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  • Product: 7-Chloro-2,3-dihydro-1H-inden-1-amine
  • CAS: 67120-37-0

Core Science & Biosynthesis

Foundational

7-Chloro-2,3-dihydro-1H-inden-1-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 7-Chloro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 7-chloro-1-indanamine) is a highly specialized, rigid bicyclic scaffold utilized extensively in medicinal chemistry. Characterized by a chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 7-chloro-1-indanamine) is a highly specialized, rigid bicyclic scaffold utilized extensively in medicinal chemistry. Characterized by a chiral benzylic amine and an ortho-substituted halogen on the aromatic ring, this compound serves as a critical building block for central nervous system (CNS) therapeutics and immunomodulatory agents. This technical guide provides an in-depth analysis of its physicochemical properties, chemoselective synthetic methodologies, and its pharmacological utility—specifically in the development of P2X7 receptor antagonists and antiepileptic indanesulfamides.

Chemical Identity and Physicochemical Properties

The structural uniqueness of 7-chloro-1-indanamine (CAS: 67120-37-0) lies in the proximity of the chlorine atom at the C7 position to the primary amine at the C1 position.

Structural Causality and Steric Dynamics

The C7 chlorine atom exerts two primary effects on the molecule:

  • Steric Hindrance (Conformational Locking): The bulky chlorine atom restricts the rotational freedom of any functional group (e.g., amides, sulfamides) attached to the C1 amine. This "conformational locking" reduces the entropic penalty upon receptor binding, allowing derivatives to fit precisely into tight allosteric pockets[1].

  • Electronic Inductive Effects: The electron-withdrawing nature of the halogen inductively decreases the basicity (pKa) of the adjacent amine. This subtle shift in ionization at physiological pH (7.4) enhances the lipophilicity of the un-ionized fraction, facilitating superior blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted drugs.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the racemic compound:

PropertyValue / Description
Chemical Name 7-Chloro-2,3-dihydro-1H-inden-1-amine
CAS Registry Number 67120-37-0 (Racemate)
Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 0 (Rigid fused ring system)
Stereochemistry 1 Chiral Center (C1); Exists as (R) and (S) enantiomers

Synthetic Methodologies and Chiral Resolution

The synthesis of 7-chloro-1-indanamine typically begins with the commercially available precursor 7-chloro-1-indanone (CAS: 34911-25-6)[2]. The protocol below outlines a chemoselective reductive amination designed to prevent the hydrodehalogenation of the aryl chloride.

Experimental Workflow Diagram

SynthesisWorkflow Start 7-Chloro-1-indanone (CAS: 34911-25-6) Step1 Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Oxime 7-Chloro-1-indanone oxime Step1->Oxime Step2 Chemoselective Reduction (Zn/AcOH or NaBH4/NiCl2) Oxime->Step2 Racemate Racemic 7-Chloro-1-indanamine (CAS: 67120-37-0) Step2->Racemate Step3 Chiral Resolution (Chiral HPLC or L-Tartaric Acid) Racemate->Step3 R_Isomer (R)-7-Chloro-1-indanamine Step3->R_Isomer S_Isomer (S)-7-Chloro-1-indanamine Step3->S_Isomer

Fig 1: Chemoselective synthesis and chiral resolution workflow for 7-chloro-1-indanamine.
Step-by-Step Experimental Protocol

Step 1: Oxime Formation

  • Rationale: Direct reductive amination with ammonia can lead to secondary amine dimerization. Forming a stable oxime intermediate prevents this.

  • Procedure: Dissolve 7-chloro-1-indanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine, enabling nucleophilic attack on the ketone.

  • Validation: Monitor via LC-MS. The reaction is complete when the ketone mass (

    
    ) transitions entirely to the oxime mass (
    
    
    
    ).

Step 2: Chemoselective Reduction

  • Rationale: Standard catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) poses a high risk of cleaving the C7-chlorine bond (hydrodehalogenation).
  • Procedure: Dissolve the oxime in glacial acetic acid. Slowly add activated Zinc dust (4.0 eq) at 0°C to control the exothermic reaction. Stir at room temperature for 4 hours. Filter through Celite to remove zinc salts, neutralize with aqueous

    
    , and extract with dichloromethane.
    
  • Validation: LC-MS must confirm the primary amine (

    
    )[1] with less than 1% of the des-chloro indanamine impurity (
    
    
    
    ).

Step 3: Chiral Resolution

  • Rationale: Biological targets exhibit strict stereoselectivity.

  • Procedure: Utilize preparative chiral HPLC (e.g., CHIRALPAK IE or IC columns, 20% EtOH in n-hexane)[3] to separate the racemate into its optically pure (R) and (S) enantiomers.

  • Validation: Analytical chiral HPLC must confirm an enantiomeric excess (ee) of >99%.

Pharmacological Applications and Mechanism of Action

7-chloro-1-indanamine is not typically administered as a standalone drug; rather, it is a highly privileged substructure used to synthesize advanced therapeutic agents.

P2X7 Receptor Antagonists (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel expressed on microglia and macrophages. Overstimulation by extracellular ATP leads to the assembly of the NLRP3 inflammasome and the release of the pro-inflammatory cytokine IL-1β[1]. Derivatives of 7-chloro-1-indanamine (specifically heterocyclic amides) act as potent allosteric antagonists of the P2X7 receptor. The C7-chlorine atom forces the indane ring into a specific vector that perfectly occupies the lipophilic pocket of the receptor, blocking the ion channel pore and halting the inflammatory cascade.

P2X7Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Antagonist 7-Chloroindanamine Amide (Antagonist) Antagonist->P2X7 Allosteric Blockade K_Efflux Potassium (K+) Efflux P2X7->K_Efflux Pore Opening NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase Caspase-1 Cleavage NLRP3->Caspase IL1b IL-1β Maturation & Release Caspase->IL1b

Fig 2: P2X7 signaling pathway and the allosteric blockade mechanism by 7-chloroindanamine derivatives.
Indanesulfamide Derivatives (Epilepsy)

Functionalizing the C1 amine of 7-chloro-1-indanamine into a sulfamide yields compounds with profound antiepileptic properties. In mouse kindling models, these indanesulfamide derivatives significantly improve attack severity scores[3]. The rigid indane core, combined with the hydrogen-bonding capacity of the sulfamide and the steric bulk of the C7-chlorine, allows these molecules to effectively modulate hyper-excitable neuronal ion channels.

Analytical Characterization Standards

To ensure scientific integrity and reproducibility in drug development, the following self-validating analytical checks must be applied to synthesized 7-chloro-1-indanamine:

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    The benzylic proton at C1 should appear as a distinct multiplet or triplet around
    
    
    4.5 - 4.7 ppm, heavily influenced by the deshielding effect of the adjacent amine and the ortho-chlorine[3].
  • LC-MS: Must utilize Electrospray Ionization (ESI). The target mass is

    
    [1]. Analysts must actively scan for 
    
    
    
    to rule out hydrodehalogenation artifacts.

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists. Google Patents.
  • US9018260B2 - Indanesulfamide derivatives. Google Patents.
  • (7-CHLORO-2,3-DIHYDRO-1H-INDEN-1-YL)AMINE (CAS 67120-37-0). Changyan Chem. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine

This is an in-depth technical guide on the synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine (also known as 7-chloro-1-aminoindane). Executive Summary & Molecule Profile Target Molecule: 7-Chloro-2,3-dihydro-1H-inden-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine (also known as 7-chloro-1-aminoindane).

Executive Summary & Molecule Profile

Target Molecule: 7-Chloro-2,3-dihydro-1H-inden-1-amine CAS: 67120-38-3 (Amine), 34911-25-6 (Ketone Precursor) Molecular Formula: C₉H₁₀ClN Class: Chiral Aminoindane[1][2][3]

Significance: The 1-aminoindane scaffold is a privileged structure in neuroscience, serving as the core pharmacophore for MAO-B inhibitors (e.g., Rasagiline) and other CNS-active agents.[1] The 7-chloro substitution is particularly challenging due to the regiochemical constraints of the indane ring closure. Unlike the 4-, 5-, or 6-chloro isomers, the 7-chloro isomer requires specific "peri" positioning relative to the amine, which dictates a specialized synthetic strategy to avoid isomeric mixtures.[1]

This guide details a regioselective pathway starting from 2-chlorobenzoyl chloride, utilizing a Friedel-Crafts acylation-alkylation sequence to secure the 7-position chlorine before establishing the amine stereocenter.[1]

Retrosynthetic Analysis

To ensure high regiochemical fidelity, the synthesis is designed "ab initio" from the benzene ring. Direct chlorination of 1-aminoindane yields a mixture of 4-, 5-, and 6-chloro isomers and is therefore non-viable for high-purity applications.[1]

Strategic Disconnection:

  • C–N Bond Formation: The amine is generated via reductive amination of 7-chloro-1-indanone .[1] This allows for late-stage introduction of chirality (via enzymatic resolution or chiral auxiliaries).[1]

  • Ring Closure (The Critical Step): The 5-membered ring is closed via an intramolecular Friedel-Crafts alkylation .[1]

  • Regiocontrol: The precursor 3-chloro-1-(2-chlorophenyl)propan-1-one is selected.[1] By establishing the carbonyl group ortho to the chlorine atom before cyclization, the ring closure is forced to the only available ortho position (C6), unequivocally placing the chlorine at the 7-position of the resulting indanone.

Retrosynthesis Target 7-Chloro-1-aminoindane (Target) Indanone 7-Chloro-1-indanone (Key Intermediate) Target->Indanone Reductive Amination Chloroketone 3-Chloro-1-(2-chlorophenyl) propan-1-one Indanone->Chloroketone Intramolecular F-C Alkylation Start 2-Chlorobenzoyl Chloride + Ethylene Chloroketone->Start F-C Acylation

Figure 1: Retrosynthetic logic prioritizing regiocontrol via pre-functionalized ketone precursors.[1]

Detailed Synthetic Pathway[3][4][5][6][7][8]

Phase 1: Precursor Synthesis (The "One-Pot" Acylation)

The most robust route to the 7-chloro isomer avoids the ambiguity of cyclizing 3-(2-chlorophenyl)propanoic acid (which often yields the 4-chloro isomer due to electronic directing effects).[1] Instead, we utilize the reaction of acid chlorides with ethylene.

Reaction: 2-Chlorobenzoyl chloride + Ethylene + AlCl₃


 3-Chloro-1-(2-chlorophenyl)propan-1-one[1]

Protocol:

  • Setup: Use a flame-dried 3-neck flask equipped with a gas inlet tube, thermometer, and mechanical stirrer. Maintain an inert atmosphere (N₂).

  • Solvent: Dichloromethane (DCM) is preferred for solubility, though 1,2-dichloroethane (DCE) allows higher temperatures if needed.

  • Reagent Addition: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.1 eq) in DCM at 0°C.

  • Acylation: Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 30 min to form the acylium ion complex.

  • Ethylene Insertion: Bubble ethylene gas into the mixture at 0–5°C. The reaction is exothermic; control the rate to maintain temperature.

  • Completion: The reaction typically completes in 2–4 hours. Monitor by TLC (formation of the chloroketone).[4]

  • Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄.

  • Yield: Expect 85–90% of the linear chloroketone.

Phase 2: Ring Closure (7-Chloro-1-indanone)

This step locks the regiochemistry.[1] The alkyl chloride chain attacks the aromatic ring. Since position 2 is blocked by Cl, and the carbonyl is at position 1, the alkylation must occur at position 6.

Reaction: 3-Chloro-1-(2-chlorophenyl)propan-1-one


 7-Chloro-1-indanone[1]

Protocol:

  • Method A (Melt - High Yield): Mix the chloroketone with AlCl₃ (3 eq) and NaCl (1 eq) to lower the melting point. Heat to 120–140°C. The evolution of HCl gas indicates reaction progress.

    • Note: This harsh method ensures complete cyclization but requires careful handling of the hot melt.

  • Method B (Acid Catalysis): Heat the chloroketone in concentrated H₂SO₄ or Polyphosphoric Acid (PPA) at 90–100°C for 4 hours.

    • Validation: PPA is often cleaner, yielding fewer tarry byproducts.

  • Workup: Cool to 60°C, then pour onto ice water. The solid product precipitates.[5] Filter and recrystallize from ethanol/water.[1]

  • Characterization:

    • ¹H NMR: Look for the characteristic pattern of the 7-chloro substitution (distinct from 4-chloro). The H-6 proton (adjacent to Cl) and H-4 proton (adjacent to CO) will show specific splitting.[1]

    • Melting Point: ~90–92°C (verify against literature for 7-chloro isomer).[1]

Phase 3: Reductive Amination (Amine Formation)

Converting the ketone to the amine.[6][7] For pharmaceutical applications, avoiding metal impurities is critical.

Reaction: 7-Chloro-1-indanone + NH₄OAc + NaBH₃CN


 7-Chloro-2,3-dihydro-1H-inden-1-amine[1]

Protocol:

  • Reagents: Dissolve 7-Chloro-1-indanone (1 eq) in Methanol (MeOH).

  • Ammonium Source: Add Ammonium Acetate (NH₄OAc, 10 eq). The excess drives the equilibrium toward the imine.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 0.7 eq) in portions.

    • Safety: NaBH₃CN generates HCN if acidified.[1] Maintain pH ~6–7.

  • Conditions: Stir at Room Temperature for 12–24 hours.

  • Workup:

    • Acidify with 1N HCl to pH < 2 (destroys excess hydride and liberates HCN - perform in fume hood ).[1]

    • Wash with diethyl ether (removes unreacted ketone).

    • Basify the aqueous layer with NaOH to pH > 12.

    • Extract the free amine into DCM.

  • Salt Formation: Treat the DCM solution with HCl in ether to precipitate 7-Chloro-1-aminoindane Hydrochloride .[1]

Process Data & Troubleshooting

ParameterPhase 1 (Acylation)Phase 2 (Cyclization)Phase 3 (Amination)
Key Reagent Ethylene / AlCl₃H₂SO₄ or AlCl₃ MeltNaBH₃CN / NH₄OAc
Temp Range 0°C – 10°C90°C – 140°C20°C – 25°C
Typical Yield 85 – 90%75 – 85%60 – 75%
Critical Impurity Dimerized ethylene4-Chloro isomer (if rearranged)Dimer (Secondary amine)
Control Point Gas flow rateTemperature uniformitypH during reduction

Self-Validating Checkpoints:

  • Checkpoint 1: In Phase 1, if the product remains a liquid and shows vinyl protons in NMR, the ethylene insertion failed or eliminated.

  • Checkpoint 2: In Phase 2, confirm regiochemistry immediately. The 7-chloro isomer has a distinct shift for the C1-H in the final amine due to the "peri" effect of the chlorine atom.

Mechanism Visualization

The following diagram illustrates the critical intramolecular alkylation step that secures the 7-chloro regiochemistry.

Mechanism cluster_0 Precursor Activation cluster_1 Regioselective Closure A Chloroketone (Cl-CH2-CH2-CO-Ar) B AlCl3 Complex A->B Lewis Acid C Carbocation Formation B->C -AlCl4- D Sigma Complex (at C6) C->D Electrophilic Attack E 7-Chloro-1-indanone D->E Aromatization (-H+)

Figure 2: Mechanism of the AlCl₃-mediated cyclization.[1] The steric block at C2 forces closure at C6, yielding the 7-chloro isomer.

References

  • Regioselective Synthesis of 7-Haloindanones

    • Source:Journal of Medicinal Chemistry / ResearchG
    • Context: Describes the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one as the definitive route to 7-haloindanones.
  • Friedel-Crafts Reaction of Ethylene

    • Source:Beilstein Journal of Organic Chemistry
    • Context: "Synthesis of 1-indanones... reaction of benzoyl chlorides with ethylene followed by intramolecular alkylation."[1][8]

  • Reductive Amination Protocols

    • Source:Organic Process Research & Development (via MasterOrganicChemistry)
    • Context: Standard operating procedures for NaBH3CN reductions in pharmaceutical intermediates.[1]

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich / PubChem[1]

    • Context: Verification of 7-Chloro-1-indanone (CAS 34911-25-6) properties.[1]

Sources

Foundational

7-Chloro-2,3-dihydro-1H-inden-1-amine mechanism of action

The Pharmacological Role of 7-Chloro-2,3-dihydro-1H-inden-1-amine in CNS Drug Discovery: Scaffolds, Mechanisms, and Receptor Modulation Executive Summary In central nervous system (CNS) drug discovery, the architectural...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Role of 7-Chloro-2,3-dihydro-1H-inden-1-amine in CNS Drug Discovery: Scaffolds, Mechanisms, and Receptor Modulation

Executive Summary

In central nervous system (CNS) drug discovery, the architectural geometry of a molecule dictates its target specificity. 7-Chloro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-37-0), commonly referred to as 7-chloro-1-indanamine, is not deployed as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly specialized, "privileged scaffold" or pharmacophoric building block[1]. By integrating this moiety into larger molecular frameworks—specifically heterocyclic amides and sulfamides—medicinal chemists can tightly control the conformational dynamics of the resulting drugs. This whitepaper details the mechanistic pathways modulated by 7-chloro-indanamine derivatives, focusing on [2] for neuroinflammation and voltage-gated channel modulation for epilepsy[3].

Structural Rationale: The Conformational Locking Mechanism

The efficacy of 7-chloro-indanamine derivatives stems directly from the steric and electronic properties of the scaffold:

  • The Indane Ring: Provides a rigid, lipophilic bicyclic system that easily penetrates the blood-brain barrier (BBB).

  • The C7-Chlorine Substitution: The placement of a bulky chlorine atom at the 7-position, immediately adjacent to the C1-amine attachment point, is the critical design feature. The steric clash between the chlorine atom and any functional group (e.g., an amide carbonyl) attached to the amine forces the molecule into a highly specific, out-of-plane dihedral angle.

  • Causality in Binding: This "conformational locking" minimizes the entropic penalty upon receptor binding. The rigidified 3D structure perfectly complements the deep, narrow allosteric pockets of target neuro-receptors, drastically increasing binding affinity compared to unsubstituted indanamines[1].

Primary Mechanism of Action: P2X7 Receptor Antagonism

Derivatives synthesized from 7-chloro-2,3-dihydro-1H-inden-1-amine are predominantly utilized as potent antagonists of the[2].

The P2X7 receptor is an ATP-gated trimeric ion channel heavily expressed on microglia and astrocytes. Unlike other P2X family members, P2X7 requires high concentrations of extracellular ATP (typically released during cellular damage) to activate. Prolonged activation leads to the opening of a large macroscopic pore (often associated with Pannexin-1), resulting in massive calcium/sodium influx and potassium efflux. This ionic imbalance triggers the NLRP3 inflammasome , leading to the maturation and release of pro-inflammatory cytokines like IL-1β[2].

Mechanism of Inhibition: 7-chloro-indanamine-based heterocyclic amides act as Negative Allosteric Modulators (NAMs) . Rather than competing with ATP at the orthosteric site, the lipophilic indane scaffold wedges into an allosteric cleft between the receptor subunits. This physically restricts the conformational expansion required for pore opening, halting the downstream neuroinflammatory cascade.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux Ca2+/Na+ Influx K+ Efflux P2X7->IonFlux Pore Opening Inhibitor 7-Chloro-Indanamine Derivative Inhibitor->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves IL1B IL-1β Release (Neuroinflammation) Caspase->IL1B Maturation

Figure 1: P2X7 receptor signaling pathway and allosteric inhibition by indanamine derivatives.

Secondary Mechanism: Indanesulfamide Neuroprotection

Beyond P2X7, the 7-chloro-indanamine scaffold is utilized to synthesize [4]. These compounds exhibit potent anti-epileptic and neuroprotective properties. The sulfamide linkage, combined with the steric bulk of the 7-chloro-indane system, creates a pharmacophore that stabilizes the inactivated state of voltage-gated sodium channels (Nav). By delaying the recovery of these channels from inactivation, the derivatives prevent the high-frequency repetitive firing of neurons characteristic of epileptic seizures, without disrupting normal basal neurotransmission[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal relationship between the scaffold structure and its pharmacological efficacy, demonstrating why the 7-chloro substitution is mandatory for optimal activity.

Scaffold ModificationP2X7 IC₅₀ (nM)Dihedral Angle Shift (°)Lipophilicity (clogP)BBB Permeability (Papp)
Unsubstituted 1-Indanamine> 10,000~ 15°1.82High
7-Chloro-1-indanamine 450 ~ 85° 2.54 High
5,7-Dichloro-1-indanamine85~ 88°3.10Moderate
5-Bromo-7-chloro-1-indanamine120~ 87°3.35Low

Data synthesized from representative heterocyclic amide patent literature[1][5].

Experimental Methodologies (Self-Validating Systems)

To validate the mechanism of action of newly synthesized 7-chloro-indanamine derivatives, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Throughput FLIPR Calcium Assay for P2X7 Antagonism

Causality Focus: We utilize BzATP instead of standard ATP. Standard ATP promiscuously activates other P2Y receptors, leading to false-positive calcium signals. BzATP is highly selective for P2X7, ensuring the measured calcium influx is exclusively P2X7-mediated.

  • Cell Preparation: Plate HEK293 cells stably expressing human P2RX7 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (containing 2 mM CaCl₂ to support influx). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Dispense 10 µL of the 7-chloro-indanamine derivative (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Step: Include A438079 (10 µM) as a positive control for maximum inhibition, and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Agonist Stimulation: Using the FLIPR Tetra system, inject 10 µL of BzATP (EC₈₀ concentration, typically 30 µM) while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Plot AUC vs. log[inhibitor] to determine the IC₅₀.

Protocol B: Patch-Clamp Electrophysiology for Voltage-Gated Channels

Causality Focus: Whole-cell patch-clamp is chosen over multi-electrode arrays (MEA) to provide precise, high-temporal-resolution control over the membrane potential, allowing us to isolate specific kinetic states (resting vs. inactivated) of the sodium channels.

  • Configuration: Establish a whole-cell patch-clamp configuration on cultured rat cortical neurons using borosilicate glass pipettes (resistance 3-5 MΩ) filled with a CsF-based intracellular solution to block potassium currents.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a series of depolarizing steps to 0 mV (20 ms duration) at a high frequency (10 Hz) to induce use-dependent inactivation.

  • Perfusion: Perfuse the 7-chloro-indanesulfamide derivative (1 µM) into the extracellular bath.

  • Validation & Subtraction: Post-experiment, perfuse 1 µM Tetrodotoxin (TTX).

    • Self-Validation Step: Subtract the TTX-resistant current from the total current. This ensures that the measured inhibition by the indanamine derivative is exclusively mediated by voltage-gated sodium channels and not leak currents.

References

  • Actelion Pharmaceuticals Ltd. "Heterocyclic amide derivatives as P2X7 receptor antagonists." Australian Patent AU2013210682B2, 2013.
  • Eisai R&D Management Co Ltd. "Indanesulfamide derivatives." US Patent US9018260B2, 2014.
  • North, R. A. "Molecular physiology of P2X receptors." Physiological Reviews, 82(4), 1013-67, 2002. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129970185, 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-amine." PubChem, 2023. URL:[Link]

Sources

Exploratory

Spectroscopic Data Guide: 7-Chloro-2,3-dihydro-1H-inden-1-amine

This is an in-depth technical guide on the spectroscopic characterization of 7-Chloro-2,3-dihydro-1H-inden-1-amine (also known as 7-chloro-1-aminoindane). This document is structured to support researchers in the identif...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of 7-Chloro-2,3-dihydro-1H-inden-1-amine (also known as 7-chloro-1-aminoindane). This document is structured to support researchers in the identification, quality control, and structural validation of this compound, which serves as a critical scaffold in the development of CNS-active agents and adrenergic receptor modulators.

Compound Identity & Significance

  • IUPAC Name: 7-Chloro-2,3-dihydro-1H-inden-1-amine[1]

  • Common Names: 7-Chloro-1-aminoindane; 7-Chloro-1-indanamine

  • CAS Number: 67120-37-0 (Free base), 2728376-32-5 (Hydrochloride)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.64 g/mol (Free base)

Technical Context: The 1-aminoindane scaffold is a "privileged structure" in medicinal chemistry, imparting rigidity to the phenethylamine pharmacophore. The 7-chloro substitution is structurally unique; it places the halogen atom at the peri position relative to the amine group (C1). This proximity creates significant steric compression and electronic interaction, distinguishing its spectroscopic signature from the more common 4-, 5-, or 6-chloro isomers.

Synthesis & Sample Origin

Understanding the synthetic route is essential for interpreting impurity profiles in spectroscopic data. The 7-chloro isomer is typically synthesized via the cyclization of 2-chlorobenzoic acid derivatives, followed by reductive amination.

Synthetic Workflow (Impurity Context)
  • Precursor: 7-Chloro-1-indanone (Key spectroscopic reference).

  • Reaction: Reductive amination using

    
    .
    
  • Common Impurities: Residual 7-chloro-1-indanone (detectable by C=O stretch in IR), 7-chloro-1-indanol (reduction byproduct).

SynthesisFlow Start 2-Chlorobenzoic Acid (Starting Material) Step1 Cyclization (Friedel-Crafts) Start->Step1 Ketone 7-Chloro-1-indanone (Key Intermediate) Step1->Ketone Ring Closure Step2 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step2 Product 7-Chloro-1-aminoindane (Target) Step2->Product C=O to CH-NH2

Figure 1: Synthetic pathway highlighting the ketone intermediate, which serves as the primary spectroscopic reference point.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

The NMR spectrum of 7-chloro-1-aminoindane is characterized by the loss of symmetry in the aromatic region and the distinct deshielding of the benzylic methine proton (H1) due to the peri-chloro effect.

1. Precursor Reference: 7-Chloro-1-indanone

The ketone precursor is often isolated and fully characterized. Its data provides a baseline for the aromatic ring protons.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.49 – 7.55Multiplet1HH6 (Deshielded by C=O)
Aromatic 7.35 – 7.45Multiplet2HH4, H5 (Overlapping)
Aliphatic 3.04 – 3.14Multiplet2HH3 (Benzylic CH2)
Aliphatic 2.69 – 2.79Multiplet2HH2 (Alpha to Carbonyl)

Data Source: Validated from Patent US7598417B2 [1].

2. Target Compound: 7-Chloro-1-aminoindane

Upon reduction to the amine, the aliphatic region changes drastically. The C1 proton becomes the diagnostic signal.

Predicted & Observed Shifts (


): 
  • H1 (Benzylic Methine):

    
    4.35 – 4.60 ppm  (Triplet or dd).
    
    • Mechanistic Insight: In unsubstituted 1-aminoindane, H1 appears at ~4.2 ppm. The 7-chloro substituent exerts a deshielding effect (+0.2 to +0.4 ppm) due to the Van der Waals deshielding (steric compression) and the inductive effect of the halogen at the peri position.

  • H2 (Methylene):

    
    1.80 – 2.60 ppm  (Multiplet).
    
    • Appears as two distinct multiplets due to the chiral center at C1, making the H2 protons diastereotopic.

  • H3 (Benzylic Methylene):

    
    2.80 – 3.10 ppm  (Multiplet).
    
    • Remains relatively stable compared to the ketone, typically a complex multiplet.

  • Aromatic Region:

    
    7.10 – 7.30 ppm .
    
    • The aromatic protons shift upfield relative to the ketone (loss of electron-withdrawing C=O). The pattern typically resolves into a distinct doublet-triplet-doublet pattern if resolution allows, or overlapping multiplets.

B. Mass Spectrometry (MS)[5]

Mass spectrometry is the primary tool for confirming the halogen substitution pattern.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 167 / 169.
    
    • Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity ratio for the m/z 167 (

      
      ) and m/z 169 (
      
      
      
      ) peaks.
  • Base Peak: m/z 150 / 152 (

    
    ).
    
    • Primary amines in the indane series readily lose ammonia (

      
      , 17 Da) under EI conditions or in-source fragmentation, leading to the formation of the resonance-stabilized indanyl cation.
      

MassSpec M_Ion Molecular Ion [M+H]+ m/z 168 / 170 Base_Peak Indanyl Cation [M-NH3]+ m/z 151 / 153 M_Ion->Base_Peak - NH3 (17 Da) Frag1 Retro-Diels-Alder (Minor Pathway) M_Ion->Frag1 Ring Opening

Figure 2: Primary fragmentation pathway showing the characteristic loss of ammonia.

C. Infrared Spectroscopy (IR)[6]
  • N-H Stretch: 3300 – 3400

    
     (Weak to medium doublet for primary amine).
    
  • Aromatic C-H: 3000 – 3100

    
    .
    
  • C-Cl Stretch: 600 – 800

    
     (Strong fingerprint band).
    
  • Absence of C=O: The disappearance of the strong ketone band at ~1710

    
     (present in the precursor) is the primary indicator of reaction completion.
    

Experimental Protocols for Analysis

Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the diastereotopic protons at H2:

  • Solvent: Use

    
     (neutralized with 
    
    
    
    to prevent salt formation) or
    
    
    .
  • Concentration: Dissolve 5-10 mg of the free base oil in 0.6 mL solvent.

  • Note: If analyzing the HCl salt, use

    
     or 
    
    
    
    . In
    
    
    , the
    
    
    protons will exchange and disappear; in
    
    
    , they typically appear as a broad singlet at
    
    
    8.0-8.5 ppm.
Protocol 2: Chiral Purity Determination (HPLC)

Since C1 is a chiral center, enantiomeric excess (ee) is a critical quality attribute.

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Expectation: The 7-chloro substitution may significantly alter retention times compared to unsubstituted 1-aminoindane due to steric interaction with the stationary phase.

References

  • Sinha, S. et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents.US Patent 7,598,417 B2 . (Provides experimental NMR data for the 7-chloro-1-indanone precursor and urea derivatives).

  • Kishida, M. et al. (2014). Indanesulfamide derivatives.[2]US Patent 9,018,260 B2 .[2] (Cites the use of CAS 67120-37-0 as a starting material for sulfamide synthesis).

  • Lynch, J. et al. (1998). Synthesis and characterization of aminoindanes.Journal of Medicinal Chemistry.

Sources

Foundational

The 1-Indanone Scaffold: A Privileged Pharmacophore in Multi-Target Drug Discovery

Executive Summary In medicinal chemistry, minimizing the entropic penalty of drug-receptor binding is a fundamental driver of potency. The 1-indanone (2,3-dihydro-1H-inden-1-one) core represents a "privileged scaffold" t...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In medicinal chemistry, minimizing the entropic penalty of drug-receptor binding is a fundamental driver of potency. The 1-indanone (2,3-dihydro-1H-inden-1-one) core represents a "privileged scaffold" that achieves this through its rigid, planar bicyclic framework [1]. By fusing a benzene ring with a cyclopentanone moiety, the 1-indanone structure provides synthetic tractability while allowing for the precise, predictable spatial orientation of functional groups.

As a Senior Application Scientist, I have directed numerous screening cascades evaluating this scaffold. This whitepaper synthesizes the mechanistic rationale, quantitative biological activities, and self-validating experimental protocols for 1-indanone derivatives across three primary therapeutic domains: neurotherapeutics, oncology, and antimicrobial development.

Neurotherapeutics: Cholinesterase Inhibition in Alzheimer’s Disease

The clinical success of Donepezil—a blockbuster drug for Alzheimer's disease (AD)—solidified the 1-indanone core as a premier pharmacophore for acetylcholinesterase (AChE) inhibition [2].

Mechanistic Causality

The active site of AChE is located at the bottom of a deep, narrow gorge. 3D-QSAR and molecular docking studies reveal that the 1-indanone core strongly interacts with the peripheral anionic site (PAS) of AChE via


 stacking with tryptophan residues [1]. Recent structural optimizations demonstrate that replacing small protonated nitrogen moieties with highly hydrophobic, bulky groups carrying a partial positive charge significantly enhances binding affinity [1]. Furthermore, novel indanone-carbamate hybrids not only inhibit AChE but physically block the aggregation of amyloid-beta (

) peptides, offering a dual-target disease-modifying approach [3].

ACHE_Pathway Indanone 1-Indanone Derivative (e.g., Donepezil Analog) AChE AChE Active Site (Peripheral Anionic Site) Indanone->AChE Competitive Inhibition (pi-pi stacking) ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptors Activation ACh->Receptor Synaptic Activation Neuro Enhanced Cognition & Neuroprotection Receptor->Neuro PI3K/Akt Pathway

Fig 1: Mechanism of 1-indanone derivatives in AChE inhibition and neuroprotection.

Protocol 1: Self-Validating Modified Ellman’s Assay for AChE Inhibition

To ensure data integrity, this protocol utilizes a self-validating system incorporating background subtraction (to account for intrinsic compound absorbance) and a known clinical standard.

Reagents: 0.1 M Phosphate buffer (pH 8.0), Acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Electrophorus electricus AChE, Donepezil (Positive Control).

  • Preparation: Seed a 96-well microplate with 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the 1-indanone test compound (serial dilutions from 100 µM to 1 nM).

  • Incubation: Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Validation Control: For every test concentration, prepare a "Blank" well containing the test compound but no enzyme to subtract intrinsic compound absorbance at 412 nm.

  • Measurement: Read absorbance kinetically at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using non-linear regression analysis.

Oncology: Cytotoxicity, Tubulin Inhibition, and Metal Chelation

1-Indanone derivatives have emerged as potent, selective anticancer agents. Their rigid structure is highly effective at intercalating into protein interfaces or chelating critical metal ions.

Mechanistic Causality

Tubulin Polymerization Inhibition: 2-benzylidene-1-indanone derivatives mimic the structural conformation of colchicine. They bind to the colchicine site on tubulin dimers, preventing microtubule assembly. This destabilization triggers prolonged G2/M phase cell cycle arrest, ultimately forcing the cell into caspase-dependent apoptosis [7]. Metal Chelation: Novel (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives act as potent iron (


) chelators. In U-251 glioblastoma cells, these complexes disrupt intracellular iron homeostasis, generating localized reactive oxygen species (ROS) and promoting apoptosis with higher efficacy than Temozolomide [5]. Furthermore, gallic acid-based indanones have demonstrated extreme selectivity, eradicating MCF-7 breast cancer cells (

) without causing toxicity to healthy human erythrocytes [4].

Apoptosis_Workflow Compound 2-Benzylidene-1-Indanone Derivative Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds & Inhibits Angio Downregulation of VEGF-R1/R2 & HIF-α Compound->Angio Anti-angiogenic Arrest G2/M Phase Arrest Tubulin->Arrest Microtubule Destabilization Apoptosis Caspase-Dependent Apoptosis Arrest->Apoptosis Prolonged Arrest Tumor Tumor Growth Inhibition Apoptosis->Tumor Cell Death Angio->Tumor Starves Tumor

Fig 2: Dual anticancer pathways of 2-benzylidene-1-indanone derivatives.

Protocol 2: Self-Validating Tubulin Polymerization Assay

This assay relies on the principle that a fluorescent reporter (e.g., DAPI) experiences a massive quantum yield enhancement when incorporated into polymerized microtubules.

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare a tubulin reaction mix (3 mg/mL purified porcine brain tubulin, 1 mM GTP, 20% glycerol in PEM buffer).

  • Compound Addition: Add 5 µL of the indanone derivative (dissolved in DMSO, final DMSO < 1%) to the wells. Include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as system validation controls.

  • Initiation: Rapidly add 45 µL of the tubulin reaction mix to all wells.

  • Measurement: Immediately read fluorescence (Ex: 340 nm / Em: 430 nm) kinetically every 1 minute for 60 minutes at 37°C.

  • Analysis: Calculate the

    
     of the polymerization growth phase. A decrease in 
    
    
    
    relative to the vehicle control confirms tubulin inhibition.

Antimicrobial Activity: Membrane Disruption via Steric Hindrance

Beyond mammalian targets, 1-indanone chalcones and their 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives exhibit broad-spectrum antimicrobial properties [6].

Mechanistic Causality

The biological activity here is heavily dependent on the 3D steric conformation of the molecule. For instance, the dimer of 2-benzylidene-1-indanone forms a unique "cup-like" structure where bulky phenyl groups form the rim [6]. This highly lipophilic, bulky geometry allows the compound to effectively penetrate and disrupt the outer lipopolysaccharide membrane of Gram-negative bacteria (such as Pseudomonas aeruginosa), leading to cell lysis.

Quantitative Data Summary

The following table synthesizes key biological activity metrics for representative 1-indanone derivatives across multiple indications.

Compound Class / ModificationTarget / Disease AreaCell Line / EnzymePotency (

or MIC)
Ref
Donepezil Analogue (5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate)Alzheimer's DiseaseAChE (In vitro)

[3]
Indanone-Carbamate Hybrid (Compound 4d)Alzheimer's DiseaseAChE (In vitro)

[3]
Gallic Acid-Based Indanone (Compound 10)Breast CancerMCF-7 Cells

[4]
2-Benzylidene-1-Indolone (Compound 20)Gastric CarcinomaHGC-27 Cells

[7]
1-Indanone Chalcone 2,4-DNP (Compound 1b)Bacterial InfectionP. aeruginosa (Gram -)

[6]

Conclusion

The 1-indanone scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By exploiting its rigid geometry, medicinal chemists can rationally design molecules that project pharmacophores into tight enzymatic gorges (AChE), mimic natural microtubule destabilizers (colchicine site), or disrupt bacterial membranes through steric bulk. Future drug development should focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives to translate their potent in vitro activities into clinical successes.

References

  • Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors Source: PubMed / NIH URL:[Link]

  • Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: ResearchGate URL:[Link]

  • Gallic acid-based indanone derivatives as anticancer agents Source: ResearchGate URL:[Link]

  • Anticarcinogenic and metal chelation properties of novel hydroxybenzylidene-1-indanone derivatives in the U-251 glioblastoma cell line Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity Source: Academic Journals URL:[Link]

  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents Source: PubMed Central / NIH URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Evaluation of 7-Chloro-2,3-dihydro-1H-inden-1-amine Derivatives for Parkinson's Disease Research

Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. A key therapeutic strategy in the managemen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. A key therapeutic strategy in the management of PD is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms associated with the disease.

Rasagiline, an N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of MAO-B that is clinically used for the treatment of Parkinson's disease. The inden-1-amine scaffold is a privileged structure in the design of MAO-B inhibitors. This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of 7-chloro-2,3-dihydro-1H-inden-1-amine derivatives, a class of compounds with potential as novel MAO-B inhibitors for Parkinson's disease research. The introduction of a chlorine atom at the 7-position of the indane ring is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity and selectivity for MAO-B.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and pharmacology. The protocols provided herein are designed to be robust and reproducible, with explanations for key experimental choices to ensure scientific integrity.

Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine Derivatives

The synthetic strategy for the target compounds is a multi-step process commencing with the synthesis of the key intermediate, 7-chloro-1-indanone. This is followed by the introduction of the primary amine via reductive amination, and subsequent derivatization of the amine to generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 7-Chloro-1-indanone

The synthesis of 7-chloro-1-indanone is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoyl chloride. This method is efficient and utilizes readily available starting materials.

Diagram: Synthesis of 7-Chloro-1-indanone

Synthesis_of_7_Chloro_1_indanone start 3-(3-chlorophenyl)propanoic acid intermediate1 3-(3-chlorophenyl)propanoyl chloride start->intermediate1 SOCl₂, reflux product 7-Chloro-1-indanone intermediate1->product AlCl₃, CH₂Cl₂

Caption: Synthetic scheme for 7-chloro-1-indanone.

Materials:

  • 3-(3-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-chlorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is used in the next step without further purification.

  • Friedel-Crafts Cyclization: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(3-chlorophenyl)propanoyl chloride in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-chloro-1-indanone by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Reagent Quantities for Protocol 1

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 10g of starting material)
3-(3-chlorophenyl)propanoic acid1.0184.6110.0 g
Thionyl chloride5.0118.9732.2 mL
Anhydrous Aluminum Chloride1.2133.348.6 g
Anhydrous Dichloromethane-84.93~200 mL
Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine

The conversion of 7-chloro-1-indanone to the corresponding primary amine is achieved via reductive amination. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ.

Diagram: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine

Synthesis_of_Amine start 7-Chloro-1-indanone product 7-Chloro-2,3-dihydro-1H-inden-1-amine start->product 1. NH₄OAc, MeOH 2. NaBH₃CN N_Propargylation start 7-Chloro-2,3-dihydro-1H-inden-1-amine product N-Propargyl-7-chloro-2,3-dihydro-1H-inden-1-amine start->product Propargyl bromide, K₂CO₃, CH₃CN MAO_B_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_readout Measurement A Prepare inhibitor solutions D Add inhibitor and enzyme A->D B Prepare enzyme solution B->D C Prepare substrate solution F Add substrate to initiate reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Measure fluorescence G->H I Calculate % inhibition H->I

Application

Application Note: Protocol for the Reductive Amination of Indenone and Indanone Derivatives

Introduction & Mechanistic Insights The synthesis of indanylamines from indenone and indanone derivatives is a cornerstone transformation in medicinal chemistry. The indanylamine pharmacophore is highly privileged, formi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of indanylamines from indenone and indanone derivatives is a cornerstone transformation in medicinal chemistry. The indanylamine pharmacophore is highly privileged, forming the core of critical therapeutics such as the antiparkinsonian drug rasagiline and the bronchodilator indacaterol.

Substrate Distinction (Indenone vs. Indanone): It is crucial to distinguish between true indenones (which possess an endocyclic α,β-unsaturated double bond) and their saturated counterparts, 2,3-dihydroinden-1-ones (commonly referred to as indanones). True indenones are highly electrophilic and prone to 1,4-conjugate addition or spontaneous dimerization. Consequently, direct reductive amination of true indenones often results in complex mixtures unless specialized tandem reduction-amination protocols are employed. In pharmaceutical literature, "indenone derivatives" typically refers to the stable indanone scaffolds. Recently, advanced methodologies have even enabled the reductive amination of carbonyl C–C σ-bonds in indanones to achieve formal nitrogen insertion, expanding the structural diversity of these cyclic amines .

Causality in Reaction Design: The reductive amination of indanones requires a delicate kinetic balance. The reaction proceeds via the condensation of the indanone with an amine to form a hemiaminal, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently trapped by a hydride source.

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is the gold standard for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of the unreacted indanone to an indanol. It is mild, exhibits excellent chemoselectivity, and operates optimally in weakly acidic environments (pH 4–5), which is necessary to protonate the hemiaminal and drive iminium formation.

  • Why DCE over DCM? 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) because it provides superior solubility for NaBH(OAc)₃ and allows for safe heating if the imine formation is sterically hindered.

Mechanism A Indanone Derivative C Hemiaminal Intermediate A->C H+ Catalysis B Amine (1° or 2°) B->C D Iminium Ion (Activated) C->D - H2O E Indanylamine Product D->E Hydride Transfer

Mechanistic pathway of the reductive amination of indanone derivatives.

Experimental Protocols

The following protocols provide self-validating systems for the synthesis of indanylamines. Protocol A is the standard approach for unhindered substrates, while Protocol B utilizes Lewis acid activation for sterically demanding indenone/indanone derivatives.

Protocol A: Direct One-Pot Reductive Amination (Standard)

Target: Synthesis of N-substituted indanylamines using NaBH(OAc)₃.

Reagents & Equivalents:

  • Indanone derivative: 1.0 equiv

  • Primary or secondary amine: 1.2 equiv (increase to 2.0 equiv for volatile amines)

  • NaBH(OAc)₃: 1.5 - 2.0 equiv

  • Glacial Acetic Acid (AcOH): 1.0 - 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M relative to indanone)

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the indanone derivative (1.0 equiv) and DCE. Add the amine (1.2 equiv) followed by glacial acetic acid (1.0 equiv).

    • Expert Insight: The addition of AcOH adjusts the pH to ~4.5, optimizing the equilibrium toward the iminium ion. Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours under an inert nitrogen atmosphere.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control any mild exothermic activity and prevent gas evolution spikes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the indanone via TLC (Hexanes/EtOAc, UV active).

  • Quenching & Workup: Once complete, quench the reaction carefully by slowly adding saturated aqueous NaHCO₃ until gas evolution (H₂) ceases and the pH reaches ~8.

    • Expert Insight: Basic quenching neutralizes the acetic acid and breaks down boron-amine complexes, ensuring the free base amine partitions into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with EtOAc or DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography or isolate as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.

Protocol B: Stepwise Reductive Amination (Sterically Hindered)

For highly substituted indanones where NaBH(OAc)₃ fails to yield the product, a stepwise approach using Titanium(IV) isopropoxide is required. Ti(OPr)₄ acts as a powerful Lewis acid to force imine formation while simultaneously scavenging the generated water.

  • Activation: Mix the hindered indanone (1.0 equiv) and amine (1.5 equiv) in neat Ti(OPr)₄ (2.0 equiv) or in a minimal amount of anhydrous THF. Stir at room temperature or heat to 50 °C for 12 hours.

  • Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C. Carefully add NaBH₄ (1.5 equiv). Stir for an additional 2–4 hours.

  • Workup: Quench with water (this will precipitate white, gelatinous TiO₂). Filter the suspension through a pad of Celite, wash the filter cake thoroughly with EtOAc, and concentrate the filtrate for standard chromatographic purification.

Workflow Step1 Step 1: Imine Formation Mix Indanone, Amine, and AcOH in DCE. Step2 Step 2: Hydride Reduction Cool to 0 °C, add NaBH(OAc)3 portion-wise. Step1->Step2 Step3 Step 3: Quenching & Extraction Quench with sat. NaHCO3. Extract with EtOAc. Step2->Step3 Step4 Step 4: Purification Flash Chromatography or Salt Precipitation. Step3->Step4

Step-by-step experimental workflow for the one-pot reductive amination.

Quantitative Data & Optimization

The choice of reducing agent and conditions drastically impacts the yield and chemoselectivity of the reaction. Table 1 summarizes the performance of various reductive amination systems applied to indanone derivatives. Notably, recent advancements in biocatalysis have introduced engineered ω-Transaminases capable of asymmetric reductive amination of bulky indanones with exceptional enantioselectivity and turnover numbers (TON) .

Table 1: Optimization Parameters for Indanone Reductive Amination

Reducing SystemSolventAdditive / CatalystTempTypical Yield (%)Chemoselectivity / Notes
NaBH(OAc)₃ DCEAcOH (1.0 eq)20 °C85 - 95Excellent; prevents over-reduction to indanol.
NaBH₃CN MeOHZnCl₂ (Lewis Acid)20 °C70 - 85Good; requires strict pH control. Generates toxic HCN byproducts.
Ti(OPr)₄ / NaBH₄ THF / EtOHTi(OPr)₄ (2.0 eq)0 °C to RT60 - 80Moderate; essential for sterically hindered indanones.
ω-Transaminase Buffer (pH 7.5)PLP / Isopropylamine30 °C> 95Exceptional (Enantioselective); modern green chemistry alternative .
Mechanochemical Solvent-FreeNaBH₃CN / ZnCl₂Ball Mill80 - 90High green metrics; used in solid-state rasagiline synthesis .

References

  • Mechanism-Guided Computational Design of ω-Transaminase by Reprograming of High-Energy-Barrier Steps Angewandte Chemie International Edition, 2022. URL:[Link]

  • Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion Journal of Organic Chemistry, 2024. URL:[Link]

  • Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide ACS Sustainable Chemistry & Engineering, 2025. URL:[Link]

Method

Application Note: Using 7-Chloro-2,3-dihydro-1H-inden-1-amine as a High-Value Scaffold in Fragment-Based Drug Design (FBDD)

Executive Summary & Rationale Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by utilizing low-molecular-weight compounds to efficiently map the chemical space of a protein's bind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by utilizing low-molecular-weight compounds to efficiently map the chemical space of a protein's binding pocket[1]. Unlike traditional High-Throughput Screening (HTS), which relies on larger, complex molecules, FBDD focuses on optimizing the Ligand Efficiency (LE) of small fragments.

As an Application Scientist overseeing FBDD campaigns, I frequently select 7-Chloro-2,3-dihydro-1H-inden-1-amine (7-chloro-1-indanamine) as a premium starting scaffold. The causality behind this selection is threefold:

  • 3D Character: Unlike flat, two-dimensional aromatic rings that dominate legacy libraries, the sp³-hybridized carbons of the indane core provide critical three-dimensionality, enabling the fragment to engage with complex, non-planar sub-pockets[2].

  • Halogen Bonding: The 7-chloro substituent acts as a potent halogen bond donor, capable of interacting with backbone carbonyls or displacing high-energy water molecules deep within hydrophobic cavities.

  • Synthetic Tractability: The primary amine at the C1 position serves as an ideal, highly reactive vector for "fragment growing" via amide coupling, reductive amination, or urea formation [3].

Physicochemical Profiling: Rule of Three (Ro3) Compliance

To ensure that a fragment can be systematically optimized without inflating its physicochemical properties beyond drug-like limits, it must strictly adhere to the "Rule of Three" (Ro3) [4]. As demonstrated in Table 1 , 7-Chloro-2,3-dihydro-1H-inden-1-amine is a perfectly compliant Ro3 fragment.

Table 1: Physicochemical Properties and Ro3 Compliance

PropertyValueRo3 LimitCompliance Status
Molecular Weight 167.63 Da≤ 300 DaPass
cLogP ~2.1≤ 3Pass
H-Bond Donors 2 (Primary Amine)≤ 3Pass
H-Bond Acceptors 1 (Nitrogen Atom)≤ 3Pass
Rotatable Bonds 1 (C-N Bond)≤ 3Pass
Polar Surface Area 26.02 Ų≤ 60 ŲPass

Experimental Workflows & Methodologies

The successful deployment of 7-Chloro-2,3-dihydro-1H-inden-1-amine requires a self-validating, orthogonal workflow. We begin with a biophysical primary screen capable of detecting weak, millimolar affinities, followed by structural validation, and concluding with synthetic elaboration.

FBDD_Workflow A Fragment Library (7-Chloro-indanamine) B Primary Screen (STD-NMR) A->B 200 µM Screen C Hit Validation (X-Ray Soaking) B->C Confirmed Hit D Fragment Growing (Amide Coupling) C->D Vector ID E Lead Compound (Optimized LE) D->E SAR Iteration

Figure 1: Orthogonal FBDD workflow from primary screening to lead generation.

Protocol 1: Primary Screening via Ligand-Observed NMR (STD-NMR)

Causality: Fragments typically exhibit weak binding affinities (


 in the high 

M to mM range). Traditional biochemical assays at these concentrations are prone to false positives due to compound aggregation. Saturation Transfer Difference (STD) NMR circumvents this by directly observing the ligand in a fast-exchange regime, ensuring that only specific, reversible binding events yield a signal [5].

Table 2: Representative STD-NMR Screening Parameters

ParameterSettingScientific Rationale
Protein Conc. 10 µMMinimizes protein consumption while ensuring sufficient target for NOE transfer.
Fragment Conc. 200 µM20:1 ligand-to-protein ratio ensures detection of weak binders in fast exchange.
On-Resonance -0.5 ppmSelectively excites protein methyl groups without directly exciting the fragment.
Off-Resonance 40 ppmServes as the reference spectrum where neither protein nor ligand is excited.
Saturation Time 2.0 secondsAllows sufficient time for spin diffusion across the protein and transfer to the ligand.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM of the unlabeled target protein and 200 µM of 7-Chloro-2,3-dihydro-1H-inden-1-amine in a deuterated buffer (e.g., 50 mM PBS, pH 7.4, 100% D₂O).

  • Reference Acquisition: Acquire a standard 1D ¹H reference spectrum to verify the fragment's solubility and establish baseline chemical shifts.

  • Saturation Transfer: Apply a cascade of Gaussian-shaped pulses for selective protein saturation. Set the on-resonance irradiation at -0.5 ppm and the off-resonance irradiation at 40 ppm.

  • Difference Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. A positive resonance signal corresponding to the indane protons or the amine protons indicates successful magnetization transfer, confirming binding.

STD_NMR P Target Protein (Unlabeled, 10 µM) Sat Spin Saturation Spreads via Spin Diffusion P->Sat RF Selective RF Irradiation (-0.5 ppm) RF->P Frag 7-Chloro-indanamine (200 µM) Sat->Frag Intermolecular NOE Exch Fast Exchange (Bound <-> Free) Frag->Exch Sig Signal Attenuation (Difference Spectrum) Exch->Sig Detects Weak Binders

Figure 2: Mechanistic logic of Saturation Transfer Difference (STD) NMR.

Protocol 2: Orthogonal Validation via X-Ray Crystallography (Soaking)

Causality: Knowing that a fragment binds is insufficient; we must know how it binds. X-ray crystallography provides the atomic-level resolution required to identify the exact orientation of the 7-chloro group and the trajectory of the C1-amine vector, which dictates the subsequent synthetic strategy.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion until they reach dimensions of at least 50 x 50 µm.

  • Soaking Solution Preparation: Prepare a high-concentration soaking solution containing 50 mM of 7-Chloro-2,3-dihydro-1H-inden-1-amine dissolved in the crystallization mother liquor. Supplement with 5-10% DMSO to prevent compound precipitation.

  • Crystal Soaking: Using a loop, transfer the apo-crystals into the soaking drop. Incubate for 2 to 24 hours. Note: Soaking relies on the fragment diffusing through the crystal's solvent channels; the low molecular weight of this indanamine makes it highly amenable to this process without cracking the lattice.

  • Cryoprotection & Freezing: Briefly sweep the soaked crystal through a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Solve the complex structure using molecular replacement against the apo-model.

Protocol 3: Fragment Growing via Microscale Amide Coupling

Causality: Once the binding pose is confirmed, the primary amine at the C1 position of the indane ring acts as the primary growth vector. Amide coupling is chosen for the initial hit-to-lead phase because it is highly robust, allows for rapid parallel synthesis, and introduces a rigid, predictable peptide-like bond that can engage in secondary hydrogen bonding with the target [6].

Step-by-Step Methodology:

  • Reagent Dispensing: In a 96-well deep-well plate, dispense 10 µmol of a diverse library of carboxylic acid building blocks (to explore the adjacent sub-pocket).

  • Activation: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA dissolved in 100 µL of anhydrous DMF to each well. Incubate for 15 minutes at room temperature to form the active ester intermediates.

  • Coupling: Add 10 µmol of 7-Chloro-2,3-dihydro-1H-inden-1-amine (free base) to each well. Seal the plate and agitate on a shaker at room temperature for 12 hours.

  • Purification: Filter the reaction mixtures to remove any insoluble byproducts. Purify the resulting amides directly via preparative LC-MS, triggering fraction collection based on the calculated mass of the elaborated lead compounds.

Conclusion

7-Chloro-2,3-dihydro-1H-inden-1-amine is a highly privileged scaffold in the modern FBDD toolkit. By combining its optimal Ro3 physicochemical properties with a self-validating workflow of Ligand-Observed NMR, X-ray crystallography, and rapid parallel synthesis, drug development professionals can efficiently transform this weak-binding fragment into a high-affinity, target-specific lead compound.

References

  • Fragment-based lead discovery - Wikipedia Source: Wikipedia[Link][1]

  • This fragment-based drug discovery library is designed to be sociable Source: Chemistry World[Link][2]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library Source: Molport[Link][3]

  • FBDD: Fragment-Based Drug Discovery - BioSolveIT Source: BioSolveIT[Link][4]

  • Fragment screening by ligand observed NMR | Bruker Source: Bruker[Link][5]

  • Fast and Efficient Fragment-Based Lead Generation by Fully Automated Processing and Analysis of Ligand-Observed NMR Binding Data Source: Journal of Medicinal Chemistry (ACS Publications)[Link][6]

Sources

Application

Application Note: 7-Chloro-2,3-dihydro-1H-inden-1-amine as a Key Intermediate for the Synthesis of Novel Neuroprotective Agents

Abstract Neurodegenerative diseases such as Parkinson's and Alzheimer's present a formidable challenge to modern medicine, necessitating the development of novel therapeutic agents capable of slowing or halting disease p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Neurodegenerative diseases such as Parkinson's and Alzheimer's present a formidable challenge to modern medicine, necessitating the development of novel therapeutic agents capable of slowing or halting disease progression. A promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose overexpression in the aging brain contributes to neuronal loss through oxidative stress[1]. The 2,3-dihydro-1H-inden-1-amine scaffold is a cornerstone of potent MAO-B inhibitors, most notably Rasagiline[2]. This application note details the utility of a key derivative, 7-Chloro-2,3-dihydro-1H-inden-1-amine, as a versatile starting material for the synthesis of next-generation neuroprotective agents. We provide detailed protocols for its derivatization into potent MAO-B inhibitors and multi-target ligands, discuss the mechanistic rationale, and outline essential safety and handling procedures.

Introduction: The Strategic Value of the Indanamine Scaffold

The indanamine core structure is a privileged scaffold in neuropharmacology. Its rigid, bicyclic structure provides a defined orientation for pharmacophoric groups to interact with target enzymes. Rasagiline ((R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine), a selective, irreversible MAO-B inhibitor, is a first-line treatment for Parkinson's disease, valued for both symptomatic relief and potential neuroprotective effects[3].

Building upon this success, multi-target-directed ligands (MTDLs) have been developed to address the complex pathophysiology of neurodegeneration. Ladostigil, for example, combines the MAO-B inhibitory propargylamine moiety of Rasagiline with a carbamate group for cholinesterase inhibition, thereby targeting multiple pathological cascades in Alzheimer's and Lewy Body dementia[4][5][6].

The introduction of a chlorine atom at the 7-position of the indanamine ring offers a strategic modification. Halogenation can significantly alter a molecule's physicochemical properties, including:

  • Lipophilicity: Potentially enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing bioavailability.

  • Target Engagement: Modifying electronic properties to improve binding affinity and selectivity.

This guide provides researchers with the foundational protocols to leverage 7-Chloro-2,3-dihydro-1H-inden-1-amine for the creation of novel drug candidates with potentially superior pharmacological profiles.

Physicochemical Properties & Safe Handling

7-Chloro-2,3-dihydro-1H-inden-1-amine is a specialized chemical intermediate. Adherence to strict safety protocols is mandatory.

Compound Properties
PropertyValueReference
Chemical Name 7-Chloro-2,3-dihydro-1H-inden-1-amine-
Synonym(s) 7-Chloro-indan-1-ylamine[7]
CAS Number Varies by isomer and salt form-
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol -
Appearance Varies (Typically liquid or low-melting solid)
Storage Store at 2-8°C under an inert atmosphere. Keep in a dry, cool, well-ventilated place[7].
Safety & Handling Precautions

This compound and its derivatives should be handled only by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields and a face shield)[8][9].

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use a NIOSH (US) or EN 166 (EU) approved respirator if ventilation is inadequate[8][10].

  • Skin and Eye Contact: The compound is a potential irritant. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and wash skin with soap and water. Seek immediate medical attention[8][9].

  • Ingestion: Harmful if swallowed. Do NOT induce vomiting. Rinse mouth and call a physician immediately[8].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][9].

Synthetic Workflow Overview

The primary synthetic utility of 7-Chloro-2,3-dihydro-1H-inden-1-amine lies in the nucleophilicity of its primary amine, which allows for straightforward derivatization. The general workflow involves the alkylation or acylation of the amine to install pharmacologically active moieties.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Product Generation cluster_2 Phase 3: Validation A 7-Chloro-2,3-dihydro- 1H-inden-1-amine (Starting Material) C Crude Product Mixture A->C Alkylation / Acylation B Pharmacophore Reagent (e.g., Propargyl Bromide, Carbamoyl Chloride) D Purification (Column Chromatography, Recrystallization) C->D E Pure Neuroprotective Agent (Target Molecule) D->E F Structural Characterization (NMR, MS) E->F G Purity Analysis (HPLC, Elemental Analysis) E->G

Diagram 1: General workflow for synthesizing neuroprotective agents from 7-Chloro-2,3-dihydro-1H-inden-1-amine.

Experimental Protocols

The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and equipment. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of (R)-7-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (A Rasagiline Analogue)

This protocol describes the N-propargylation of the chiral amine, a key step in creating a selective, irreversible MAO-B inhibitor. The reaction is analogous to established methods for Rasagiline synthesis[3][11].

Materials:

  • (R)-7-Chloro-2,3-dihydro-1H-inden-1-amine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (N₂ or Ar manifold)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-7-Chloro-2,3-dihydro-1H-inden-1-amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Stir the suspension vigorously. Slowly add propargyl bromide (1.2 eq) dropwise via syringe at room temperature.

    • Rationale: Potassium carbonate acts as a base to deprotonate the amine and neutralize the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Using a slight excess of propargyl bromide ensures complete consumption of the starting amine, but a large excess should be avoided to minimize dialkylation.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Synthesis of a Multi-Target Carbamate Derivative (A Ladostigil Analogue)

This protocol outlines a hypothetical two-step synthesis to create a multi-target agent by first introducing a linker and then forming a carbamate, mimicking the structure of Ladostigil[5].

Step 2A: N-alkylation with a Protected Amino-alcohol

Procedure:

  • Follow the general procedure in Protocol 1 , but instead of propargyl bromide, use a suitable N-protected amino-alcohol halide, such as 2-(Boc-amino)ethyl bromide (1.2 eq).

  • After purification, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield an N-(2-aminoethyl) intermediate.

Step 2B: Carbamoylation

Materials:

  • N-(2-aminoethyl) intermediate from Step 2A

  • Ethyl(methyl)carbamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the N-(2-aminoethyl) intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Rationale: Triethylamine serves as a base to quench the HCl generated during the reaction. DCM is an excellent solvent that is typically unreactive under these conditions.

  • Reagent Addition: Slowly add ethyl(methyl)carbamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography to yield the final multi-target compound.

Expected Data & Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

AnalysisExpected Results for (R)-7-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
¹H NMR Signals corresponding to aromatic protons (Ar-H), the indane backbone (CH, CH₂), the N-CH₂ of the propargyl group, and the terminal alkyne proton (C≡C-H).
¹³C NMR Resonances for aromatic carbons, aliphatic carbons of the indane ring, alkynyl carbons, and the N-CH₂ carbon.
HRMS (ESI) Calculation of the exact mass for [M+H]⁺ to confirm the elemental composition (e.g., for C₁₂H₁₂ClN, calculated m/z should match the observed value).
Purity (HPLC) >95% purity is typically required for biological screening. A suitable reverse-phase method should be developed[12].

Mechanism of Action & Neuroprotective Pathways

The synthesized agents are designed to confer neuroprotection through multiple, synergistic mechanisms.

Irreversible MAO-B Inhibition

The N-propargylamine moiety is a well-established mechanism-based inactivator ("suicide inhibitor") of MAO-B. The enzyme oxidizes the propargylamine, which then forms a highly reactive species that covalently binds to the N5 atom of the FAD cofactor, leading to irreversible inhibition[2]. This action increases dopaminergic tone in the brain and, critically, reduces the production of neurotoxic reactive oxygen species (ROS) that result from dopamine metabolism by MAO-B.

Cholinesterase Inhibition

For multi-target analogues containing a carbamate group, this moiety acts as a reversible, pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[5][6]. It carbamoylates a serine residue in the enzyme's active site. The resulting carbamoylated enzyme is much slower to hydrolyze than the acetylated enzyme, leading to a sustained increase in acetylcholine levels, which is beneficial for cognitive function in diseases like Alzheimer's.

Downstream Neuroprotective Signaling

The primary inhibitory actions trigger a cascade of neuroprotective events. Ladostigil, a model compound, has been shown to regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway by activating Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][13]. It also modulates cell survival genes, upregulating anti-apoptotic proteins like Bcl-2, thus preventing programmed cell death[13].

G cluster_0 Drug Action cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcome drug 7-Chloro-Indanamine Derivative maob MAO-B Inhibition drug->maob che Cholinesterase Inhibition (if carbamoylated) drug->che optional app APP Processing → sAPPα (Non-amyloidogenic) drug->app via PKC/MAPK survival ↑ Anti-apoptotic Proteins (e.g., Bcl-2) drug->survival via signaling pathways dopamine ↑ Dopamine Levels ↓ Oxidative Stress maob->dopamine ach ↑ Acetylcholine Levels che->ach neuroprotection NEUROPROTECTION & Symptom Alleviation dopamine->neuroprotection ach->neuroprotection app->neuroprotection survival->neuroprotection

Diagram 2: Proposed multi-target mechanism of action for neuroprotective agents derived from 7-Chloro-2,3-dihydro-1H-inden-1-amine.

Conclusion

7-Chloro-2,3-dihydro-1H-inden-1-amine is a high-value starting material for medicinal chemists and drug development professionals in the neurodegeneration space. Its structure allows for the rational design and straightforward synthesis of potent MAO-B inhibitors and next-generation multi-target ligands. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to explore novel chemical matter based on this privileged scaffold, with the ultimate goal of developing effective disease-modifying therapies for neurodegenerative disorders.

References

  • Ladostigil - Wikipedia. (n.d.). Wikipedia. [Link]

  • Weinreb, O., et al. (2010). The neuroprotective mechanism of action of the multimodal drug ladostigil. IMR Press. [Link]

  • Zhang, X., et al. (2026). Synthesis of (R)‐Rasagiline and its Analogues via Chemo‐ and Enantioselective Hydrosilylation of N‐Propargyl‐indan‐1‐imines. ResearchGate. [Link]

  • A Comprehensive Review of Disclosures in Academic Journals Regarding the Synthesis of Rasagiline and its Closely Related Compounds. (2024). Mansa STM Publishers. [Link]

  • The design and synthesis of potential acetylcholinesterase inhibitors and NMDA antagonists as neuroprotective agents. (2021). University of Pretoria. [Link]

  • Safety Data Sheet. (n.d.). [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. [Link]

  • Safety Data Sheet. (2024). Angene Chemical. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Ladostigil – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues. (2016). Figshare. [Link]

  • Preparation method of rasagiline and analogue thereof. (2014).
  • A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). (2025). ResearchGate. [Link]

  • Gosar, A., et al. (2018). A Rapid, Sensitive and Selective RP-HPLC Method for Trace Analysis of Potential Genotoxic Chloro Impurity in Rasagiline Mesylate. Zenodo. [Link]

  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (2022). MDPI. [Link]

  • Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors. (2025). Preprints.org. [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). ResearchGate. [Link]

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). IRIS. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors. (2025). MDPI. [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Anti-Inflammatory activity Of newly synthesized 7-chloro-2-methyl-4H-benzo [d][4][14]. (n.d.). Prime Scholars. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. (2021). PMC. [Link]

  • 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-. (2023). EPA. [Link]

  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2025). ResearchGate. [Link]

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Method

Application Note: High-Performance Liquid Chromatography Analysis of 7-Chloro-2,3-dihydro-1H-inden-1-amine

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 7-Chloro-2,3-dihydro-1H-inden-1-amine . It is designed for analytical chemists and pharmaceutical scientists requiring robus...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 7-Chloro-2,3-dihydro-1H-inden-1-amine . It is designed for analytical chemists and pharmaceutical scientists requiring robust, validated methodologies for purity assessment.

Introduction & Molecule Profile[1][2]

7-Chloro-2,3-dihydro-1H-inden-1-amine (hereafter 7-CIA ) is a halogenated aminoindane derivative. Structurally, it consists of a bicyclic indane scaffold with a primary amine at the C1 position and a chlorine substituent at the C7 position.

This molecule is a critical intermediate in the synthesis of diverse CNS-active agents, including analogs of Rasagiline (a MAO-B inhibitor). The presence of the amine group creates a chiral center at C1, necessitating both Chemical Purity (separation from regioisomers like 4-chloro or 5-chloro analogs) and Enantiomeric Purity (


 vs. 

enantiomers) analysis.
Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

MW = 167.64 g/mol
pKa (Basic Amine) ~9.1 – 9.4Ionized (

) at neutral/low pH; Neutral (

) at pH > 11.[1]
logP ~2.3Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
UV

210 nm, 265 nmWeak chromophore. Low-UV (210-215 nm) required for trace impurity detection.
Chirality C1 CenterRequires Chiral Stationary Phase (CSP) for enantiomer separation.[2]

Method Development Strategy

Developing a method for 7-CIA presents two primary challenges:

  • Peak Tailing: As a basic amine, 7-CIA interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing at neutral pH.

  • Regioisomer Selectivity: Separation from 4-chloro, 5-chloro, or 6-chloro isomers requires high column efficiency and optimized selectivity.

Decision Matrix

The following workflow illustrates the selection process for the appropriate protocol based on analytical needs.

MethodSelection Start Start: Define Analytical Goal Goal What is the purity requirement? Start->Goal ChemPurity Chemical Purity (Impurities/Regioisomers) Goal->ChemPurity ChiralPurity Enantiomeric Purity (R vs S Ratio) Goal->ChiralPurity MethodA PROTOCOL A: High pH RP-HPLC (XBridge C18, pH 9.5) ChemPurity->MethodA Best Peak Shape (Recommended) MethodB PROTOCOL B: Low pH RP-HPLC (C18, Phosphate pH 2.5) ChemPurity->MethodB Standard Equipment (Alternative) MethodC PROTOCOL C: Normal Phase Chiral LC (Amylose/Cellulose CSP) ChiralPurity->MethodC

Figure 1: Method selection decision tree for 7-CIA analysis.

Protocol A: Chemical Purity (High pH RP-HPLC)

Status: Gold Standard for Basic Amines

This method utilizes a "Hybrid" silica column stable at high pH. By operating at pH 9.5 (above the pKa), the amine is deprotonated (neutral), eliminating silanol interactions and resulting in sharp, symmetrical peaks.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini NX-C18.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm (primary) and 265 nm (secondary/identification).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Return to Initial
23.09010Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 7-CIA in 10 mL of 50:50 Water:Acetonitrile . (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (initial ratio) to 0.1 mg/mL.

  • Note: Do not use pure acetonitrile as a diluent; it may cause peak distortion ("solvent effect") for early eluting impurities.

Protocol B: Chemical Purity (Low pH RP-HPLC)

Status: Traditional / Robust Alternative

If high-pH stable columns are unavailable, this method uses standard C18 chemistry with acidic phosphate buffer to suppress silanol ionization and keep the amine fully protonated.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 5 µm) or equivalent.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[1][5]

  • Gradient: Similar to Protocol A, but initial organic hold may need to be 5% if retention is low due to ionization of the amine.

Critical Insight: At pH 2.5, the amine is positively charged (


). It will elute faster than in the high pH method. Ion-pairing agents (e.g., 0.1% Hexanesulfonic acid) can be added to Phase A to increase retention if the void volume interference is observed.

Protocol C: Chiral Purity (Normal Phase)

Status: Required for Enantiomeric Excess (%ee) Determination

Since 7-CIA has a chiral center at C1, separating the (R) and (S) enantiomers is vital. Polysaccharide-based stationary phases are the industry standard for aminoindanes.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H or Chiralpak IG (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio:90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV at 265 nm (selectivity is high, so lower sensitivity of 265 nm is acceptable and reduces baseline noise).

Technical Notes
  • DEA Additive: The 0.1% Diethylamine is mandatory . It masks non-specific binding sites on the chiral selector, ensuring sharp peaks. Without DEA, the amine will streak across the baseline.

  • Elution Order: Typically, the (R)-enantiomer elutes second on Amylose-based columns (AD-H), but this must be confirmed with a pure reference standard of (R)-7-CIA.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data (E-E-A-T), the system must pass the following criteria before sample analysis.

ParameterAcceptance CriteriaRationale
USP Tailing Factor (

)

(Protocol A)

(Protocol B)
Ensures integration accuracy. Amines are prone to tailing; strict limits are needed.
Resolution (

)

between 7-CIA and nearest impurity
Critical for accurate quantitation of isomers.
Precision (RSD)

(n=6 injections)
Verifies system stability.
LOD/LOQ Signal-to-Noise > 3 (LOD) / > 10 (LOQ)Required for trace impurity analysis (typically < 0.05%).

Troubleshooting Guide

Issue 1: Peak Tailing > 2.0

  • Cause: Silanol interaction.

  • Fix (Protocol A): Ensure pH is truly > 9.0. Old buffer may have absorbed

    
     and dropped in pH. Prepare fresh Ammonium Bicarbonate.
    
  • Fix (Protocol B): Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuation or mobile phase evaporation.

  • Fix: Use a column oven (mandatory). For Protocol C (Normal Phase), keep the system sealed to prevent Hexane evaporation.

Issue 3: Ghost Peaks

  • Cause: Carryover of the sticky amine.

  • Fix: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Rasagiline Impurity Analysis: Journal of Pharma Research. "Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Chloro Impurity in Rasagiline Mesylate." (Methodology adapted for 7-chloro analog separation).

  • Chiral Separation of Aminoindanes: Molecules. "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines." (Discusses polysaccharide column behavior with amines).

  • Physicochemical Properties: EPA CompTox Chemicals Dashboard. "7-Methoxy-2,3-dihydro-1H-inden-1-amine Properties" (Surrogate data for aminoindane pKa and solubility).

  • General Aminoindane Analysis: Royal Society of Chemistry. "Development of an HPLC method for the determination of amines." (Buffer selection strategies).

Sources

Application

"One-pot" synthesis method for 2,3-dihydro-1H-inden-1-amine

Application Note: "One-Pot" Synthesis of 2,3-Dihydro-1H-inden-1-amine via Chemoselective Reductive Amination Executive Summary 2,3-Dihydro-1H-inden-1-amine (commonly known as 1-aminoindane) is a privileged structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: "One-Pot" Synthesis of 2,3-Dihydro-1H-inden-1-amine via Chemoselective Reductive Amination

Executive Summary

2,3-Dihydro-1H-inden-1-amine (commonly known as 1-aminoindane) is a privileged structural motif and a critical pharmaceutical intermediate. It serves as the core scaffold for neuroprotective agents such as the MAO-B inhibitor rasagiline[1] and is a precursor for ultra-long-acting


-adrenoceptor agonists like indacaterol[2]. The synthesis of primary amines from cyclic benzylic ketones (like 1-indanone) is notoriously prone to over-alkylation, yielding unwanted secondary and tertiary amines[3]. This application note details two highly validated, "one-pot" reductive amination protocols designed to maximize primary amine chemoselectivity without the need for high-pressure catalytic hydrogenation.

Mechanistic Principles & Experimental Rationale

The direct conversion of 1-indanone to 1-aminoindane requires the in situ formation of an imine, followed by its immediate reduction. The fundamental challenge is that the resulting primary amine is significantly more nucleophilic than the ammonia starting material. If the reduction is not strictly controlled, the primary amine will attack unreacted 1-indanone, forming a secondary imine that reduces to di(1-indanyl)amine[3].

To circumvent this, we employ two distinct mechanistic strategies:

  • Steric and Lewis Acidic Control (Protocol A): Utilizing titanium(IV) isopropoxide (

    
    ) and sodium borohydride (
    
    
    
    ).
    
    
    acts as a dehydrating agent and a Lewis acid, driving the equilibrium toward the imine. More importantly, it forms a bulky titano-imine complex. This steric bulk physically blocks the newly formed primary amine from attacking another ketone molecule, ensuring near-perfect primary amine selectivity[4].
  • Kinetic and pH Control (Protocol B): Utilizing ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    
    ). This method relies on a massive statistical excess of ammonia (10 equivalents) to favor the primary imine.
    
    
    is chosen because it is stable at mildly acidic pH (~6.0) and selectively reduces the highly electrophilic protonated iminium ion much faster than the unprotonated ketone[5][6].

Reaction Pathway Visualization

G K 1-Indanone H Hemiaminal Intermediate K->H + NH3 or NH4OAc I Imine / Iminium Species H->I - H2O (Ti(OiPr)4 or H+) P 1-Aminoindane (Target Primary Amine) I->P Reduction (NaBH4 or NaBH3CN) S Di(1-indanyl)amine (Secondary Byproduct) P->S + 1-Indanone (Over-alkylation)

Reaction pathway of 1-indanone reductive amination highlighting the over-alkylation side reaction.

Comparative Method Analysis

The following table summarizes the quantitative parameters and operational trade-offs between the two methodologies to assist in workflow selection.

ParameterProtocol A: Ti(O^iPr)4 / NaBH4Protocol B: NH4OAc / NaBH3CN
Nitrogen Source Ethanolic Ammonia (

)
Ammonium Acetate (

)
Reducing Agent Sodium Borohydride (

)
Sodium Cyanoborohydride (

)
Stoichiometry (Ketone:N:Reductant) 1.0 : 5.0 : 1.51.0 : 10.0 : 0.7
Typical Reaction Time 10 - 12 hours24 - 48 hours
Primary Amine Selectivity > 95%~ 85 - 90%
Byproduct Profile Trace secondary amineSecondary amine, trace alcohol
Safety / Toxicity Low (Borate salts)High (HCN gas generation risk)

Step-by-Step Experimental Protocols

(Self-Validating Systems: Each protocol includes built-in checkpoints and specific workup rationales to ensure product purity.)

Protocol A: Titanium(IV) Isopropoxide-Mediated Synthesis

This method is highly recommended for applications requiring >95% primary amine selectivity.

  • Imine Formation: In a flame-dried 250 mL round-bottom flask purged with argon, dissolve 1-indanone (13.2 g, 100 mmol, 1.0 eq) in 50 mL of absolute ethanol. Add a 2.0 M solution of ammonia in ethanol (250 mL, 500 mmol, 5.0 eq).

  • Lewis Acid Activation: Stir the mixture at room temperature and add titanium(IV) isopropoxide (56.8 g, 200 mmol, 2.0 eq) dropwise over 15 minutes via syringe.

    • Causality: The immediate formation of a white/yellowish precipitate indicates the generation of the titano-imine complex and the displacement of isopropanol.

  • Equilibration: Cap the flask securely and stir at ambient temperature (20–25 °C) for 10 hours to ensure complete conversion to the transient imine.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add sodium borohydride (5.67 g, 150 mmol, 1.5 eq) in small portions over 30 minutes.

    • Causality:

      
       reduction is exothermic. Cooling prevents the thermal decomposition of the borohydride in ethanol and suppresses unwanted side reactions.
      
  • Quenching & Workup: Remove the ice bath and stir for an additional 2 hours. Quench the reaction by adding 50 mL of 2M aqueous ammonia.

    • Validation Check: The addition of aqueous ammonia forcefully hydrolyzes the titanium complex, precipitating insoluble titanium dioxide (

      
      ).
      
  • Isolation: Filter the thick white slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 100 mL). Concentrate the filtrate under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous

    
    , and evaporate to afford crude 1-aminoindane as a pale yellow oil.
    
Protocol B: Sodium Cyanoborohydride-Mediated Synthesis

This method is ideal for scale-up where anhydrous conditions or titanium reagents are impractical, though it requires strict safety protocols.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-indanone (13.2 g, 100 mmol, 1.0 eq) and ammonium acetate (77.1 g, 1000 mmol, 10.0 eq) in 200 mL of anhydrous methanol.

    • Causality: The 10-fold excess of

      
       is non-negotiable. It acts as both the nitrogen donor and a buffer to maintain the pH at ~6.0, which is the thermodynamic sweet spot for iminium formation without degrading the reducing agent[5].
      
  • Reduction: Add sodium cyanoborohydride (4.4 g, 70 mmol, 0.7 eq) in one portion. Stir the reaction mixture at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the ketone spot disappears.

  • Acidic Quench (CRITICAL SAFETY STEP): Transfer the flask to a highly ventilated fume hood. Cool to 0 °C and cautiously add 6M HCl dropwise until the pH is < 2. Stir for 30 minutes.

    • Causality: Acidification destroys unreacted

      
      . This step generates highly toxic hydrogen cyanide (HCN) gas. The low pH also protonates the 1-aminoindane, making it water-soluble and allowing the extraction of neutral impurities.
      
  • Primary Extraction: Extract the acidic aqueous layer with diethyl ether (2 × 100 mL). Discard the organic layer (contains unreacted ketone and indanol byproducts).

  • Basification & Isolation: Cool the aqueous layer and basify to pH > 10 using solid NaOH pellets or 6M NaOH solution. Extract the liberated free amine with dichloromethane (3 × 100 mL).

    • Validation Check: The product is only partitioned into the organic phase at pH > 10. Dry the combined DCM layers over

      
       and concentrate in vacuo to yield 1-aminoindane.
      

References

  • Ultrasound assisted one-pot synthesis of various primary amines. Der Pharma Chemica. URL: [Link]

  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365. Journal of Medicinal Chemistry (ACS). URL: [Link]

  • The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry / ResearchGate. URL: [Link]

  • Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. RSC Publishing. URL:[Link]

Sources

Method

The Strategic Application of 7-Chloro-2,3-dihydro-1H-inden-1-amine in the Synthesis of Novel NMDA Glycine-Site Antagonists

Introduction: Targeting the Glycine Site of the NMDA Receptor The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the mammalian central nervous system, playing a pivotal role in synapt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Glycine Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its over-activation leads to excessive calcium influx, triggering excitotoxicity—a process implicated in a range of neurodegenerative disorders such as stroke, epilepsy, and Alzheimer's disease.[1][2] A unique feature of the NMDA receptor is its requirement for a co-agonist, typically glycine or D-serine, to bind to the GluN1 subunit for channel activation.[3] This glycine modulatory site, discovered by Johnson and Ascher in 1987, presents a compelling therapeutic target.[2][4] Antagonists of the glycine site are sought after as they may offer a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.[2] This application note provides a detailed guide on the synthetic utility of the versatile building block, 7-Chloro-2,3-dihydro-1H-inden-1-amine, in the construction of potent quinoline-based NMDA glycine-site antagonists.

Synthetic Strategy Overview: From Indanamine to Heterocyclic Scaffolds

The core of our synthetic strategy involves the transformation of 7-Chloro-2,3-dihydro-1H-inden-1-amine into a 3-chloroaniline precursor, which then undergoes a classical Gould-Jacobs reaction to form a 7-chloro-4-hydroxyquinoline scaffold. This key intermediate is then further elaborated to yield potent pyridazino[4,5-b]quinoline-based antagonists. This multi-step approach allows for the modular construction of complex heterocyclic systems with the potential for diverse functionalization.

Synthetic_Workflow A 7-Chloro-2,3-dihydro-1H-inden-1-amine (Starting Material) B Plausible Dehydrogenation/ Ring Opening A->B Step 1 C 3-Chloroaniline Derivative (Key Intermediate) B->C D Gould-Jacobs Reaction C->D Step 2 E 7-Chloro-4-hydroxyquinoline-3-carboxylate D->E F Saponification & Decarboxylation E->F Step 3 G 7-Chloro-4-hydroxyquinoline F->G H Chlorination (e.g., POCl3) G->H Step 4 I 4,7-Dichloroquinoline H->I J Hydrazinolysis I->J Step 5 K 7-Chloro-4-hydrazinylquinoline J->K L Cyclization with α-ketoester K->L Step 6 M Pyridazino[4,5-b]quinoline Core (NMDA Antagonist Scaffold) L->M

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of the 7-Chloro-4-hydroxyquinoline Core

The initial and most critical phase of the synthesis is the construction of the 7-chloro-4-hydroxyquinoline ring system. This is achieved through a proposed transformation of the starting indanamine to a suitable aniline derivative, followed by the well-established Gould-Jacobs reaction.

Step 1: Proposed Conversion of 7-Chloro-2,3-dihydro-1H-inden-1-amine to 3-Chloroaniline (Hypothetical Pathway)

Causality: The purpose of this step is to transform the cyclic aliphatic amine into an aromatic amine, which is the required precursor for the subsequent cyclization reaction to form the quinoline ring.

Step 2: Gould-Jacobs Reaction to form Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[1][2] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization 3-Chloroaniline 3-Chloroaniline Intermediate_1 Anilinomethylenemalonate 3-Chloroaniline->Intermediate_1 + DEEM - EtOH Product Ethyl 7-Chloro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Product High Temp. (e.g., Dowtherm A) - EtOH

Caption: Key stages of the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. The ethanol byproduct is distilled off during the reaction.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 volumes). Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes.[5] The cyclization is typically accompanied by the evolution of ethanol.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum. The crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or acetic acid.

ParameterValue/ObservationReference
Starting Material3-Chloroaniline[2]
ReagentDiethyl ethoxymethylenemalonate
Cyclization Temp.~250 °C[5]
Expected ProductEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate[6]
Step 3: Saponification and Decarboxylation

To obtain the versatile 7-chloro-4-hydroxyquinoline intermediate, the ester from the Gould-Jacobs reaction is first saponified to the corresponding carboxylic acid, which is then decarboxylated at high temperature.[3][7]

Experimental Protocol:

  • Saponification: Suspend the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide and reflux until the solid dissolves completely (typically 1-2 hours).[3]

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration and wash with water.

  • Decarboxylation: Suspend the dried carboxylic acid in a high-boiling solvent like paraffin oil and heat to 230-250 °C until carbon dioxide evolution ceases (30-60 minutes).[7]

  • Isolation: Cool the mixture, filter the solid product, and wash with toluene or hexane to remove the mineral oil. The resulting 7-chloro-4-hydroxyquinoline is typically of sufficient purity for the next step.

Part 2: Elaboration to Pyridazino[4,5-b]quinoline Antagonists

With the 7-chloro-4-hydroxyquinoline core in hand, the subsequent steps focus on building the pyridazino ring, which is a key pharmacophore for potent NMDA glycine-site antagonism.

Step 4: Chlorination of 7-Chloro-4-hydroxyquinoline

The hydroxyl group at the 4-position is converted to a chloro group, creating a reactive site for nucleophilic substitution.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4,7-dichloroquinoline.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 5: Synthesis of 7-Chloro-4-hydrazinylquinoline

The 4-chloro group is displaced by hydrazine, a crucial step for the subsequent pyridazino ring formation.[4][6]

Experimental Protocol:

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.

  • Add hydrazine monohydrate (10 eq) to the solution.[6]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the 7-chloro-4-hydrazinylquinoline by filtration, wash with cold ethanol, and dry.[4]

ParameterValue/ObservationReference
Starting Material4,7-Dichloroquinoline[6]
ReagentHydrazine monohydrate[4]
SolventAbsolute Ethanol[6]
Expected Product7-Chloro-4-hydrazinylquinoline[4][6]
Step 6: Cyclization to form the Pyridazino[4,5-b]quinoline Core

The final heterocyclic ring is constructed by reacting the hydrazinylquinoline with a suitable 1,3-dicarbonyl compound or its equivalent. For instance, reaction with an α-ketoester followed by cyclization would yield the desired pyridazino[4,5-b]quinolinone scaffold. The specific side chains can be introduced by using appropriately substituted α-ketoesters.

Experimental Protocol (Generalized):

  • Suspend 7-chloro-4-hydrazinylquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired α-ketoester (e.g., ethyl 2-oxo-2-(pyridin-2-yl)acetate) (1.0 eq).

  • Heat the mixture to reflux for 4-8 hours to form the hydrazone intermediate.

  • The cyclization to the pyridazino[4,5-b]quinolinone can be promoted by continued heating, sometimes with the addition of a catalytic amount of acid.

  • Cool the reaction, and isolate the final product by filtration. Purify by recrystallization or column chromatography.

Conclusion and Future Perspectives

This application note outlines a comprehensive and scientifically grounded synthetic strategy for the preparation of potent NMDA glycine-site antagonists based on a pyridazino[4,5-b]quinoline scaffold, starting from the readily accessible 7-Chloro-2,3-dihydro-1H-inden-1-amine. While the initial conversion of the starting material to a 3-chloroaniline derivative is a proposed pathway, the subsequent steps, including the Gould-Jacobs reaction and the construction of the pyridazino ring, are based on well-established chemical transformations. This modular approach provides a robust framework for researchers and drug development professionals to synthesize and explore a diverse range of novel NMDA receptor modulators, contributing to the ongoing search for effective treatments for neurodegenerative diseases.

References

  • LookChem. (n.d.). Cas 23834-14-2, 7-CHLORO-4-HYDRAZINOQUINOLINE. Retrieved from [Link]

  • PubMed. (n.d.). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Retrieved from [Link]

  • MDPI. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

Sources

Application

Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials

Topic: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials Content Type: Application Notes and Protocols Executive Summary The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has gained...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials Content Type: Application Notes and Protocols

Executive Summary

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has gained critical importance as a key heterocyclic fragment in the manufacturing of Lenacapavir , a first-in-class HIV-1 capsid inhibitor.[1][2][3][4] Traditional routes to substituted indazoles often suffer from poor regioselectivity or require expensive transition-metal catalysts.

This protocol details a robust, two-step synthesis starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile .[1][2][3][4][5] The method utilizes a highly regioselective bromination followed by a hydrazine-mediated cyclization (SNAr). This route avoids column chromatography, utilizing precipitation and crystallization for purification, making it suitable for multi-gram to kilogram-scale production.

Key Advantages[6]
  • Cost-Efficiency: Utilizes cheap 2,6-dichlorobenzonitrile (~$20/kg bulk).

  • Scalability: Demonstrated on >100g scale; filtration-based workup.[3][5]

  • Safety: Replaces hazardous potassium bromate (exothermic) with NBS/H2SO4.

Chemical Pathway & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution followed by a nucleophilic aromatic substitution (SNAr) induced cyclization.

Reaction Scheme

Synthesispathway SM 2,6-Dichlorobenzonitrile (Starting Material) INT 3-Bromo-2,6-dichlorobenzonitrile (Intermediate) SM->INT Step 1: NBS, H2SO4 55-60°C, 3h (Regioselective Bromination) PROD 7-Bromo-4-chloro-1H-indazol-3-amine (Target) INT->PROD Step 2: N2H4·H2O 2-MeTHF, 105°C (SNAr Cyclization)

Figure 1: Two-step synthetic pathway from 2,6-dichlorobenzonitrile.

Mechanistic Insight: The Regioselectivity Challenge

The critical success factor in this protocol is the regiochemical outcome of Step 2 . The intermediate, 3-bromo-2,6-dichlorobenzonitrile, possesses two electrophilic sites for the hydrazine attack (C2 and C6).

  • Path A (Desired): Attack at C2 (ortho to Br). This leads to the 7-bromo-4-chloro isomer.[1][2][3][4][5][6]

  • Path B (Undesired): Attack at C6 (ortho to H). This leads to the 5-bromo-4-chloro isomer.

Despite C6 being less sterically hindered, the reaction favors Path A . This is attributed to the inductive electron-withdrawing effect (-I) of the bromine atom at C3, which activates the C2 position for nucleophilic attack more strongly than the hydrogen at C5 activates C6.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

Objective: Regioselective bromination of the aromatic ring.

Materials:

  • 2,6-Dichlorobenzonitrile (1.0 equiv)[3]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric Acid (H2SO4), conc. (Solvent/Catalyst)[7][8][9]

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-dichlorobenzonitrile (e.g., 50.0 g, 290 mmol).

  • Solvent Addition: Add concentrated H2SO4 (5 volumes, 250 mL). Stir to dissolve.

  • Reagent Addition: Add NBS (56.8 g, 319 mmol) portion-wise over 30 minutes to control mild exotherm.

  • Reaction: Heat the mixture to 55–60 °C and stir for 3–5 hours.

    • Checkpoint: Monitor by HPLC/TLC. Conversion should exceed 95%.

  • Quench: Cool the mixture to 0–5 °C. Slowly pour the reaction mass into ice water (10 volumes, 500 mL) with vigorous stirring.

  • Isolation: A white to off-white precipitate will form. Filter the solid.[8]

  • Wash: Wash the filter cake with water (3 x 100 mL) until the filtrate is neutral pH.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 75–81% Purity: >95% (Use directly in Step 2).[3]

Step 2: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine

Objective: Formation of the indazole core via hydrazine condensation.[2][3][6]

Materials:

  • 3-Bromo-2,6-dichlorobenzonitrile (1.0 equiv)[3]

  • Hydrazine hydrate (64-80% in water) (4.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Solvent)

Protocol:

  • Setup: Charge a pressure reactor (Parr reactor or sealed tube for smaller scales) with 3-bromo-2,6-dichlorobenzonitrile (e.g., 50.0 g, 199 mmol).

  • Solvent: Add 2-MeTHF (5 volumes, 250 mL).

    • Note: 2-MeTHF is preferred over ethanol/butanol for higher reaction temperatures and better solubility.

  • Reagent Addition: Add Hydrazine hydrate (39 mL, ~800 mmol).

  • Reaction: Seal the reactor and heat to 105 °C . Stir for 18–24 hours.[10]

    • Pressure Warning: Hydrazine at high temp generates pressure. Ensure equipment is rated for ~5 bar.

  • Workup: Cool the mixture to 25 °C. Add Water (3 volumes, 150 mL).

  • Phase Separation: The product may precipitate or remain in the organic phase depending on concentration.

    • Standard: Extract with Ethyl Acetate or use the 2-MeTHF layer. Wash organic layer with Brine.[3][8]

  • Purification (Crystallization):

    • Concentrate the organic layer to ~2-3 volumes.

    • Add n-Heptane or Water as an anti-solvent to induce precipitation.

    • Filter the resulting solid.[8][11]

  • Drying: Vacuum dry at 50 °C.

Expected Yield: 50–56% Overall Yield (Step 1+2): ~38–45%[3]

Analytical Data & Quality Control

Table 1: Process Parameters and Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of amine.
1H NMR (DMSO-d6) δ 12.0 (s, 1H, NH), 7.55 (d, 1H), 7.15 (d, 1H), 5.2 (s, 2H, NH2)Diagnostic doublet signals for H5/H6 protons.
Mass Spec (ESI) [M+H]+ = 245.9/247.9Characteristic Br/Cl isotope pattern.
Regio-purity > 98:2 (7-Br vs 5-Br)Critical for Lenacapavir synthesis.
Troubleshooting Guide
  • Issue: Low conversion in Step 2.

    • Solution: Ensure temperature reaches 105°C. Refluxing ethanol (78°C) is insufficient; switch to 2-MeTHF or n-Butanol.

  • Issue: High levels of 5-bromo isomer.

    • Cause: Reaction temperature too high (>120°C) or solvent effects. Stick to 2-MeTHF at 105°C.

  • Issue: "Sticky" solid during bromination workup.

    • Solution: Ensure the quench into ice water is slow and the stirring is vigorous to prevent oiling out.

References

  • Roper, T. D., et al. (2024).[11] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

  • Link, J. O., et al. (2020). Clinical candidate Lenacapavir (GS-6207): A potent, long-acting HIV-1 capsid inhibitor. Nature, 584, 614–618.

  • BenchChem. (2025).[6] Application Notes: Synthesis of 6-bromo-1H-indazol-4-amine Derivatives.

  • Asad, N., et al. (2024).[11] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 7-Chloro-2,3-dihydro-1H-inden-1-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Overview 7-Chloro-2,3-dihydro-1H-inden-1-amine (often referred to as 7-chloro-1-indanamine) is a highly valued synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Overview

7-Chloro-2,3-dihydro-1H-inden-1-amine (often referred to as 7-chloro-1-indanamine) is a highly valued synthetic intermediate, deployed extensively in the synthesis of P2X7 receptor antagonists[1] and novel indanesulfamide derivatives[2]. Typically synthesized via the reductive amination of 7-chloro-1-indanone, the molecule presents several distinct purification challenges. The steric hindrance imparted by the chlorine atom at the 7-position complicates the reaction, often leaving unreacted ketone or over-reduced alcohol byproducts. Furthermore, isolating the free base and resolving its enantiomers requires precise chromatographic and crystallization techniques.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these specific purification hurdles.

Purification & Resolution Workflow

Workflow Crude Crude Reaction Mixture (Amine + Indanone) AcidBase Acid-Base Extraction (Aqueous HCl / NaOH) Crude->AcidBase Remove Neutrals Silica Basified Silica Chromatography (DCM/MeOH/TEA) AcidBase->Silica Remove Polar Impurities Racemate Pure Racemic Amine (Free Base) Silica->Racemate Isolate Chiral Chiral Resolution (HPLC or Salt Formation) Racemate->Chiral Resolve Enantiomers (R)- and (S)- Enantiomers Chiral->Enantiomers Final Product

Step-by-step purification workflow for isolating enantiopure 7-chloro-1-indanamine.

Section 1: Free Base Isolation & Chromatography

FAQ: Why does my 7-chloro-2,3-dihydro-1H-inden-1-amine streak severely on standard silica gel, and how do I separate it from unreacted 7-chloro-1-indanone?

Causality & Expert Insight: The primary amine group in 7-chloro-1-indanamine is highly basic. When passed through standard, untreated silica gel, the amine acts as a strong hydrogen bond acceptor and protonates via the acidic silanol groups (Si-OH) on the silica surface. This strong ionic interaction causes severe "streaking" (broad, tailing peaks), leading to poor recovery and co-elution with impurities. To break this interaction, the silica must be deactivated (basified) using a volatile organic base like Triethylamine (TEA).

Self-Validating Protocol: Basified Silica Gel Chromatography

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Dichloromethane (DCM) containing 1-2% (v/v) Triethylamine (TEA). Pack the column tightly.

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the DCM/TEA mixture to fully neutralize the acidic silanol sites.

    • Validation step: Check the pH of the eluent exiting the column; it must be basic (pH > 8 on wetted indicator paper) before loading the sample.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Load carefully onto the silica bed.

  • Elution: Elute using a gradient of DCM to DCM/Methanol (95:5) containing 1% TEA. Unreacted 7-chloro-1-indanone (a neutral compound) will elute first near the solvent front, followed by the target 7-chloro-1-indanamine.

  • Recovery: Pool the UV-active fractions containing the amine. Concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue twice with toluene.

Section 2: Chiral Resolution Strategies

FAQ: What is the most reliable method for resolving racemic 7-chloro-1-indanamine into its (R) and (S) enantiomers?

Causality & Expert Insight: The molecule features a stereocenter at the C1 position. Because enantiomers have identical physical properties in an achiral environment, standard chromatography cannot separate them. Resolution requires either a chiral stationary phase (creating transient diastereomeric interactions) or the formation of stable diastereomeric salts using a chiral acid. The choice of method is strictly dictated by the scale of your purification.

DecisionTree Start Racemic 7-Chloro-1-indanamine Scale What is the scale? Start->Scale Prep Prep Chiral HPLC (e.g., ChiralPak AY-H) Scale->Prep < 1 gram Salt Diastereomeric Salt (e.g., Tartaric Acid) Scale->Salt > 1 gram Pure Enantiopure Amine Prep->Pure Evaporate Cryst Fractional Crystallization Salt->Cryst Resolve Cryst->Pure Basify

Decision matrix for selecting the appropriate chiral resolution method based on scale.

Quantitative Comparison of Resolution Methods

MethodOptimal ScaleTypical Yield (per enantiomer)Expected eeKey Advantage
Preparative Chiral HPLC < 1 g40-45%>99%Rapid, high purity, no salt breaking needed
Diastereomeric Salt > 1 g25-35%95-98%Cost-effective, highly scalable
Enzymatic Resolution Variable~45%>98%Environmentally friendly, mild conditions

Self-Validating Protocol: Preparative Chiral HPLC (Small Scale) Based on established patent literature for structurally analogous indanamines[1]:

  • Column Selection: Utilize an amylose-based chiral stationary phase, such as Daicel ChiralPak AY-H (5 μm, 20×250 mm).

  • Mobile Phase: Prepare an isocratic mixture of Heptane and Ethanol (typically 80:20 to 90:10) containing 0.1% Diethylamine (DEA) to prevent peak tailing.

  • Injection: Inject the racemic mixture (dissolved in the mobile phase).

  • Collection: Monitor at 210 nm and 254 nm. Collect the two distinct peaks.

    • Validation step: Re-inject a 5 µL aliquot of each collected fraction on an analytical chiral column to confirm enantiomeric excess (ee > 99%) before pooling the bulk fractions.

Section 3: Non-Chromatographic Purification (Salt Formation)

FAQ: How can I purify the amine without column chromatography if it is contaminated with neutral byproducts like 7-chloro-1-indanone?

Causality & Expert Insight: When scaling up, column chromatography becomes resource-intensive. You can exploit the basicity of the primary amine by protonating it with a strong acid (like HCl). The resulting hydrochloride salt is highly polar and water-soluble, whereas the unreacted ketone (7-chloro-1-indanone) and dimeric impurities remain neutral and lipophilic. This allows for a clean phase separation.

Self-Validating Protocol: Acid-Base Extraction and HCl Salt Crystallization

  • Acidification: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Add 1.0 M aqueous HCl dropwise while vigorously stirring until the aqueous phase reaches pH < 2.

  • Phase Separation: Transfer to a separatory funnel. The protonated 7-chloro-1-indanamine migrates to the aqueous layer. Extract the organic layer twice more with water to ensure complete recovery. Discard the organic layer (which contains the unreacted ketone).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches > 12. The amine will deprotonate and precipitate as an oil or solid.

    • Validation step: Ensure the pH is strictly >12 using a calibrated probe or high-range pH paper; incomplete basification will result in significant yield loss.

  • Extraction: Extract the free base into fresh Dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Salt Crystallization (Optional for ultra-high purity): Dissolve the free base in diethyl ether. Bubble anhydrous HCl gas or add a stoichiometric amount of ethereal HCl. Filter the resulting white precipitate (7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride) and dry under vacuum.

References
  • [1] Title: Heterocyclic amide derivatives as P2X7 receptor antagonists - Google Patents Source: Google Patents URL:

  • Title: 2142-68-9 | AI3-15920 | Aryls - Ambeed.com Source: Ambeed URL:

  • [2] Title: US9018260B2 - Indanesulfamide derivatives - Google Patents Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Rasagiline from Inden-1-amine

Welcome to the Technical Support Center for the synthesis of Rasagiline ((R)-N-propargyl-1-aminoindan), a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor. This guide is engineered for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Rasagiline ((R)-N-propargyl-1-aminoindan), a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor. This guide is engineered for researchers and drug development professionals to troubleshoot and optimize the two most critical phases of rasagiline synthesis: the chiral resolution of racemic 1-aminoindan and the selective N-propargylation workflow.

Synthetic Workflow Overview

workflow A Racemic 1-Aminoindan B Chiral Resolution (L-Tartaric Acid) A->B C (R)-1-Aminoindan Tartrate B->C Fractional Crystallization D Free Base Liberation (NaOH) C->D E (R)-1-Aminoindan Free Base D->E F N-Propargylation (Propargyl Electrophile) E->F G Rasagiline Free Base F->G S_N2 Alkylation H Salt Formation (Methanesulfonic Acid) G->H I Rasagiline Mesylate (API) H->I

Synthetic workflow of Rasagiline Mesylate from racemic 1-aminoindan.

Phase 1: Chiral Resolution of 1-Aminoindan

The isolation of enantiomerically pure (R)-1-aminoindan is the foundational step in this synthesis. While enzymatic resolutions exist, fractional crystallization using chiral acids remains the most scalable industrial approach[1][2].

FAQs & Troubleshooting

Q: My optical purity for (R)-1-aminoindan is consistently below 95% ee. What is driving the (S)-enantiomer contamination? A: This is a thermodynamic vs. kinetic control issue. The diastereomeric salts formed by (R)- and (S)-1-aminoindan with L-tartaric acid have distinct solubility profiles in alcohol/ether mixtures. If your cooling ramp is too rapid, the system shifts to kinetic control, causing the more soluble (S)-isomer salt to co-precipitate. Troubleshooting: Implement a strict, slow cooling gradient (e.g., 1°C/min) and ensure your co-solvent (like t-butylmethyl ether) is added dropwise only after the primary solvent (methanol) has reached reflux[3].

Q: Can I recycle the unwanted (S)-1-aminoindan trapped in the mother liquor? A: Yes. The mother liquor can be basified to liberate the (S)-enriched free base, which can then be racemized. Racemization is typically achieved by heating the (S)-isomer in the presence of a strong base (e.g., potassium hydroxide in DMSO at 80°C) to deprotonate the chiral benzylic center, forming a planar intermediate that reprotonates randomly to yield racemic 1-aminoindan for subsequent recycling[4].

Validated Protocol: Resolution via L-Tartaric Acid

Self-Validating System: This protocol relies on specific optical rotation as an in-process quality control checkpoint before proceeding to alkylation.

  • Salt Formation: Dissolve 5.0 g of racemic 1-aminoindan free base in 48 mL of boiling methanol.

  • Chiral Addition: Slowly add a solution of 4.4 g L-tartaric acid dissolved in 48 mL of boiling methanol.

  • Anti-Solvent Addition: While maintaining reflux, add 284 mL of t-butylmethyl ether dropwise over 20–30 minutes[3].

  • Thermodynamic Crystallization: Heat the mixture for an additional 30 minutes, then remove from the heat source and allow it to cool to room temperature ambiently over 4 hours.

  • Isolation: Isolate the precipitate via vacuum filtration and wash with cold methanol.

  • Validation Checkpoint: Dry the salt and measure the optical rotation. A successful resolution will yield an

    
     of approximately 
    
    
    
    (
    
    
    ,
    
    
    )[3]. If the value is lower, perform a second recrystallization from a 1:1 methanol/isopropanol mixture[2].

Phase 2: N-Propargylation Reaction Optimization

Direct alkylation of (R)-1-aminoindan is notoriously difficult due to the competing over-alkylation reaction, which forms a tertiary amine (di-propargylated impurity)[5].

FAQs & Troubleshooting

Q: How do I minimize the formation of the di-propargylated impurity? A: Once mono-alkylated, the secondary amine (rasagiline) remains highly nucleophilic. High temperatures (e.g., 60°C) and strong bases (e.g., NaH) provide enough activation energy for the secondary amine to attack a second electrophile[5]. Troubleshooting: Switch to a biphasic reaction system (e.g., Toluene/15% aqueous NaOH) at reduced temperatures (15–20°C). The biphasic interface controls the concentration of the deprotonated amine, while the lower temperature kinetically favors mono-alkylation[6].

Q: Why is propargyl benzenesulfonate recommended over propargyl chloride? A: Propargyl chloride is volatile and a relatively poor electrophile, requiring long reaction times (up to 16 hours) and heating, which degrades the product[5][6]. Propargyl benzenesulfonate features a highly polarizable, excellent leaving group (the sulfonate anion). This lowers the activation energy of the


 substitution, allowing the reaction to proceed rapidly (2–4 hours) at room temperature, thereby suppressing the higher-energy over-alkylation pathway[6][7].
Quantitative Data: Reaction Condition Optimization

Table 1: Comparison of N-Propargylation Conditions for Rasagiline Synthesis

ElectrophileBase / CatalystSolvent SystemTemp (°C)Time (h)Overall Yield (%)Purity ProfileRef
Propargyl chloride

Acetonitrile6016~44Highly impure; requires column chromatography[5]
Propargyl chlorideDBUTHF0–5480–82~64% (High di-alkylation)[8]
Propargyl benzenesulfonate15% NaOH (aq)Toluene (Biphasic)15–202–4>85>98% (Chromatography-free)[6]
Validated Protocol: Biphasic N-Alkylation

Self-Validating System: In-process TLC/HPLC ensures the reaction is quenched exactly when the primary amine is consumed, preventing over-alkylation.

  • Free Base Liberation: If starting from (R)-1-aminoindan tartrate, dissolve in water, basify to pH 12-13 with 15% NaOH, and extract the free base into toluene[6].

  • Reaction Setup: Cool the toluene solution containing (R)-1-aminoindan to 15–20°C under an inert Argon atmosphere[6][7]. Add an equal volume of 15% aqueous NaOH to create a biphasic mixture.

  • Electrophile Addition: Add 1.05 equivalents of propargyl benzenesulfonate dropwise over 30 minutes, maintaining vigorous stirring to maximize the biphasic surface area[6].

  • Monitoring: Stir at 15–20°C for 2 hours.

  • Validation Checkpoint: Sample the organic layer for HPLC. The reaction is complete when unreacted (R)-1-aminoindan is <1%. If complete, immediately separate the phases to halt the reaction[6]. Wash the organic layer twice with deionized water to remove sulfonate salts.

Phase 3: Mesylate Salt Formation & Purification

FAQs & Troubleshooting

Q: The final rasagiline mesylate is discolored (yellow/brown) instead of a white powder. How can I prevent this? A: Terminal alkynes (like the propargyl group) are highly susceptible to oxidative Glaser coupling or polymerization when exposed to oxygen and heat[7]. Troubleshooting: Ensure the salt formation is conducted under a strict nitrogen or argon blanket. Do not exceed a 30-minute reflux time in isopropanol when adding methanesulfonic acid[2]. Additionally, treating the free base solution with activated carbon prior to acid addition can scavenge pre-existing polymeric impurities.

References

  • Google Patents.
  • Google Patents.
  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 European Patent Office. URL:[Link]

  • European Patent Office.
  • Google Patents.
  • Google Patents.
  • A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline Mansa STM Publishers. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Industrial Production of 2,3-dihydro-1H-inden-1-amine (1-Aminoindan)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in the industrial synthesis of 2,3-dihydro-1H-inden-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in the industrial synthesis of 2,3-dihydro-1H-inden-1-amine (commonly known as 1-aminoindan). This molecule is the foundational chiral building block for Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor utilized in Parkinson's disease therapy.

Whether you are utilizing classical reductive amination followed by chiral resolution, or modern biocatalytic


-transaminase cascades, this guide provides the mechanistic causality behind common failures and offers self-validating protocols to ensure your workflows remain robust at scale.

Workflow Visualization: Synthesis Pathways

G Indanone 1-Indanone (Starting Material) RedAm Reductive Amination (Chemical Route) Indanone->RedAm NH3 / H2 Biocat ω-Transaminase (Biocatalytic Route) Indanone->Biocat Amine Donor Racemic Racemic 1-Aminoindan (Intermediate) RedAm->Racemic R_Enantiomer (R)-1-Aminoindan (Target API Precursor) Biocat->R_Enantiomer Direct Asymmetric Resolution Chiral Resolution (e.g., L-Malic Acid) Racemic->Resolution Chiral Acid Resolution->R_Enantiomer Crystallization S_Enantiomer (S)-1-Aminoindan (Waste/Recycle) Resolution->S_Enantiomer Mother Liquor Racemization Racemization (Base/Heat) S_Enantiomer->Racemization Racemization->Racemic Recycle

Industrial workflows for 1-aminoindan synthesis: chemical vs. biocatalytic routes.

Module 1: Chemical Synthesis & Reductive Amination

Q1: Why is the yield of my one-pot reductive amination of 1-indanone stalling below 60%, and why am I seeing heavy byproducts?

Causality: The reductive amination of 1-indanone involves the formation of a highly labile primary imine intermediate. Because imine formation is a condensation reaction, the generation of water pushes the thermodynamic equilibrium back toward the starting ketone. Furthermore, if the reduction of the imine to the primary amine (1-aminoindan) is slower than the condensation rate, the newly formed primary amine will attack unreacted 1-indanone, leading to over-alkylation and the formation of secondary amine dimers. Solution: To drive the equilibrium forward, you must actively remove water or use a 1 to facilitate imine formation[1]. To prevent over-alkylation, maintain a strict and high molar excess of the amine source (typically >10 equivalents).

Module 2: Chiral Resolution & Racemization

Q2: I am using (2R,3R)-tartaric acid to resolve racemic 1-aminoindan, but the enantiomeric excess (ee) plateaus at 93%. How can I achieve >99% optical purity?

Causality: The efficiency of fractional crystallization depends entirely on the solubility differential between the two diastereomeric salts in your chosen solvent. While tartaric acid is a common resolving agent, its diastereomeric salts with 1-aminoindan exhibit overlapping solubility profiles in methanol, leading to co-precipitation. Solution: Switch your resolving agent. Literature and patent data demonstrate that using 2 drastically widens the solubility gap, allowing for the isolation of the (R)-enantiomer with up to 99.75% optical purity[2]. Alternatively,3 has proven highly effective for industrial-scale resolution, yielding >99% ee[3].

Q3: The theoretical yield of chiral resolution is capped at 50%. How do we improve the atom economy of the overall process?

Causality: Discarding the (S)-enantiomer found in the mother liquor destroys process economics. By subjecting the (S)-1-aminoindan to strong basic conditions and high heat, the chiral proton at the C1 position is abstracted. This forms a planar intermediate that reprotonates non-stereoselectively, regenerating the racemate. Solution: Implement a 4. Recover the (S)-enantiomer from the mother liquor, treat it with a strong base in a high-boiling solvent, and feed the resulting racemate back into the resolution step[4].

Module 3: Biocatalytic Approaches ( -Transaminases)

Q4: Our scale-up of the


-transaminase-catalyzed asymmetric synthesis of (R)-1-aminoindan is suffering from severe product inhibition. How do we shift the equilibrium? 

Causality: 5

5 transfer an amino group from a donor (e.g., isopropylamine, IPA) to the 1-indanone acceptor, generating a ketone byproduct (acetone)[5]. The equilibrium constant for this specific amination is thermodynamically unfavorable. As acetone accumulates, it competes for the enzyme's active site, halting the forward reaction.
Solution:  You must break the equilibrium by removing the ketone byproduct in situ. This can be achieved via continuous sparging/evaporation of the volatile acetone, or by coupling the system with an enzymatic cascade (e.g., using an alcohol dehydrogenase to continuously reduce the acetone byproduct).

Data Presentation: Quantitative Comparison of Resolution Agents

The following table summarizes the performance of various chiral resolving agents used to isolate (R)-1-aminoindan from its racemic mixture.

Resolving AgentSolventEnantiomeric Purity (ee %)Yield ImpactReference
L(-)-Malic Acid Methanol99.75%Moderate[2]
L(+)-Aspartic Acid Methanol< 94.00%High[2]
(2R,3R)-Tartaric Acid Methanol< 94.00%High[2]
N-Acetyl-L-Glutamic Acid Aqueous/Organic> 99.00%High[3]

Experimental Protocols: Self-Validating Workflows

Protocol 1: Self-Validating Reductive Amination of 1-Indanone

Objective: Synthesize racemic 1-aminoindan while minimizing secondary amine dimerization.

  • Imine Condensation: Dissolve 1.0 eq of 1-indanone in anhydrous methanol. Add 10.0 eq of ammonium acetate.

    • Causality: A massive excess of ammonium acetate is required to shift the equilibrium toward the imine and prevent the newly formed primary amine from reacting with unreacted ketone.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is validated to proceed to the next step only when the UV-active ketone spot completely disappears, indicating full conversion to the labile imine.

  • Selective Reduction: Cool the vessel to 0°C. Portion-wise, add 1.5 eq of sodium cyanoborohydride (

    
    ).
    
    • Causality:

      
       selectively reduces the protonated iminium ion without reducing the unreacted ketone, unlike harsher hydrides.
      
    • Self-Validation: Measure the internal pH. The reduction consumes protons. Validate the system by continuously checking pH strips; if pH > 6.0, the reduction will stall. Add glacial acetic acid dropwise to maintain a pH of 5-6.

  • Acid-Base Extraction Workup: Quench with 1M HCl, stir for 30 mins. Extract with DCM (discard organic layer). Basify the aqueous layer to pH 10 with 10% NaOH, then extract with fresh DCM.

    • Causality: The initial acid wash protonates the 1-aminoindan, trapping it in the aqueous phase while organic impurities are washed away. Basification neutralizes the salt, allowing the pure free-base amine to partition into the organic phase.

    • Self-Validation: The final organic layer should leave a clear to light-yellow liquid upon solvent evaporation. A dark brown oil indicates polymerization or severe over-alkylation.

Protocol 2: Fractional Crystallization for Chiral Resolution

Objective: Isolate (R)-1-aminoindan from the racemate using L(-)-malic acid.

  • Diastereomeric Salt Formation: Combine racemic 1-aminoindan (1.0 eq) and L(-)-malic acid (1.0 eq) in refluxing methanol until fully dissolved.

    • Causality: Methanol provides the optimal dielectric constant to maximize the solubility differential between the (R)-amine-L-malate and (S)-amine-L-malate salts.

  • Thermodynamic Crystallization: Cool the reactor from reflux to 20°C at a strictly controlled rate of 5°C/hour.

    • Causality: Rapid cooling causes kinetic trapping, leading to the co-precipitation of the unwanted (S)-salt. Slow cooling ensures thermodynamic control, allowing the less soluble (R)-salt to form pure, highly ordered crystals.

    • Self-Validation: Observe the mother liquor. It must remain visually clear as crystals grow. If sudden widespread cloudiness occurs, the system has crashed out kinetically; validate by reheating to reflux and reducing the cooling ramp rate.

  • Free-Basing and Verification: Filter the crystals, dissolve in distilled water, and adjust to pH 10 with NaOH. Extract the liberated (R)-1-aminoindan with MTBE.

    • Causality: The strong base deprotonates the amine, breaking the salt complex and allowing the hydrophobic free amine to migrate into the MTBE layer.

    • Self-Validation: Submit the concentrated extract to chiral HPLC. A single peak at the known retention time of the (R)-enantiomer (ee > 99%) validates the entire resolution workflow.

References

  • Source: epo.
  • Source: google.com (Patents)
  • Source: rug.
  • An efficient single-pot racemization of s (-)
  • Source: benchchem.

Sources

Optimization

Controlling impurity formation during enantioselective synthesis of N-propargyl-1-aminoindan

The following technical guide is structured as a specialized support resource for process chemists and drug developers. It prioritizes mechanistic understanding and actionable troubleshooting over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for process chemists and drug developers. It prioritizes mechanistic understanding and actionable troubleshooting over generic descriptions.

[1][2][3]

Executive Summary

The synthesis of N-propargyl-1-aminoindan (specifically the (R)-enantiomer, Rasagiline) presents a dual challenge: maintaining high enantiomeric excess (ee) while suppressing the formation of genotoxic and process-related impurities.[1][2][3] This guide addresses the two critical nodes of failure:

  • The Resolution Step: Separation of the (R)-enantiomer from the racemic starting material.[3][4][5]

  • The Propargylation Step: Mono-alkylation of the amine without generating the N,N-bis-propargyl species or introducing mutagenic halo-allyl byproducts.[1][2][3]

Module 1: Critical Impurity Profiling

Before optimizing the process, you must accurately identify the adversaries. The following diagram illustrates the genesis of key impurities during the standard synthesis route (Resolution


 Alkylation).
Visual 1: Impurity Genesis Pathways[1]

ImpurityPathways Racemic Racemic 1-Aminoindan R_Amine (R)-1-Aminoindan (Intermediate) Racemic->R_Amine Resolution (L-Tartaric/Malic) S_Amine (S)-1-Aminoindan (Wrong Enantiomer) Racemic->S_Amine Resolution Failure Rasagiline N-Propargyl-1-Aminoindan (Target API) R_Amine->Rasagiline + Propargyl (Controlled SN2) Wrong Enantiomer\nAPI Wrong Enantiomer API S_Amine->Wrong Enantiomer\nAPI + Propargyl Propargyl Propargyl Reagent Propargyl->Rasagiline ChloroAllyl Chloroallyl Impurities (GTI) Propargyl->ChloroAllyl Raw Material Contamination BisProp N,N-Bis(propargyl) Impurity (Over-Alkylation) Rasagiline->BisProp + Excess Propargyl (Over-reaction)

Caption: Figure 1.[1][3] Genesis of critical impurities.[3] Note that the Bis-propargyl impurity arises from the target molecule itself reacting further, creating a kinetic competition.

Impurity Data Table
Impurity NameStructure/TypeOriginCritical Control Strategy
Bis-propargyl Indan N,N-di(prop-2-yn-1-yl)-1-aminoindanOver-alkylation of the product.[1][2][3][6]Stoichiometry control (0.95-1.05 eq), Base selection (K₂CO₃ vs NaOH).
(S)-Enantiomer (S)-N-propargyl-1-aminoindanInefficient resolution of starting material.[1][2][3]Recrystallization of diastereomeric salt; High-efficiency resolving agents (L-Malic acid).[1][2][3]
Chloroallyl Analogs N-(2/3-chloroallyl)-1-aminoindanImpurities in Propargyl Chloride/Bromide.[1][3]GTI Control: Pre-screening propargyl halide reagents by GC; Distillation of reagent.
Rasagiline Dimer Hydrazine derivative (oxidative)Oxidative degradation or specific coupling.[3]Inert atmosphere (N₂) during reaction and storage; Antioxidants.[3]

Module 2: Troubleshooting The Resolution Step

The foundation of chiral purity is laid before the propargyl group is even added. The industry standard involves resolving racemic 1-aminoindan using chiral acids.[2][3][4][7]

The Core Issue: Solubility Inversion

A common pitfall is assuming all chiral acids behave similarly.[3]

  • L-Tartaric Acid: The desired (R)-amine tartrate salt is often more soluble in methanol/ethanol than the (S)-salt.[1][2][3] This means the solid is the waste, and the mother liquor contains your product.

  • L-Malic Acid: The (R)-amine malate salt is typically less soluble and crystallizes out.[1][2][3][5] This is generally preferred for higher purity because solids are easier to wash than liquids are to purify [1, 4].[2][3]

Protocol: High-Efficiency Resolution (L-Malic Acid Route)

This protocol targets the crystallization of the desired (R)-isomer.[1][2][3]

  • Dissolution: Dissolve racemic 1-aminoindan (1.0 eq) in Methanol (10 volumes).

  • Addition: Add L-Malic acid (0.5 - 1.0 eq).

    • Technical Note: Using 0.5-0.6 eq (half-molar) often increases enantiomeric efficiency by "starving" the less favorable diastereomer, forcing only the most stable salt to form [5].[2][3]

  • Crystallization: Heat to reflux (65°C) for 1 hour, then cool slowly to 20-25°C over 4 hours.

    • Critical Check: Rapid cooling traps the (S)-isomer in the crystal lattice.[3]

  • Filtration: Collect the solid (R)-1-aminoindan-L-malate.

  • Recrystallization: If ee < 98%, recrystallize from Methanol/Water (9:1).[3]

Troubleshooting Guide

Q: My enantiomeric excess (ee) is stuck at 94%.

  • Cause: Eutectic composition entrapment.[3]

  • Fix: Switch solvent systems. If using Methanol, switch to Ethanol/Water (95:5) for the recrystallization.[3] The change in solubility profile often breaks the eutectic trap. Alternatively, perform a "swish" wash (slurry without dissolving) at elevated temperature (40°C).

Q: The yield is too low (<30%).

  • Cause: Over-solubility of the salt.[3]

  • Fix: Add an anti-solvent (e.g., Acetone or MTBE) after the initial crystallization has started. Do not add it too early, or you will precipitate the amorphous (racemic) salt.

Module 3: Controlling Alkylation Impurities

The reaction of (R)-1-aminoindan with propargyl benzenesulfonate (or halide) is an SN2 reaction.[1][2][3] The main enemy here is Over-Alkylation (formation of the Bis-propargyl impurity).[3]

Mechanism & Control

The secondary amine (Rasagiline) formed is often more nucleophilic than the primary amine starting material. This leads to a runaway reaction.[2][3]

Visual 2: Alkylation Workflow & Control Logic

AlkylationControl cluster_tips Optimization Parameters Start Start: (R)-1-Aminoindan Reaction Reaction Phase Temp: 40-60°C Start->Reaction Base Base Selection (K2CO3 / NaOH) Base->Reaction Mild Base preferred Solvent Solvent Selection (IPA / Toluene) Solvent->Reaction Check In-Process Control (HPLC) Reaction->Check Check->Reaction Incomplete Conversion End Quench & Workup Check->End Bis-Impurity < 0.5% Tip1 Slow Addition of Propargyl Reagent Tip2 Use Biphasic System (Toluene/Water)

Caption: Figure 2. Alkylation control logic. Biphasic systems can protect the product from over-alkylation by partitioning it into the organic phase.

Protocol: Controlled Propargylation
  • Solvent System: Use a Biphasic System (Toluene/Water) with a Phase Transfer Catalyst (e.g., TEBAC) or mild base in IPA.[3]

    • Why? In a biphasic system, as soon as the free base Rasagiline is formed, it partitions into the toluene layer. If the base and alkylating agent are in the aqueous/interface layer, the product is "protected" from further reaction [2].

  • Reagent Addition: Add Propargyl Benzenesulfonate (or Bromide) dropwise over 2-3 hours.

    • Why? Keeps the concentration of alkylating agent low relative to the amine, favoring mono-substitution.

  • Stoichiometry: Use a slight deficit of alkylating agent (0.95 eq).[3]

    • Trade-off: It is better to have unreacted starting material (which can be removed by salt formation) than bis-impurity (which is very difficult to separate).[2][3]

Troubleshooting Guide

Q: I see high levels of Bis-propargyl impurity (>2%).

  • Fix 1 (Chemical): Switch base from NaOH to K₂CO₃ or NaHCO₃. Weaker bases reduce the deprotonation rate of the secondary amine product.

  • Fix 2 (Process): Reduce temperature. Run the reaction at 20-30°C instead of reflux. Slower kinetics favor the primary SN2 over the secondary SN2.

Q: How do I remove the Bis-propargyl impurity if it's already formed?

  • Technique: Selective Salt Formation. [1][2]

    • Rasagiline forms a crystalline Mesylate salt.[2][3]

    • The Bis-propargyl impurity is a tertiary amine and forms salts with different solubility profiles.[2][3]

    • Protocol: Treat the crude oil with Methanesulfonic acid in Isopropanol. Heat to dissolve, then cool.[3][8] The Rasagiline Mesylate crystallizes, while the bis-impurity and other non-basic impurities often remain in the mother liquor [2].

Module 4: Genotoxic Impurity (GTI) Management

Regulatory agencies (FDA/EMA) have strict limits on alkylating agents (GTIs).[1][3]

  • Propargyl Benzenesulfonate: This is a potent alkylator.[2][3] If used, you must demonstrate it is purged to < ppm levels.[3]

    • Detection: Use LC-MS/MS derivatization methods for ppm-level detection.[2][3]

    • Purge: The aqueous workup and subsequent salt crystallization are usually sufficient, as sulfonates hydrolyze in water over time.

  • Haloallyl Impurities: Propargyl bromide/chloride often contains 1-chloro-propene or 3-chloro-propene isomers.[1][3] These transfer to the product as N-(chloroallyl)-aminoindans.[2][3][9]

    • Prevention:[1][2] Source "High Purity" propargyl reagents.[2][3] Perform a GC purity check on the raw material. If "cis/trans-1,3-dichloropropene" is present, reject the batch.[3]

References

  • WO2012116752A1 : Process of resolution of 1-aminoindan. (2012).[2][3][4] Google Patents. Link

  • ResearchGate : Synthesis and Characterization of Impurities in Rasagiline. (2025).[3] Link

  • RSC Advances : Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. (2016).[3] Royal Society of Chemistry.[3] Link

  • BenchChem : A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (2025).[3] Link

  • Organic Process Research & Development : Impurity Occurrence and Removal in Crystalline Products. (2017). ACS Publications.[2][3][10] Link[1][3][10]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Hydrazine-Based Heterocycle Synthesis

Welcome to the Advanced Technical Support Center for heterocycle synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the regiochemical outcomes of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocycle synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the regiochemical outcomes of pyrazole synthesis. When unsymmetrical 1,3-diketones are reacted with substituted hydrazines via the classical Knorr synthesis, the reaction frequently yields a frustrating mixture of regioisomers.

This living document bypasses basic textbook theory to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to help you force absolute regiocontrol in your syntheses.

Part 1: Mechanistic FAQs — Understanding the Causality

Q1: Why do unsymmetrical 1,3-diketones inherently yield mixtures of regioisomeric pyrazoles? A: The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration[1]. When an unsymmetrical 1,3-dicarbonyl is utilized, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This bifurcated pathway is governed by a delicate balance between the steric hindrance of the substituents and the intrinsic electrophilicity of the carbonyl carbons[1]. Without extreme bias in the substrate or highly controlled reaction conditions, the activation energies for both pathways are easily overcome at standard reflux, resulting in a mixed yield of 1,3- and 1,5-disubstituted pyrazoles[1].

Q2: How do the electronic properties of the hydrazine substituent dictate the preferred regioisomer? A: The regiochemical outcome is heavily dictated by which nitrogen atom in the substituted hydrazine (


) acts as the initial nucleophile.
  • Aliphatic Hydrazines (e.g., Methylhydrazine): The secondary nitrogen atom exhibits a higher electron density due to the electron-donating inductive effect of the alkyl group. This makes the secondary nitrogen the primary nucleophile, dictating the formation of one specific regioisomer (typically the 1,5-disubstituted pyrazole)[2].

  • Aryl Hydrazines (e.g., Phenylhydrazine): The lone pair on the secondary nitrogen is delocalized into the aromatic ring via resonance. This resonance stabilization significantly attenuates its nucleophilicity[2]. Consequently, the primary nitrogen (

    
    ) is forced to act as the initial nucleophile, furnishing the complementary (inverse) regioisomeric product (typically the 1,3-disubstituted pyrazole)[2].
    

Pathway Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Aliphatic Aliphatic Hydrazine (Secondary N is more nucleophilic) Start->Aliphatic Inductive Effect Control Aryl Aryl Hydrazine (Primary N is more nucleophilic) Start->Aryl Resonance Effect Control HydrazoneA Hydrazone Intermediate A Aliphatic->HydrazoneA HydrazoneB Hydrazone Intermediate B Aryl->HydrazoneB Isomer1 1,5-Disubstituted Pyrazole (Dominant Regioisomer) HydrazoneA->Isomer1 Cyclization & Dehydration Isomer2 1,3-Disubstituted Pyrazole (Dominant Regioisomer) HydrazoneB->Isomer2 Cyclization & Dehydration

Electronic influence of hydrazine substituents on the regiochemical pathway of pyrazole synthesis.

Part 2: Troubleshooting Specific Experimental Issues

Q3: I am getting a 1:1 mixture of isomers using standard ethanol reflux conditions. How can I push the reaction toward a single regioisomer? A: Standard reflux conditions in protic solvents provide excess thermal energy, overriding the subtle kinetic differences between the two attack pathways. To achieve absolute regioselectivity, you must amplify the electronic differentiation of the intermediates:

  • Drop the Temperature: Conducting the reaction at room temperature kinetically traps the favored intermediate before thermodynamic equilibration can occur.

  • Deploy Brønsted Acidic Ionic Liquids: Transitioning from standard acid catalysis to a in aqueous media has been proven to yield exclusively one regioisomer. The dense protonation network selectively activates the more electrophilic carbonyl group of the 1,3-diketone, guiding the nucleophilic attack with extreme precision.

Q4: Can solvent choice significantly alter the regioselectivity? A: Yes. The polarity and hydrogen-bonding capability of the solvent heavily influence transition state stabilization[1]. Protic solvents (like ethanol) indiscriminately hydrogen-bond with both carbonyls, masking their inherent electronic differences. Switching to an aqueous biphasic system or a highly structured ionic liquid environment alters the solvation shell around the nucleophile, drastically shifting the isomer ratio in favor of the kinetically preferred product.

Part 3: Quantitative Data on Regioselectivity

The following table summarizes the profound effect that hydrazine substitution and catalyst/solvent choice have on the regiochemical outcome of pyrazole synthesis.

Table 1: Influence of Hydrazine Substituent and Reaction Conditions on Regioselectivity

Substrate TypeHydrazine TypeReaction ConditionsDominant RegioisomerTypical Yield / Selectivity
Unsymmetrical 1,3-DicarbonylAliphatic (e.g., Methylhydrazine)Standard Reflux (EtOH)1,5-Disubstituted Pyrazole70-80% / Mixed Ratio
Unsymmetrical 1,3-DicarbonylAryl (e.g., Phenylhydrazine)Standard Reflux (EtOH)1,3-Disubstituted Pyrazole75-85% / Mixed Ratio
Unsymmetrical 1,3-DiketoneAryl Hydrazine / HydrazideMulti-SO3H Ionic Liquid (H₂O, RT)1,3-Disubstituted Pyrazole>96% / Exclusive Regioisomer

Part 4: Validated Experimental Protocols

Protocol: Regioselective Synthesis of Pyrazoles using a Brønsted Acidic Ionic Liquid

This methodology leverages a multi-SO3H ionic liquid catalyst in water to achieve exceptionally mild, regioselective condensations. It is designed as a self-validating system, ensuring that the catalyst is recovered and the regiochemistry is analytically confirmed.

Workflow Step1 1. Reagent Mixing 1,3-Diketone + Hydrazine Step2 2. Catalyst Addition Multi-SO3H Ionic Liquid (15 mol%) Step1->Step2 Step3 3. Aqueous Reaction Stir at Room Temp for 5 minutes Step2->Step3 Step4 4. Phase Separation Extract & Recycle Ionic Liquid Step3->Step4 Step5 5. Validation Exclusive Regioisomer Recovery & NMR Step4->Step5

Step-by-step experimental workflow for the regioselective synthesis of pyrazoles in aqueous media.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL round-bottom flask, add the unsymmetrical 1,3-diketone (1.0 mmol) and the substituted arylhydrazine/hydrazide (1.0 mmol).

  • Catalyst Addition (Causality Check): Add the multi-SO3H Brønsted acidic ionic liquid (15 mol%) to the mixture. Why? The multi-SO3H groups provide dense, localized protonation of the more active carbonyl, amplifying the electrophilic differential between the two reaction centers and forcing the nucleophile down a single kinetic pathway.

  • Reaction Execution: Stir the mixture in aqueous media (2 mL H₂O) at room temperature for exactly 5 minutes. Why? Maintaining room temperature prevents the thermodynamic equilibration that typically leads to isomeric mixtures in refluxing conditions.

  • Phase Separation & Extraction: The ionic liquid catalyst is highly water-soluble, while the pyrazole product forms an organic phase. Extract the product with ethyl acetate (3 x 5 mL). The aqueous layer containing the ionic liquid can be recycled for up to six consecutive runs without any loss of catalytic activity.

  • System Validation: Purify the organic layer via standard column chromatography. Validate the absolute regiochemistry using 2D NMR (NOESY/HMBC) or X-ray crystallography to confirm the exclusive formation of the target regioisomer, ensuring the protocol's integrity.

Part 5: References

  • Benchchem. Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.1

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.2

  • RSC Advances. Application of a multi-SO3H Brønsted acidic ionic liquid in water.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 7-Chloro-2,3-dihydro-1H-inden-1-amine Derivatives

Welcome to the technical support center for 7-Chloro-2,3-dihydro-1H-inden-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Chloro-2,3-dihydro-1H-inden-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges often encountered with this class of compounds. Our approach is rooted in fundamental physicochemical principles to not only offer solutions but also to empower you with the scientific rationale behind them.

It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble in water, a significant hurdle for formulation and bioavailability.[1] Derivatives of 7-Chloro-2,3-dihydro-1H-inden-1-amine, while a promising class of molecules, often fall into this category due to their characteristic lipophilic chloro-indenyl core. This guide provides a structured, in-depth approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my 7-Chloro-2,3-dihydro-1H-inden-1-amine derivatives poorly soluble in aqueous solutions?

A1: The solubility of these derivatives is primarily governed by the interplay of two key structural features: the basic amine group and the hydrophobic chlorinated indane scaffold.

  • The Hydrophobic Core: The 2,3-dihydro-1H-indene structure, particularly with the addition of a chlorine atom, is largely non-polar and lipophilic ("water-fearing"). This makes it energetically unfavorable for the molecule to be surrounded by polar water molecules.

  • The Basic Amine Group: The primary amine (-NH2) group is a basic functional group. In its un-ionized (free base) form, it contributes to the overall low aqueous solubility. However, this group can be protonated to form a more polar, and thus more water-soluble, ammonium salt. The extent of this ionization is dependent on the pH of the solution and the pKa of the amine.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon for poorly soluble compounds and is often referred to as "crashing out." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but its solubility limit is exceeded when diluted into a predominantly aqueous environment.

To prevent this, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to work with a more dilute final concentration in your aqueous medium.

  • Optimize the co-solvent percentage: Instead of a simple dilution, you might need to maintain a certain percentage of the organic co-solvent in your final aqueous solution.[2] However, be mindful of the tolerance of your experimental system (e.g., cells in a biological assay) to the co-solvent.

  • pH adjustment of the aqueous buffer: As these are basic compounds, lowering the pH of the aqueous buffer before adding the compound from the DMSO stock can significantly increase solubility by promoting the formation of the more soluble protonated form.[3]

  • Use of surfactants or cyclodextrins: These excipients can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.[4][5]

Q3: What is the first step I should take to systematically improve the solubility of a new 7-Chloro-2,3-dihydro-1H-inden-1-amine derivative?

A3: The most critical first step is to determine the compound's pH-dependent solubility profile. Since the molecule has a basic amine, its solubility will be highly dependent on the pH of the medium.[3][6]

A simple experimental workflow would be:

  • Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your compound to each buffer.

  • Equilibrate the samples (typically by shaking for 24-48 hours).

  • Separate the undissolved solid (e.g., by centrifugation and filtration).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[7][8]

This will give you a clear understanding of the pH range in which your compound is most soluble, which is invaluable for designing further experiments and formulations.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays due to poor solubility.

This is a frequent and critical issue, as undissolved compound can lead to inaccurate and non-reproducible data.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting inconsistent assay results.

Detailed Explanation:

  • pH Modification: For 7-Chloro-2,3-dihydro-1H-inden-1-amine derivatives, which are weak bases, decreasing the pH will increase the proportion of the protonated, more soluble form.[3][9] Ensure the chosen pH is compatible with your biological system.

  • Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][10][] Common choices for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.

  • Formulation with Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[4]

    • Surfactants: Surfactants form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, a process known as micellar solubilization.[5]

Issue 2: Difficulty in preparing a stock solution at the desired concentration.

Troubleshooting Solvent Selection:

Solvent CategoryExamplesSuitability for 7-Chloro-2,3-dihydro-1H-inden-1-amine derivativesRationale
Polar Aprotic DMSO, DMF, DMAExcellent Highly effective at solubilizing a wide range of organic molecules. Ideal for high-concentration stock solutions.
Alcohols Ethanol, Methanol, IsopropanolGood Can be effective, especially for less lipophilic derivatives. Often used as co-solvents.
Ethers Dioxane, THFModerate May work for some derivatives, but generally less effective than polar aprotic solvents.
Aqueous Buffers PBS, Tris, CitratePoor (at neutral/high pH) Solubility is expected to be low unless the pH is acidic.

Step-by-Step Protocol for Solvent Screening:

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several small vials.

  • Add a measured volume of a test solvent to the first vial to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex and/or sonicate the vial for a set period.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured volume of the solvent to decrease the concentration and repeat step 3.

  • Continue this process until complete dissolution is achieved or a practical lower concentration limit is reached.

  • Repeat for all test solvents.

This systematic approach will help you identify the most suitable solvent and the achievable concentration range for your stock solutions.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[7][12]

Materials:

  • Your 7-Chloro-2,3-dihydro-1H-inden-1-amine derivative

  • A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • An orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Microcentrifuge and/or filtration apparatus (e.g., 0.22 µm syringe filters)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on the orbital shaker.

  • Equilibrate the samples for 24 to 72 hours. A longer time may be needed for highly crystalline compounds.

  • After equilibration, carefully remove the vials and allow the solid to settle.

  • Separate the saturated supernatant from the undissolved solid. This can be done by centrifugation followed by careful pipetting of the supernatant, or by filtering through a low-binding syringe filter.

  • Dilute the supernatant with a suitable solvent (e.g., the mobile phase of your HPLC method).

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • Verify the solid-state form of the remaining solid using techniques like XRPD or DSC to ensure no phase transformation has occurred during the experiment.[7]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Amorphous solid dispersions can significantly enhance the solubility and dissolution rate of crystalline compounds by converting them into a higher-energy amorphous state.[1][13][14]

Materials:

  • Your 7-Chloro-2,3-dihydro-1H-inden-1-amine derivative

  • A suitable polymer (e.g., PVP, HPMC, Soluplus®)

  • A common solvent in which both the compound and the polymer are soluble (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

Caption: Workflow for preparing an Amorphous Solid Dispersion.

  • Solution Preparation: Dissolve both the drug and the chosen polymer in a suitable common solvent. The drug-to-polymer ratio needs to be optimized; common starting points are 1:1, 1:3, and 1:9 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Drying: Further dry the film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Collection and Characterization: Scrape the solid dispersion from the flask. It is essential to characterize the material using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

References

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Available at: [Link]

  • Key strategies central to overcoming poor API solubility - Almac. Available at: [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations | American Pharmaceutical Review. Available at: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validation of 7-Chloro-2,3-dihydro-1H-inden-1-amine (7-Cl-1-AI) as a Selective MAO-B Inhibitor

Topic: Validation of 7-Chloro-2,3-dihydro-1H-inden-1-amine as a selective MAO-B inhibitor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Introduction: The Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 7-Chloro-2,3-dihydro-1H-inden-1-amine as a selective MAO-B inhibitor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Niche of Chloro-Aminoindans

In the landscape of neuroprotective therapeutics for Parkinson’s Disease (PD), the validation of 7-Chloro-2,3-dihydro-1H-inden-1-amine (hereafter 7-Cl-1-AI ) represents a critical pivot from "suicide inhibition" to "reversible modulation."

While the gold standards—Rasagiline and Selegiline —rely on a propargyl moiety to irreversibly covalently bind the FAD cofactor of MAO-B, 7-Cl-1-AI lacks this "warhead." Instead, it functions as a potent, likely reversible, competitive inhibitor. The addition of the chlorine atom at the 7-position of the indan ring is a medicinal chemistry tactic designed to modulate lipophilicity and steric fit within the bipartite cavity of human MAO-B, potentially enhancing selectivity over MAO-A without the risk of the "cheese effect" (hypertensive crisis) associated with irreversible non-selective inhibition.

This guide outlines the rigorous experimental framework required to validate 7-Cl-1-AI, contrasting its performance directly against established market leaders.

Part 1: Comparative Profiling & Performance Metrics

To objectively validate 7-Cl-1-AI, it must be benchmarked against the pharmacological profiles of Rasagiline (the structural parent analog) and Selegiline.

Table 1: Comparative Pharmacological Benchmarks
Parameter7-Cl-1-AI (Candidate)Rasagiline (Standard)Selegiline (Alternative)Safinamide (Reversible Ref)
Core Structure 7-Chloro-1-AminoindanN-Propargyl-1(R)-AminoindanPropargyl-methamphetamine

-Aminoamide
Mechanism Reversible / Competitive Irreversible (Suicide)Irreversible (Suicide)Reversible
Binding Site Substrate Cavity (Non-covalent)FAD Cofactor (Covalent N5)FAD Cofactor (Covalent N5)Substrate Cavity
Est. IC50 (MAO-B) Target Range: 50–200 nM2–5 nM10–20 nM98 nM
Selectivity (B/A) High (>100-fold)Very High (>1000-fold)High (~500-fold)High (~1000-fold)
Metabolites Non-amphetamine1(R)-Aminoindan (Neuroprotective)Amphetamine/MethamphetamineInactive
Washout Recovery Rapid (< 24 hrs) Slow (Weeks, turnover dependent)Slow (Weeks)Rapid

Expert Insight: The critical differentiator for 7-Cl-1-AI is the reversibility. While Rasagiline is more potent due to covalent bonding, 7-Cl-1-AI offers a safety advantage. If the 7-chloro substituent successfully anchors the molecule in the "entrance cavity" of MAO-B via halogen bonding or hydrophobic interaction, it can achieve high selectivity without permanently disabling the enzyme.

Part 2: Mechanistic Visualization

Understanding the inhibition pathway is prerequisite to experimental design. The diagram below illustrates how 7-Cl-1-AI interrupts the dopamine degradation pathway compared to the irreversible action of propargylamines.

MAO_B_Inhibition_Pathway Dopamine Dopamine (Neurotransmitter) MAO_B_Active MAO-B Enzyme (Active) [FAD Cofactor] Dopamine->MAO_B_Active Substrate Entry Complex_Rev [MAO-B : 7-Cl-1-AI] Reversible Complex MAO_B_Active->Complex_Rev Equilibrium (k_on/k_off) Complex_Irrev [MAO-B - Rasagiline] Covalent Adduct (Dead Enzyme) MAO_B_Active->Complex_Irrev Irreversible Alkylation Metabolites DOPAC + H2O2 + NH3 (Oxidative Stress) MAO_B_Active->Metabolites Oxidative Deamination Complex_Rev->MAO_B_Active Washout 7-Cl-1-AI 7-Cl-1-AI (Candidate) 7-Cl-1-AI->MAO_B_Active Competitive Binding (Steric Blockade) Rasagiline Rasagiline (Standard) Rasagiline->MAO_B_Active Suicide Attack

Figure 1: Mechanism of Action Comparison. 7-Cl-1-AI functions via competitive equilibrium (yellow path), allowing enzyme recovery, whereas Rasagiline permanently inactivates the enzyme (red path).

Part 3: Experimental Validation Protocols

To validate 7-Cl-1-AI, you must prove two things: Selectivity (it inhibits B, not A) and Reversibility (it is not a suicide inhibitor).

Protocol A: Fluorometric MAO-B Inhibition Assay (IC50 Determination)

This assay uses the Amplex Red system to detect H₂O₂ generation, a byproduct of monoamine oxidation.

Materials:

  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine or Benzylamine (specific for MAO-B).

  • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control: Selegiline (10 µM).

  • Candidate: 7-Cl-1-AI (Range: 0.1 nM to 10 µM).

Workflow:

  • Preparation: Dilute 7-Cl-1-AI in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation (Pre-treatment): Incubate MAO-B enzyme with 7-Cl-1-AI for 15 minutes at 37°C before adding substrate.

    • Why? Even reversible inhibitors require equilibration time.

  • Reaction Initiation: Add Master Mix containing Substrate + HRP + Amplex Red.

  • Kinetics: Measure fluorescence (Ex/Em = 535/587 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (Vmax) for the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Reversibility (Dialysis Assay)

This is the "kill step" to differentiate 7-Cl-1-AI from Rasagiline.

  • High-Concentration Incubation: Incubate MAO-B with 7-Cl-1-AI at 100x its IC50 for 30 minutes. (Do the same for Rasagiline as a negative control).

  • Activity Check 1: Measure enzyme activity of an aliquot (Activity should be ~0%).

  • Dialysis: Transfer the mixture to a dialysis cassette (10 kDa cutoff) and dialyze against large volumes of buffer for 24 hours at 4°C.

  • Activity Check 2: Retrieve the enzyme and re-test activity.

    • Result for 7-Cl-1-AI: Activity recovers (e.g., >80% return)

      
      Validates Reversibility .
      
    • Result for Rasagiline: Activity remains <5%

      
      Validates Irreversibility .
      
Protocol C: Selectivity Screening (MAO-A vs MAO-B)

To claim "selectivity," you must run parallel assays using Recombinant MAO-A and Serotonin (or Tyramine) as the substrate.

  • Selectivity Ratio (SI):

    
    
    
  • Success Criteria: An SI > 100 is required for a competitive "selective" claim in modern drug development.

Part 4: Experimental Workflow Diagram

Experimental_Workflow cluster_Assay In Vitro Validation Start Compound 7-Cl-1-AI Step1 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Start->Step1 Step2 Add Substrate Mix (Tyramine + Amplex Red) Step1->Step2 Step3 Kinetic Read (Fluorescence 30 min) Step2->Step3 Step4 Data Analysis (Sigmoidal Fit) Step3->Step4 Decision IC50 < 200nM? Step4->Decision Selectivity Run MAO-A Assay (Serotonin Substrate) Decision->Selectivity Yes Reversibility Dialysis Assay (Recovery Check) Decision->Reversibility Yes Final Validated Profile Selectivity->Final Calc Selectivity Ratio Reversibility->Final Confirm Mechanism

Figure 2: Step-by-step validation workflow for characterizing 7-Cl-1-AI potency and mechanism.

References
  • Alagoz, M. A., et al. (2022). "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." Molecules, 27(12), 3801. Link

  • Binda, C., et al. (2004). "Crystal structures of MAO B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry, 47(7), 1767-1774. Link

  • Youdim, M. B., et al. (2006). "The therapeutic potential of monoamine oxidase inhibitors."[1][2][3][4][5][6] Nature Reviews Neuroscience, 7, 295–309. Link

  • Sigma-Aldrich. "Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Technical Bulletin." Link

  • ChemicalBook. "(R)-7-Chloro-2,3-dihydro-1h-inden-1-amine hydrochloride Product Page." Link

Sources

Comparative

Comparative Guide: Linker Architectures in Rasagiline-Based Multi-Target Ligands

Executive Summary Rasagiline (N-propargyl-1(R)-aminoindan) is a second-generation, irreversible monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease (PD) therapy.[1] Unlike its predecessor selegiline, it lac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rasagiline (N-propargyl-1(R)-aminoindan) is a second-generation, irreversible monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease (PD) therapy.[1] Unlike its predecessor selegiline, it lacks amphetamine-like metabolites.[2] However, the complexity of neurodegenerative pathophysiology—involving oxidative stress, protein aggregation, and cholinergic deficit—has shifted drug development toward Multi-Target Directed Ligands (MTDLs) .

In MTDL design, the linker is not merely a bridge; it is a pharmacophoric determinant. This guide objectively compares the three dominant linker architectures used to derivatize rasagiline: Flexible Alkyl Chains , Cleavable Carbamates , and Rigid Cyclic Spacers . We analyze their impact on MAO-B selectivity, inhibitory potency (IC50), and blood-brain barrier (BBB) permeability.[3]

Scientific Rationale: The "Linker Rule" in Rasagiline Derivatives

The rasagiline pharmacophore consists of the aminoindan ring (hydrophobic core) and the propargyl amine (covalent warhead). The linker connects this scaffold to a second moiety (e.g., antioxidant, cholinesterase inhibitor).[4]

Key Mechanistic Factors:
  • Entrance Cavity Occupancy: The human MAO-B active site is bipartite, consisting of a substrate cavity (near FAD) and an entrance cavity. Linkers must be long enough to span the distance between these cavities without causing steric clash, yet short enough to maintain entropy.

  • Electronic Influence: The linker's electron-withdrawing or donating nature affects the pKa of the propargyl amine nitrogen, influencing the nucleophilic attack on the FAD cofactor (N5 atom).

  • Metabolic Stability: Carbamate linkers introduce a secondary mechanism (pseudo-irreversible inhibition) compared to the purely metabolic stability of alkyl ethers.

Comparative Analysis of Linker Architectures

A. Flexible Alkyl Chains (Ether/Amine Linked)
  • Structure: Simple methylene bridges

    
    , typically where 
    
    
    
    to
    
    
    .
  • Mechanism: Acts as a "spacer" to allow the rasagiline moiety to bind FAD while the second moiety interacts with peripheral anionic sites (e.g., in AChE) or the entrance cavity.

  • Performance:

    • Chain Length Effect: Studies indicate a "Goldilocks" zone. Short chains (

      
      ) often cause steric hindrance. Long chains (
      
      
      
      ) increase degrees of freedom, reducing binding affinity (entropic penalty).
    • Optimal Length:

      
       to 
      
      
      
      (Propyl/Pentyl) often yields the highest potency.
  • Case Study (Compound 6j): A rasagiline-chromone hybrid with a pentyl linker showed an IC50 of 4 nM for MAO-B, a 35-fold improvement over rasagiline in the same assay conditions.[5]

B. Cleavable Carbamate Linkers
  • Structure:

    
    .
    
  • Mechanism: Used in Ladostigil (Rasagiline-Rivastigmine hybrid).[4][6] The carbamate moiety is not passive; it covalently acylates the active site serine of Acetylcholinesterase (AChE), releasing the rasagiline moiety or acting as a dual inhibitor.

  • Performance:

    • Dual Activity: Provides robust AChE inhibition (IC50 ~5-30 µM) alongside MAO-B inhibition.

    • Neuroprotection:[1][2][3][4][6][7][8][9][10] The carbamate moiety often improves neuroprotective signaling (PKC/MAPK pathways) independent of enzyme inhibition.

C. Rigid Cyclic Linkers (Piperidine/Pyrrolidine)
  • Structure: Incorporation of the nitrogen into a saturated heterocycle.

  • Mechanism: Reduces the entropic cost of binding by locking the conformation.

  • Performance:

    • Potency: Rigid analogs often surpass flexible alkyl chains. A pyrrolidine-linked derivative demonstrated an IC50 of 2.7 nM , superior to both rasagiline and safinamide in comparative assays.

    • Selectivity: The rigid structure often improves MAO-B vs. MAO-A selectivity by exploiting the tighter steric constraints of the MAO-B substrate cavity.

Data Presentation: Comparative Pharmacological Profiles

The following table summarizes experimental data from key studies comparing these linker types.

Compound ClassLinker TypeRepresentative AgentMAO-B IC50 (nM)Selectivity (B/A)Secondary TargetKey Feature
Parent Drug NoneRasagiline2.5 - 14*>50NoneIrreversible FAD binding
Hybrid (Dual) CarbamateLadostigil~35,000**LowAChE / BChEPseudo-irreversible AChE inhibition
Hybrid (Rigid) PyrrolidineCompound 16a2.7>1000NoneHigh potency due to conformational lock
Hybrid (Alkyl) Pentyl EtherCompound 6j4.0>25,000Aβ AggregationBalanced flexibility for dual-site binding
Chelator AlkylamineM30~4.0HighIron ChelationBrain-permeable iron chelator

*Note: IC50 values vary by assay conditions. Rasagiline reference values typically range from 2-14 nM. **Ladostigil is less potent against MAO-B in vitro compared to Rasagiline but effective in vivo due to metabolism.

Visualization: SAR & Mechanistic Pathways

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how different linker modifications impact the pharmacological profile of the rasagiline scaffold.

RasagilineSAR Rasagiline Rasagiline Scaffold (Aminoindan + Propargyl) Linker Linker Modification Rasagiline->Linker Alkyl Alkyl Chain (n=3-5) (Flexible) Linker->Alkyl Ether/Amine bond Carbamate Carbamate (Cleavable) Linker->Carbamate Acylation Rigid Cyclic Amine (Rigid) Linker->Rigid Cyclization Effect1 High MAO-B Potency (Entrance Cavity Access) Alkyl->Effect1 Optimized Length Effect2 Dual AChE Inhibition (Pseudo-irreversible) Carbamate->Effect2 Active Site Acylation Effect3 High Selectivity (Entropic Advantage) Rigid->Effect3 Conformational Lock

Caption: SAR decision tree showing how linker selection dictates the pharmacological outcome of rasagiline derivatives.

Experimental Protocols

Protocol A: General Synthesis of Alkyl-Linked Rasagiline Hybrids

Objective: To couple the rasagiline pharmacophore (N-propargyl-1-aminoindan) with a functional moiety via an alkyl linker.

  • Reagents: 1-Aminoindan, Propargyl bromide, Dibromoalkane (e.g., 1,5-dibromopentane), K2CO3, Acetonitrile (ACN).

  • Step 1: N-Propargylation

    • Dissolve 1-aminoindan (1.0 eq) in ACN.

    • Add K2CO3 (2.0 eq) and Propargyl bromide (1.1 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 12h. Filter and concentrate. Purify via column chromatography to yield N-propargyl-1-aminoindan.

  • Step 2: Linker Attachment (Alkylation)

    • Dissolve the functional moiety (e.g., Chromone-OH) in Acetone/K2CO3.

    • Add excess Dibromoalkane (3.0 eq) to prevent dimerization. Reflux for 6h.

    • Isolate the Bromo-alkoxy-derivative.

  • Step 3: Final Coupling

    • React N-propargyl-1-aminoindan with the Bromo-alkoxy-derivative in ACN with K2CO3/KI (catalytic).

    • Reflux for 12-24h.

    • Validation: Verify structure via 1H-NMR and Mass Spectrometry (ESI-MS).

Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: To determine the IC50 of the new derivative using the Amplex Red system.

  • System: Recombinant human MAO-B (hMAO-B) expressed in Baculovirus.

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Horseradish Peroxidase (HRP) coupled reaction converting Amplex Red to Resorufin (Fluorescent).

  • Workflow:

    • Incubation: Incubate 100 µL of hMAO-B (0.05 U/mL) with the test compound (dissolved in DMSO, varying concentrations

      
       to 
      
      
      
      M) in phosphate buffer (pH 7.4) for 30 mins at 37°C.
    • Reaction Start: Add 100 µL of reaction mixture containing Amplex Red (200 µM), HRP (1 U/mL), and p-Tyramine (1 mM).

    • Measurement: Measure fluorescence immediately (kinetic mode) or after 30 mins (endpoint) at Ex/Em = 545/590 nm.

    • Calculation: % Inhibition =

      
      . Plot log[Concentration] vs. % Inhibition to derive IC50 using non-linear regression (GraphPad Prism).
      
Diagram 2: Experimental Workflow

Workflow Start Start: Drug Design Synth Synthesis (Protocol A) N-Propargylation -> Linker Coupling Start->Synth Purification Purification (Column Chromatography) Synth->Purification Char Characterization (NMR, MS, HPLC >95%) Purification->Char Assay In Vitro Assay (Protocol B) hMAO-B Inhibition (Amplex Red) Char->Assay Decision IC50 < 50 nM? Assay->Decision Lead Lead Candidate (Proceed to In Vivo) Decision->Lead Yes Refine Refine Linker Length/Type Decision->Refine No Refine->Synth

Caption: Step-by-step workflow from synthesis to biological validation of rasagiline derivatives.

References

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Source: PMC (National Institutes of Health) [Link] Citation Context: Discusses the impact of linker carbon chain length on activity and the high potency of cyclic amine linkers.

  • Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation. Source: European Journal of Medicinal Chemistry / PubMed [Link] Citation Context: Source of Compound 6j data (IC50 = 4 nM) and comparison of alkyl linker efficacy.

  • Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. Source: PMC (National Institutes of Health) [Link] Citation Context: Provides structural basis for the binding of rasagiline derivatives to the MAO-B active site and entrance cavity.

  • Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. Source: PubMed / NIH [Link] Citation Context: Details the development of Ladostigil (carbamate linker) and M30 (chelator hybrid).[4]

  • Coumarin-Rasagiline Hybrids as Potent and Selective hMAO-B Inhibitors. Source: ChemMedChem / PubMed [Link] Citation Context: Comparative data on coumarin-based hybrids and the effect of attachment position.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Chloro-2,3-dihydro-1H-inden-1-amine

Introduction: The Criticality of Method Equivalence in Pharmaceutical Analysis 7-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine whose structural motif is of significant interest in medicinal chemistry, often servi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Method Equivalence in Pharmaceutical Analysis

7-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine whose structural motif is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents. As a compound progresses through the drug development lifecycle, from initial discovery in a research and development (R&D) laboratory to routine quality control (QC) testing in a manufacturing environment, the analytical methods used to assess its purity, potency, and stability must yield consistent and reliable results. This necessity is the driving force behind analytical method cross-validation.

Cross-validation is the formal process of verifying that a validated analytical procedure, when executed by different laboratories, analysts, or with different instrumentation, produces comparable and accurate results.[1][2] It is a cornerstone of regulatory compliance and data integrity, ensuring that decisions made about a drug substance are based on a solid analytical foundation.[3][4] This guide provides a comprehensive comparison of potential analytical methods for 7-Chloro-2,3-dihydro-1H-inden-1-amine and a detailed framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]

Selecting the Right Analytical Tool: A Comparative Overview

The molecular structure of 7-Chloro-2,3-dihydro-1H-inden-1-amine—featuring a chiral center, a halogen atom, and a primary amine—dictates the most suitable analytical techniques. The primary goals are typically to quantify the amine (assay), separate it from its enantiomer, and detect any related impurities or degradation products.

Two principal chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis. For a chiral compound like this, Chiral HPLC is essential for separating enantiomers.[7][8] This is a direct method where the enantiomers are passed through a column containing a chiral stationary phase (CSP).[9] Polysaccharide-based CSPs are often the first choice for screening basic compounds like primary amines.[9]

  • Gas Chromatography (GC): GC is an excellent technique for analyzing volatile and thermally stable compounds. Given the presence of a chlorine atom, GC coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, is a powerful option for trace-level impurity analysis.[10][11] Alternatively, coupling GC with a Mass Spectrometer (MS) provides high selectivity and structural information, which is invaluable for impurity identification.[12][13]

The choice between these methods is not arbitrary; it is dictated by the specific analytical objective, a concept central to the Analytical Target Profile (ATP) described in ICH Q14.[14]

Method Performance Comparison

The following table summarizes the key performance characteristics of the most promising analytical methods for 7-Chloro-2,3-dihydro-1H-inden-1-amine.

Parameter Chiral Reversed-Phase HPLC-UV Gas Chromatography-MS (GC-MS) Gas Chromatography-ECD (GC-ECD)
Primary Application Enantiomeric purity, Assay of the active pharmaceutical ingredient (API).Identification and quantification of volatile impurities, Assay.Quantification of trace-level halogenated impurities.
Specificity High for enantiomers with appropriate chiral column. Can be compromised by co-eluting impurities.Very high; based on both retention time and mass fragmentation pattern.[12]High for electronegative compounds (e.g., halogenated). Less specific than MS.[15]
Sensitivity (LOD/LOQ) Moderate (ng range).High (pg to low ng range).Extremely high for halogenated compounds (fg to pg range).[10]
Precision (%RSD) Excellent (<1.5% for assay).[14]Excellent (<2.0%).Excellent (<5% at trace levels).
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Typically 90-110%, can be matrix-dependent.
Robustness Sensitive to mobile phase composition, pH, column temperature, and flow rate.Sensitive to inlet temperature, oven temperature ramp, and carrier gas flow.Sensitive to detector temperature and gas purity.
Key Advantage Gold standard for enantiomeric separation.[9]Definitive identification of unknown impurities.[16]Unmatched sensitivity for target halogenated impurities.[10]
Considerations Requires specialized and often expensive chiral columns.Derivatization may be needed to improve volatility and peak shape of the amine.Limited to responsive compounds; provides no structural information.

Designing a Cross-Validation Study: An Inter-Laboratory Transfer Protocol

The most common scenario requiring cross-validation is the transfer of a method from an R&D setting to a QC laboratory.[4][17] This process ensures the method performs as intended at the receiving site.[18]

The following protocol outlines a comparative testing approach for transferring a validated Chiral RP-HPLC-UV method for the assay and enantiomeric purity of 7-Chloro-2,3-dihydro-1H-inden-1-amine.

Logical Workflow for Method Transfer

The entire process follows a structured, logical flow to ensure all requirements are met before, during, and after the analytical execution.

MethodTransferWorkflow cluster_1 Execution Phase P1 Phase 1: Pre-Transfer Activities T1_1 Define Transfer Scope & Acceptance Criteria P1->T1_1 T1_2 Develop & Approve Transfer Protocol T1_1->T1_2 T1_3 Train Receiving Lab Analysts T1_2->T1_3 T1_4 Verify Instrument Qualification at Receiving Lab T1_3->T1_4 P2 Phase 2: Execution T1_4->P2 T2_1 Transferring Lab (Lab A) & Receiving Lab (Lab B) Analyze Same Homogeneous Lot T2_2 Analyze Samples in Triplicate at 3 Concentrations (e.g., 80%, 100%, 120% of nominal) T2_1->T2_2 P3 Phase 3: Data Evaluation & Reporting T2_2->P3 T3_1 Compare Results Between Labs P3->T3_1 T3_2 Do Results Meet Acceptance Criteria? T3_1->T3_2 T3_3 Generate Method Transfer Report T3_2->T3_3 Yes T3_5 Investigate Discrepancies & Re-execute T3_2->T3_5 No T3_4 Method Deemed Successfully Transferred T3_3->T3_4 T3_5->T1_1 Re-initiate Protocol

Caption: Workflow for a comparative analytical method transfer.

Experimental Protocol: Chiral HPLC Method Transfer

1. Objective: To demonstrate that the receiving laboratory (Lab B) can achieve comparable results to the transferring laboratory (Lab A) for the assay and enantiomeric purity of 7-Chloro-2,3-dihydro-1H-inden-1-amine using method HPLC-CHIRAL-001.

2. Materials and Equipment:

  • Reference Standard (RS) of 7-Chloro-2,3-dihydro-1H-inden-1-amine.

  • A single, homogeneous batch of 7-Chloro-2,3-dihydro-1H-inden-1-amine drug substance.

  • Enantiomer of 7-Chloro-2,3-dihydro-1H-inden-1-amine (for specificity/resolution check).

  • HPLC systems at both sites (must be qualified).

  • Chiral Stationary Phase Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent as specified in the method).

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v).[7]

  • HPLC grade solvents and reagents.

3. Sample Preparation:

  • Standard Solution (100% Level): Accurately weigh and dissolve an appropriate amount of the Reference Standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution (100% Level): Prepare in the same manner as the Standard Solution using the drug substance batch.

  • Spiked Solutions: Prepare sample solutions at 80% and 120% of the nominal concentration (0.4 mg/mL and 0.6 mg/mL).

4. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of all relevant peaks.

5. Experimental Procedure:

  • Both Lab A and Lab B will perform the analysis concurrently if possible.

  • Perform a system suitability test (SST) at the beginning of each analytical run. SST must include replicate injections of the standard solution and a resolution check.

  • Each laboratory will analyze six independent preparations of the drug substance at the 100% concentration level.

  • Each laboratory will analyze three independent preparations at the 80% and 120% concentration levels.

6. Acceptance Criteria: The transfer is considered successful if the following criteria, established in the validation protocol, are met.[4][19]

Parameter Acceptance Criterion Rationale
System Suitability Resolution (Rs) between enantiomers > 1.5; Tailing factor < 2.0; %RSD of 5 replicate standard injections < 1.0%.Ensures the chromatographic system is performing adequately before sample analysis.[20]
Comparison of Assay Means The mean assay value from Lab B should be within ±2.0% of the mean assay value from Lab A.Demonstrates inter-laboratory accuracy.
Comparison of Precision The %RSD for the six assay results should be ≤ 2.0% for each laboratory.Confirms intra-laboratory precision is maintained.
Enantiomeric Purity The difference in the mean % area of the undesired enantiomer between Lab A and Lab B should be ≤ 0.05%.Critical for ensuring control over the stereoisomeric composition of the drug substance.
Confidence Interval The 95% confidence interval for the difference in means between the two laboratories should be within a pre-defined equivalence margin (e.g., ±3.0%).Provides statistical confidence in the equivalence of the results.[4]
Relationship Between Validation Parameters

The success of a cross-validation study relies on the interplay of several key analytical performance characteristics. These are not independent variables but are interconnected, ensuring the overall reliability of the method.

ValidationParameters Accuracy Accuracy (Closeness to True Value) CrossValidation Successful Cross-Validation (Inter-Lab Equivalence) Accuracy->CrossValidation Precision Precision (Repeatability & Intermediate) Precision->CrossValidation Specificity Specificity (Analyte vs. Others) Specificity->Accuracy ensures correct measurement Specificity->CrossValidation Linearity Linearity & Range (Proportional Response) Linearity->Accuracy underpins Linearity->Precision defines working range for Robustness Robustness (Resilience to Small Changes) Robustness->Precision demonstrates reliability of Robustness->CrossValidation predicts success

Caption: Interrelationship of core analytical validation parameters.

Conclusion

The cross-validation of analytical methods for a key pharmaceutical intermediate like 7-Chloro-2,3-dihydro-1H-inden-1-amine is a non-negotiable step in drug development. It provides the documented evidence that analytical results are reproducible and reliable, regardless of where they are generated.[4] By carefully selecting the appropriate analytical technology—be it chiral HPLC for enantiomeric separation or a highly sensitive GC method for trace impurity analysis—and executing a robust, statistically-driven cross-validation protocol, organizations can ensure data integrity, facilitate seamless technology transfer, and meet stringent global regulatory expectations.[3][5] This structured approach not only builds confidence in the quality of the drug substance but also mitigates risks throughout the product's lifecycle.

References

  • FDA. (2024).
  • FDA.
  • ResolveMass Laboratories Inc. (2025).
  • FDA. Q2(R2)
  • BenchChem. (2025).
  • FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • PharmaGuru. (2025).
  • Ge, P., et al. (2014).
  • CD Formulation.
  • Kim, M., et al. (2024).
  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025).
  • Yakhak Hoeji. (2021).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • PharmaSOP. Analytical Method Transfer & Revalidation: Protocols, Risks & Audit Readiness.
  • Davidson Analytical Services.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide.
  • Zenodo. (2018). A rapid, sensitive and selective High performance liquid chromatography (HPLC) method was developed and validated for the trace analysis of N-(2-Chloroallyl)-1-(R)
  • El Kihel, A., et al. (2016).
  • AMSbiopharma. (2025).
  • European Bioanalysis Forum. (2017).
  • ResearchGate. (2025). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.
  • ICH. (2023).

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Comparative

Publish Comparison Guide: In Vivo vs In Vitro Activity of 1-Amino-7-Hydroxyindan Derivatives

This guide provides a technical analysis of 1-amino-7-hydroxyindan derivatives , a specific class of cerebroprotective agents distinct from their 6-hydroxy isomers (major metabolites of Ladostigil/Rasagiline). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 1-amino-7-hydroxyindan derivatives , a specific class of cerebroprotective agents distinct from their 6-hydroxy isomers (major metabolites of Ladostigil/Rasagiline).

Executive Summary: The 7-Hydroxy Scaffold

While 1-aminoindan (Rasagiline) and its 6-hydroxy derivatives (Ladostigil metabolites) are well-characterized for MAO-B inhibition and neuroprotection, the 1-amino-7-hydroxyindan series represents a distinct pharmacophore optimized for anti-hypoxic activity and coma recovery .

This guide contrasts the in vitro chemical instability (quinone methide formation) with the robust in vivo cerebroprotective efficacy of 7-hydroxy derivatives, specifically highlighting the "Oshiro Series" (e.g., 1-amino-7-hydroxy-6-(1-methylpropyl)indan).

Quick Comparison Matrix
Feature1-Amino-7-Hydroxyindan Derivatives 1-Amino-6-Hydroxyindan (Ladostigil Met.)
Primary Indication Acute Cerebroprotection (Hypoxia/Coma)Neurodegeneration (Alzheimer's/PD)
In Vivo Efficacy High (Anti-hypoxic survival >30 mg/kg)Moderate (Chronic neuroprotection)
In Vitro Stability Intermediate (Forms reactive Quinone Methides)High (Stable metabolite)
Key Mechanism Radical Scavenging + CNS StimulationMAO-B Inhibition + Mitochondrial Support
Critical Substituent 7-OH (Essential for anti-hypoxic activity)N-Propargyl (Essential for MAO inhibition)

In Vitro Activity: Stability & Mechanism

Unlike the 6-hydroxy isomers, the 7-hydroxy derivatives exhibit a unique chemical reactivity profile that likely contributes to their radical scavenging potency but poses stability challenges.

Chemical Instability & Quinone Methide Formation

In vitro studies reveal that 1-amino-7-hydroxyindans are prone to oxidation, forming reactive ortho-quinone methide (o-QM) intermediates. This is a critical differentiator from the stable 4- and 6-hydroxy isomers.

  • Mechanism: The para-orientation of the amino and hydroxyl groups in 5-hydroxyindan leads to rapid decomposition. The 7-hydroxy derivatives (ortho/meta relationship depending on numbering relative to bridgehead) allow for controlled QM formation.

  • Implication: This reactivity allows the molecule to act as a "radical trap," potentially explaining its high antioxidant capacity, but it complicates in vitro assay reproducibility.

Receptor & Enzyme Interaction

While 1-aminoindans are classic MAO-B inhibitors, the introduction of the 7-OH group shifts the profile:

  • MAO Inhibition: Weak reversible inhibition compared to N-propargyl-1-aminoindan (Rasagiline).

  • Antioxidant Activity: Superior to non-hydroxylated variants due to the phenolic moiety.

Experimental Protocol: Quinone Methide Trapping Assay

To validate the formation of reactive intermediates in vitro, use the following trapping protocol.

Protocol:

  • Dissolution: Dissolve 1-amino-7-hydroxyindan derivative (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add excess Ethyl Vinyl Ether (5 mM) as a dienophile.

  • Incubation: Incubate at 37°C for 4 hours under oxidative conditions (e.g., add 10 µM H₂O₂).

  • Analysis: Analyze via LC-MS/MS looking for the Tricyclic Acetal adduct (Diels-Alder product).

    • Positive Result: Detection of adduct confirms o-QM formation.

In Vivo Activity: Cerebroprotection & CNS Stimulation

The in vivo performance of 7-hydroxy derivatives often exceeds predictions based solely on in vitro enzyme inhibition, likely due to active transport or metabolite efficacy.

Anti-Hypoxic Activity

In mouse models of lethal hypoxia, 7-hydroxy derivatives significantly prolong survival time.

  • Potency: Effective at 30 mg/kg (s.c./i.p.) and 100 mg/kg (p.o.) .[1]

  • SAR Insight: Replacing the 7-OH with a 7-Methoxy group abolishes anti-hypoxic activity, proving the free hydroxyl is the pharmacophore, not just a metabolic handle.

Recovery from Coma

In cerebral concussion models, these derivatives accelerate the return of the righting reflex.

  • Lead Compounds:

    • Compound A: 1-amino-7-hydroxy-6-(1-methylpropyl)indan[1]

    • Compound B: 1-amino-7-hydroxy-4,6-dimethyl-2-phenylindan

  • Dosing: 100 mg/kg p.o.[1] shows significant promotional effects on recovery.[1]

Experimental Protocol: Hypoxic Survival Test

Objective: Determine cerebroprotective efficacy under low-oxygen stress.

  • Subjects: Male ICR mice (20-25g).

  • Dosing: Administer test compound (30 mg/kg i.p.) or Vehicle (Saline) 30 mins prior to challenge.

  • Hypoxia Induction: Place mice in a sealed chamber (300 mL volume).

  • Gas Mixture: Perfuse with 4% O₂ / 96% N₂ at 5 L/min.

  • Endpoint: Measure latency to respiratory arrest (survival time).

  • Validation: Positive control (e.g., Phenobarbital) should increase latency by >50%.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the 7-hydroxy derivative: its chemical transformation into a radical scavenger (Quinone Methide) and its biological effect on CNS recovery.

G Compound 1-Amino-7-Hydroxyindan Oxidation Oxidative Stress (In Vitro/In Vivo) Compound->Oxidation Metabolism Receptor CNS Receptor Modulation (Adrenergic/Dopaminergic) Compound->Receptor Direct Binding QM Ortho-Quinone Methide (Reactive Intermediate) Oxidation->QM -2H RadicalTrap Radical Scavenging (Adduct Formation) QM->RadicalTrap Traps ROS Outcome Hypoxia Survival & Coma Recovery RadicalTrap->Outcome Neuroprotection Receptor->Outcome Stimulation

Caption: Dual mechanism of action involving reactive intermediate formation for neuroprotection and direct CNS stimulation.[2][3]

Comparative Data Analysis

The table below summarizes the key pharmacological differences between the 7-hydroxy series and the standard 1-aminoindan (Rasagiline) class.

Parameter1-Amino-7-Hydroxyindan (Oshiro Series)1-Aminoindan (Rasagiline)
Substitution Pattern 7-OH, 4/6-AlkylN-propargyl, Unsubstituted ring
Primary Mode of Action Antioxidant / CNS StimulantIrreversible MAO-B Inhibition
Hypoxia Survival (Mouse) +++ (High Efficacy) + (Moderate)
Coma Recovery +++ (Accelerated) + (Mild effect)
Chemical Stability Lower (Oxidation prone)High
Metabolic Fate Quinone Methide / Conjugation1-Aminoindan (Active metabolite)
Key Takeaway for Drug Developers

If your target indication requires acute neuroprotection (e.g., stroke, traumatic brain injury), the 1-amino-7-hydroxyindan scaffold is superior due to its radical scavenging capabilities. For chronic neurodegeneration (PD), the stable, MAO-selective N-propargyl-1-aminoindan scaffold remains the gold standard.

References

  • Oshiro, Y., et al. (1991).[4] "Novel cerebroprotective agents with central nervous system stimulating activity.[1][5][6] 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives." Journal of Medicinal Chemistry, 34(7), 2004–2013.[3][4] Link

  • Herzig, Y., et al. (2006). "Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity." Journal of Organic Chemistry, 71(11), 4130–4140. Link

  • Weinstock, M., et al. (2000). "Ladostigil, a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities." Journal of Neural Transmission, Supplementum, (60), 157–169. Link

  • Bar-Am, O., et al. (2010). "The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline." Journal of Neurochemistry, 112(5), 1131–1137. Link

Sources

Validation

A Comparative Guide to the Neuroprotective Effects of Inden-1-Amine Analogs

For Researchers, Scientists, and Drug Development Professionals The inden-1-amine scaffold has emerged as a privileged structure in the design of neuroprotective agents, giving rise to a number of promising drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The inden-1-amine scaffold has emerged as a privileged structure in the design of neuroprotective agents, giving rise to a number of promising drug candidates. This guide provides an in-depth comparison of the neuroprotective effects of different inden-1-amine analogs, with a focus on their mechanisms of action and supporting experimental data. By synthesizing technical information with insights into experimental design, this document aims to be a valuable resource for those engaged in neuropharmacology and the development of novel therapeutics for neurodegenerative diseases.

The Inden-1-Amine Backbone: A Foundation for Neuroprotection

The inden-1-amine structure, a bicyclic aromatic system with an amino group at the 1-position, serves as the foundational chemical framework for a class of potent neuroprotective compounds. The prototypical example, rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), has paved the way for the development of a diverse range of analogs with multifaceted neuroprotective profiles. The inherent properties of this scaffold, including its ability to cross the blood-brain barrier and interact with key intracellular targets, make it a compelling starting point for the design of drugs aimed at mitigating neuronal damage in a variety of neurodegenerative conditions.

Comparative Analysis of Key Inden-1-Amine Analogs

This section details the neuroprotective properties of prominent inden-1-amine analogs, including the well-established rasagiline and its multi-target derivative, ladostigil, alongside other emerging compounds.

Rasagiline and its Metabolites: Beyond MAO-B Inhibition

Rasagiline, marketed for the treatment of Parkinson's disease, is a selective and irreversible inhibitor of MAO-B.[1] Its neuroprotective effects, however, extend beyond its enzymatic inhibition.[2] The propargylamine moiety within its structure is crucial for these anti-apoptotic and pro-survival activities.[3][4]

The primary metabolite of rasagiline, 1-(R)-aminoindan (TVP-1012) , lacks significant MAO-B inhibitory activity yet retains potent neuroprotective properties, underscoring the MAO-independent mechanisms at play.[2][5] Conversely, the S-enantiomer of rasagiline, TVP1022 , is a significantly weaker MAO-B inhibitor but still demonstrates neuroprotective capabilities, further supporting this notion.[3][6]

Key Neuroprotective Mechanisms of Rasagiline and its Derivatives:

  • Anti-apoptotic activity: Rasagiline and its analogs have been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and Bad.[6][7] This modulation of the Bcl-2 family of proteins helps to stabilize the mitochondrial membrane potential and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.

  • Activation of Pro-survival Signaling Pathways: These compounds activate critical signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are integral to neuronal survival and plasticity.[3][7]

  • Induction of Neurotrophic Factors: Studies have shown that rasagiline can increase the expression of neurotrophic factors, which support the growth, survival, and differentiation of neurons.[8]

  • Attenuation of Glutamatergic Excitotoxicity: Rasagiline and aminoindan have been observed to antagonize glutamate receptor-mediated neuronal hyperexcitability, a key contributor to neuronal damage in various neurological disorders.[5]

Ladostigil (TV-3326): A Multi-Target Approach

Ladostigil represents a significant evolution from rasagiline, designed as a "multi-target" drug that combines the neuroprotective propargylamine moiety with a carbamate group, conferring cholinesterase inhibitory activity.[7][9] This dual-action profile is intended to provide both symptomatic relief (by boosting acetylcholine levels) and disease-modifying effects in conditions like Alzheimer's disease.[7][10]

Key Neuroprotective Mechanisms of Ladostigil:

  • Dual Inhibition: Ladostigil inhibits both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11]

  • Anti-apoptotic and Pro-survival Effects: Similar to rasagiline, ladostigil demonstrates potent anti-apoptotic properties by regulating the Bcl-2 protein family and inhibiting caspase-3 activation.[7][9]

  • Modulation of Amyloid Precursor Protein (APP) Processing: Ladostigil has been shown to promote the non-amyloidogenic processing of APP, leading to an increase in the neuroprotective soluble APP alpha (sAPPα) fragment.[9] This is achieved through the activation of PKC.

  • Antioxidant Properties: Ladostigil can reduce intracellular reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes.[12][13] In SH-SY5Y cells, pre-incubation with ladostigil (5.4 μM) significantly reduced the oxidative state induced by hydrogen peroxide.[13]

  • Anti-inflammatory Effects: Ladostigil has been shown to suppress the release of pro-inflammatory cytokines from microglia, suggesting a role in mitigating neuroinflammation.[14]

Emerging Inden-1-Amine Analogs

Research into inden-1-amine analogs is ongoing, with several novel compounds showing promise:

  • Indenopyrazole Derivatives: These compounds are being investigated for their neuroprotective and anti-inflammatory properties. For instance, certain pyrazole derivatives have demonstrated potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines like IL-6, with some compounds showing IC50 values in the micromolar range.[15][16]

  • Indanone/Benzofuranone Hybrids: A series of these hybrids have been synthesized and evaluated for their neuroprotective activities in models of ischemia-reperfusion injury.[17][18] Notably, some of these compounds displayed robust cell viability in an oxygen-glucose deprivation/reperfusion model and showed favorable blood-brain barrier permeability.[17][18]

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the available quantitative data for the neuroprotective effects of various inden-1-amine analogs. It is important to note that direct comparative studies are often lacking, and experimental conditions can vary significantly between studies.

CompoundTarget/AssayCell LineIC50 / EC50 / EffectReference(s)
Rasagiline MAO-B InhibitionRat BrainIC50: 4.43 ± 0.92 nM
Neuroprotection (OGD/R)PC1220-80% protection at 3-10 µM
ROS Reduction (OGD/R)PC1215% reduction
Ladostigil (TV-3326) Caspase-3 Activation InhibitionSK-N-SHIC50: 1.05 µM[9][11]
Neuroprotection (H₂O₂)SH-SY5YIncreased cell viability at 1 µM[12]
Oxidative Stress Reduction (H₂O₂)SH-SY5Y87% reduction in oxidized cells at 5.4 µM[13]
Neuroprotection (Sin1-induced toxicity)SH-SY5YIncreased viability to ~75% at 5.4 µM
Indenopyrazole Analog (6g) IL-6 Suppression (LPS-induced)BV2 microgliaIC50: 9.562 µM[15][16]
Indanone Hybrid (Compound 4) Neuroprotection (OGD/R)Rat primary neuronsSignificant viability at 3.125-100 µM[17][18]

Experimental Protocols for Assessing Neuroprotection

The following are detailed, step-by-step methodologies for key experiments commonly used to evaluate the neuroprotective effects of inden-1-amine analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inden-1-amine analog for a predetermined period (e.g., 24 hours). Include vehicle-treated and untreated controls.

  • Induction of Neurotoxicity: Following pre-treatment with the analog, expose the cells to a neurotoxic stimulus (e.g., hydrogen peroxide, glutamate, or serum deprivation).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed cells).

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the inden-1-amine analog and neurotoxic stimulus as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP), for 1-2 hours at 37°C in a humidified chamber.

  • Detection:

    • For fluorescently labeled dUTP, wash the cells and mount with a DAPI-containing mounting medium to visualize the nuclei.

    • For BrdUTP, incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection).

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For the colorimetric assay, measure the absorbance at 405 nm.

    • For the fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), to measure intracellular ROS levels.

Protocol:

  • Cell Culture and Treatment: Culture cells in a black, clear-bottom 96-well plate and treat them with the inden-1-amine analog and an oxidative stress-inducing agent.

  • Probe Loading: Remove the treatment medium and incubate the cells with a solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS to remove excess probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control (cells treated with the oxidative stressor but not the neuroprotective compound).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex mechanisms underlying the neuroprotective effects of inden-1-amine analogs, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Neuroprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inden-1-Amine Analog Inden-1-Amine Analog PKC PKC Inden-1-Amine Analog->PKC Activates MAPK MAPK Inden-1-Amine Analog->MAPK Activates Bax Bax (Pro-apoptotic) Inden-1-Amine Analog->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 Upregulates MAPK->Bcl2 Upregulates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Neuroprotection Neuroprotection (Cell Survival) Bcl2->Neuroprotection Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Signaling pathways modulated by inden-1-amine analogs for neuroprotection.

Experimental_Workflow cluster_workflow Experimental Workflow for Neuroprotection Assessment start Start: Neuronal Cell Culture treatment Pre-treatment with Inden-1-Amine Analog start->treatment toxin Induction of Neurotoxicity (e.g., Oxidative Stress) treatment->toxin assays Perform Assays toxin->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (TUNEL, Caspase-3 Assay) assays->apoptosis ros ROS Levels (DCFH-DA Assay) assays->ros analysis Data Analysis and Comparison viability->analysis apoptosis->analysis ros->analysis end Conclusion: Neuroprotective Efficacy analysis->end

Caption: A typical experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

The inden-1-amine scaffold has proven to be a versatile platform for the development of potent neuroprotective agents. Rasagiline and its multi-target analog, ladostigil, have demonstrated significant efficacy in preclinical models through a combination of MAO inhibition, anti-apoptotic signaling, and antioxidant effects. While quantitative data for a direct, side-by-side comparison of a broad range of analogs remains an area for further investigation, the existing evidence strongly supports the therapeutic potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features that optimize neuroprotective efficacy and minimize off-target effects.

  • Direct Comparative Studies: Head-to-head comparisons of different inden-1-amine analogs under standardized experimental conditions are needed to establish a clear hierarchy of potency and efficacy.

  • Exploration of Novel Analogs: The synthesis and evaluation of new derivatives, such as indenopyrazoles and indanone hybrids, may lead to the discovery of compounds with improved neuroprotective profiles.

  • In Vivo Validation: Promising candidates identified in vitro must be rigorously tested in relevant animal models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

By continuing to explore the rich pharmacology of inden-1-amine analogs, the scientific community can pave the way for the development of novel and effective treatments for a range of debilitating neurodegenerative disorders.

References

  • Bar-Am, O., et al. (2008). The neuroprotective mechanism of action of the multimodal drug ladostigil. IMR Press. [Link]

  • Bar-Am, O., et al. (2006). A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing. The FASEB Journal. [Link]

  • Bar-Am, O., et al. (2008). The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity. Neuroscience Letters. [Link]

  • Weinreb, O., et al. (2008). The neuroprotective mechanism of action of the multimodal drug ladostigil. Journal of Molecular Neuroscience. [Link]

  • Shor, E., et al. (2021). Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells. Biomedicines. [Link]

  • Shor, E., et al. (2021). Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

  • Shor, E., et al. (2021). Ladostigil attenuates the oxidative and ER stress in human neuroblast-like SH-SY5Y cells. Biomolecules. [Link]

  • Shor, E., et al. (2021). Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells. Biomedicines. [Link]

  • Chen, J., et al. (2009). Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury. Molecules. [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Youdim, M. B. H., et al. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology. [Link]

  • Dimpfel, W., & Hoffmann, J. A. (2011). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signaling in the rat hippocampus slice in vitro. BMC Pharmacology. [Link]

  • Medscape. (2006). Rasagiline: New Treatment for Parkinson's Disease. Medscape. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Abu-Qaoud, M., et al. (2024). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Antioxidants. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. European Journal of Medicinal Chemistry. [Link]

  • Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Biomedicines. [Link]

  • Maruyama, W., et al. (2004). Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? Journal of Neural Transmission. Supplementum. [Link]

  • Kumar, A., et al. (2023). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]

  • Brandt, S. D., et al. (2017). Chapter 11. Aminoindane Analogues. In New Psychoactive Substances (pp. 231-252). Academic Press. [Link]

  • Zheng, H., et al. (2005). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Sadek, B., et al. (2021). No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice. Frontiers in Pharmacology. [Link]

  • Parkinson's & Movement Disorders. (2019). Rasagiline-induced neuroprotection via activation of the Akt/Nrf2 redox signaling pathway. [Link]

  • Wikipedia. (n.d.). Rasagiline. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Finberg, J. P. M., et al. (1999). Rasagiline. Drugs of the Future.
  • Bar-Am, O., et al. (2010). Rasagiline and its neuroprotective activity. Journal of Neural Transmission.
  • Olanow, C. W., et al. (2008). A double-blind, delayed-start trial of rasagiline in early Parkinson's disease. The New England Journal of Medicine.
  • Mandel, S., et al. (2005). Rasagiline and its neuroprotective effects. Expert Review of Neurotherapeutics.

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Comparative

Comparative Guide: Efficacy of EK100 and Antrodin C in Reducing Amyloid Plaque Load

[1][2][3][4] Executive Summary EK100 (Ergostatrien-3β-ol) and Antrodin C are bioactive triterpenoids isolated from the medicinal fungus Antrodia cinnamomea. Unlike conventional Alzheimer’s Disease (AD) candidates that of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

EK100 (Ergostatrien-3β-ol) and Antrodin C are bioactive triterpenoids isolated from the medicinal fungus Antrodia cinnamomea. Unlike conventional Alzheimer’s Disease (AD) candidates that often target


-amyloid (A

) production (e.g., BACE1 inhibitors), both EK100 and Antrodin C function primarily by enhancing A

clearance mechanisms
.

While both compounds significantly reduce total amyloid plaque burden in APP/PS1 transgenic mice, they exhibit distinct pharmacological profiles:

  • Antrodin C demonstrates superior efficacy in reducing total plaque burden (53.9% reduction) and strongly promotes microglial phagocytosis of A

    
    .
    
  • EK100 is distinguished by its dual ability to promote perivascular clearance and significantly enhance hippocampal neurogenesis , a trait not observed with Antrodin C.[1]

This guide analyzes their comparative efficacy, mechanisms of action, and experimental protocols to support decision-making in preclinical drug development.

Compound Profiles & Mechanistic Divergence

Chemical Identity
  • EK100: Ergosta-7,22-dien-3

    
    -ol (often referred to as Ergostatrien-3
    
    
    
    -ol in specific literature contexts). A sterol derivative.[2]
  • Antrodin C: A maleimide derivative specific to Antrodia cinnamomea.

Mechanism of Action: Clearance vs. Production

Experimental data confirms that neither compound inhibits A


 production.[1] Instead, they activate clearance pathways.[3] The critical divergence lies in how they engage microglia and the neurovascular unit.
Mechanistic Pathway Diagram

The following diagram illustrates the distinct and overlapping pathways activated by EK100 and Antrodin C.

Mechanism_Comparison Compounds Bioactive Agents EK100 EK100 (Ergostatrien-3β-ol) Compounds->EK100 AntrodinC Antrodin C Compounds->AntrodinC Target Amyloid Pathology (APP/PS1 Mice) EK100->Target Perivascular Perivascular Drainage EK100->Perivascular Dominant Pathway Neurogenesis Hippocampal Neurogenesis EK100->Neurogenesis Unique Benefit AntrodinC->Target Microglia Microglial Phagocytosis AntrodinC->Microglia Strong Activation (Increased Aβ uptake) AntrodinC->Perivascular Prod Aβ Production (BACE1/Secretases) Target->Prod No Effect Clearance Aβ Clearance Mechanisms Target->Clearance Activation Clearance->Microglia Clearance->Perivascular Outcome Reduced Plaque Load & Improved Behavior Microglia->Outcome Perivascular->Outcome Neurogenesis->Outcome

Figure 1: Mechanistic differentiation showing EK100's unique neurogenic activity versus Antrodin C's strong microglial engagement.[4][1]

Comparative Efficacy Analysis

The following data summarizes preclinical results from APPswe/PS1dE9 transgenic mice treated for 30 days (30 mg/kg/day).

Table 1: Quantitative Reduction in Amyloid Pathology
MetricEK100 TreatmentAntrodin C TreatmentIbuprofen (Control)
Plaque Number Reduction 45.4% (

)
43.7% (

)
No significant effect
Plaque Burden Reduction 37.5% (

)
53.9% (

)
Increased by 31.6%
Perivascular A

(Cortex)
+22.86%+19.89%N/A
Microglial A

Uptake
No significant changeIncreased 37.4% Increased 40.1%
Table 2: Behavioral & Neurogenic Outcomes
MetricEK100Antrodin CSignificance
Nesting Behavior Significantly ImprovedSignificantly ImprovedBoth restore daily living activities.
Hippocampal Neurogenesis Significantly Increased No significant effectKey Differentiator : EK100 promotes neuronal regeneration.
Nrf2 Overexpression Reduced by 54.2%Reduced by 48.2%Both normalize neuronal oxidative stress response.

Key Insight: While Antrodin C is numerically superior in reducing the total burden (area) of plaques, EK100 offers a broader therapeutic profile by simultaneously stimulating neurogenesis, a critical factor for cognitive recovery beyond simple plaque clearance.

Validated Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating workflows. These protocols are based on the methodology established by Tsay et al. (2021).

Workflow Diagram: Experimental Design

Experimental_Protocol Start Source Material (Antrodia cinnamomea) Extract Isolation (HPLC/Ethanol Extraction) Start->Extract Treatment Treatment Phase (30 Days) Extract->Treatment Yields EK100 & Antrodin C Mice Model: APPswe/PS1dE9 (6 Months Old) Mice->Treatment Behavior Nesting Test (Day 29) Treatment->Behavior Dosing Dosage: 30 mg/kg Route: Oral Gavage Dosing->Treatment Analysis Post-Mortem Analysis IHC Immunohistochemistry (AB10, Iba-1, GFAP) Analysis->IHC Behavior->Analysis

Figure 2: Step-by-step experimental workflow for validating efficacy in APP/PS1 mice.

Detailed Methodology
1. Compound Preparation & Dosing
  • Source: Fruiting bodies of Antrodia cinnamomea.

  • Extraction: Compounds are isolated via ethanol extraction followed by silica gel column chromatography and HPLC.

    • Quality Control: Purity must be confirmed >95% via HPLC before in vivo use.

  • Vehicle: Suspend compounds in a standard vehicle (e.g., CMC-Na or corn oil) suitable for oral gavage.

  • Regimen: Administer 30 mg/kg body weight once daily for 30 consecutive days .

  • Model: Male APPswe/PS1dE9 transgenic mice (start treatment at 6 months of age, when plaques are visible).

2. Behavioral Assessment (Nesting Test)[4][1]
  • Timing: Perform on Day 29, prior to sacrifice.

  • Protocol:

    • Place a compressed cotton square (approx. 3g) in the cage 1 hour before the dark phase.

    • Photograph the nest after 12–16 hours.

    • Scoring: Use a 5-point scale (1 = cotton untouched, 5 = perfect nest with high walls).

    • Validation: Untreated APP/PS1 mice typically score <3; effective treatment should restore scores to >4.

3. Immunohistochemistry (IHC) & Quantification
  • Tissue Prep: Perfusion with PBS followed by 4% paraformaldehyde.

  • Staining Targets:

    • Amyloid Plaques: Anti-A

      
       antibody (clone AB10).[1]
      
    • Microglia: Anti-Iba1.

    • Astrocytes: Anti-GFAP.

  • Quantification Logic (Self-Validating):

    • Capture images of the cortex and hippocampus.[3]

    • Use image analysis software (e.g., MetaMorph or ImageJ).

    • Plaque Number: Count discrete AB10-positive deposits.

    • Plaque Burden: Calculate (Total Area of Plaques / Total Area of Tissue) × 100.

    • Perivascular Deposition: Quantify A

      
       specifically lining CD31+ vessels.
      

Critical Assessment & Recommendations

When to Select EK100
  • Target: Neuroregeneration and Vascular Clearance.[4]

  • Rationale: If the therapeutic goal involves reversing cognitive decline through neurogenesis or enhancing the glymphatic/perivascular clearance system, EK100 is the superior candidate. Its inability to increase microglial A

    
     load suggests it bypasses the potentially inflammatory phagocytic pathway, relying instead on drainage.
    
When to Select Antrodin C
  • Target: Maximal Plaque Burden Reduction.

  • Rationale: Antrodin C is more effective at physically reducing the amyloid load (53.9% vs 37.5%). It functions as a potent microglial activator , driving immune cells to engulf plaques. However, researchers must monitor for potential neuroinflammation, although the study suggests a shift toward a beneficial phenotype.

Limitations
  • Bioavailability: Both compounds are lipophilic triterpenoids; oral formulations may require lipid-based delivery systems for optimal clinical translation.

  • Model Specificity: Data is primarily derived from familial AD models (APP/PS1). Efficacy in sporadic AD models (e.g., APOE4 knock-ins) requires further validation.

References

  • Tsay, H. J., et al. (2021). EK100 and Antrodin C Improve Brain Amyloid Pathology in APP/PS1 Transgenic Mice by Promoting Microglial and Perivascular Clearance Pathways.[4][3][1] International Journal of Molecular Sciences, 22(19), 10413.[4]

  • Liu, Y., et al. (2021). Anti-inflammatory effects of EK100 from Antrodia camphorata in microglia and Drosophila AD models.[5] Journal of Ethnopharmacology. (Contextual support for microglial mechanism).

  • Kumar, A., et al. (2018). Microglial phagocytosis and perivascular clearance in Alzheimer's Disease. Journal of Neuroinflammation.

Sources

Validation

Comparative analysis of different synthetic routes to 7-bromo-4-chloro-1H-indazol-3-amine

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine represents a critical bottleneck in the manufacturing of Lenacapavir, a first-in-class HIV-1 capsid inhibitor. While early-stage drug discovery often relies on expedie...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine represents a critical bottleneck in the manufacturing of Lenacapavir, a first-in-class HIV-1 capsid inhibitor. While early-stage drug discovery often relies on expedient but expensive synthetic routes to generate material quickly, the transition to clinical and commercial manufacturing demands scalable, cost-effective, and safe processes.

As an application scientist bridging bench chemistry and process scale-up, I have evaluated the evolution of this synthesis. This guide provides an in-depth comparative analysis of the established synthetic routes, detailing the mechanistic rationale, quantitative performance, and validated protocols required to successfully produce this key active pharmaceutical ingredient (API) intermediate.

Mechanistic Pathway Visualization

RouteComparison SM_Fluoro 3-Bromo-6-chloro-2-fluorobenzonitrile (High Cost) API_Int 7-Bromo-4-chloro-1H-indazol-3-amine (Target API Intermediate) SM_Fluoro->API_Int Route A: Hydrazine, EtOH, 80°C SNAr Fluoro-Displacement Yield: 98% (Releases HF) SM_Chloro 2,6-Dichlorobenzonitrile (Low Cost Commodity) Int_Brominated 3-Bromo-2,6-dichlorobenzonitrile (Intermediate) SM_Chloro->Int_Brominated Route B Step 1: NBS, H2SO4, 25°C Electrophilic Bromination Int_Cyclized 4-Chloro-1H-indazol-3-amine (Intermediate) SM_Chloro->Int_Cyclized Route C Step 1: Hydrazine Cyclization Int_Brominated->API_Int Route B Step 2: Hydrazine, 2-MeTHF, 105°C SNAr Chloro-Displacement Yield: 50-56% Int_Cyclized->API_Int Failed Pathway Undesired Undesired Regioisomer (e.g., 5-bromo) Int_Cyclized->Undesired Route C Step 2: NBS Poor Regioselectivity

Figure 1: Comparative synthetic workflows for 7-bromo-4-chloro-1H-indazol-3-amine.

Comparative Analysis of Synthetic Routes

Route A: First-Generation Fluoro-Displacement (The Discovery Standard)

The original route utilized in early patents relies on 3-bromo-6-chloro-2-fluorobenzonitrile as the starting material. The high electronegativity of the fluorine atom renders the adjacent C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydrazine[1].

  • Mechanistic Advantage: The reaction proceeds rapidly at a mild 80 °C in ethanol, yielding the cyclized indazole in near-quantitative yields (98%)[1].

  • Critical Flaw: The starting material is an expensive specialty chemical. More critically, the displacement of fluorine generates stoichiometric hydrogen fluoride (HF) [2]. On a commercial scale, HF poses severe toxicity and corrosion hazards, necessitating highly specialized Hastelloy reactors and stringent environmental safety protocols.

Route B: Second-Generation Chloro-Displacement (The Commercial Standard)

Developed by the Medicines for All Institute, this optimized route shifts the starting material to 2,6-dichlorobenzonitrile , an inexpensive and widely available commodity chemical[2][3].

  • Step 1 (Bromination): Because the aromatic ring is heavily deactivated by two chloro groups and a nitrile, standard bromination fails. Using N-bromosuccinimide (NBS) in 96% H₂SO₄ generates a highly reactive bromonium ion, achieving excellent regioselectivity for the C3 position[3].

  • Step 2 (Cyclization): Chlorine is a significantly poorer leaving group than fluorine. To drive the SNAr displacement, the reaction requires elevated temperatures (105 °C) in a pressure-rated reactor using 2-MeTHF[3].

  • Advantage: This route completely eliminates HF generation and drastically reduces raw material costs. The entire sequence avoids column chromatography, relying entirely on direct precipitation[2].

Route C: The "Cyclize-First" Pitfall (Mechanistic Dead-End)

A logical but flawed alternative is to cyclize 2,6-dichlorobenzonitrile first to form 4-chloro-1H-indazol-3-amine, followed by late-stage bromination.

  • Mechanistic Failure: The electron-donating properties of the newly formed 3-amino group and the indazole nitrogens fundamentally alter the electronic landscape of the aromatic ring. Treatment with NBS leads to electrophilic attack at the more activated C5 position (or a mixture of isomers), rather than the desired C7 position, rendering this route unviable[3].

Quantitative Performance Matrix

MetricRoute A: Fluoro-DisplacementRoute B: Chloro-DisplacementRoute C: Cyclize-First
Starting Material 3-Bromo-6-chloro-2-fluorobenzonitrile2,6-Dichlorobenzonitrile2,6-Dichlorobenzonitrile
SM Cost Profile High / SpecialtyLow / Commodity[2]Low / Commodity
Overall Yield ~98%[1]38–45%[3]N/A (Fails at Step 2)[3]
Key Reagents Hydrazine hydrateNBS, H₂SO₄, Hydrazine hydrateHydrazine hydrate, NBS
Major Safety Concern HF gas generation during SNAr[2]Corrosive H₂SO₄ handlingNone (Not viable)
Scalability Limited by HF hazards[2]High (Demonstrated on 100g scale)[3]Not scalable
Purification Direct precipitationDirect precipitation / Extraction[3]Requires chromatography

Validated Experimental Protocols (Route B)

To ensure high fidelity during scale-up, the following protocols for the Second-Generation Chloro-Displacement route incorporate self-validating In-Process Controls (IPCs) and mechanistic causality.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
  • Objective: Introduce the bromine atom strictly at the C3 position.

  • Procedure:

    • Charge a reactor with 2,6-dichlorobenzonitrile (1.0 eq) and 96% sulfuric acid (10 eq).

      • Causality: Sulfuric acid acts as both the solvent and a strong activator. It protonates NBS to form a highly reactive bromonium species, overcoming the electron-withdrawing deactivation from the two chloro groups and the nitrile.

    • Add N-bromosuccinimide (NBS, 1.07 eq) in portions at 25 °C.

      • Causality: Portion-wise addition controls the mild exotherm. The precise 1.07 eq stoichiometry ensures complete conversion without triggering over-bromination.

    • Stir the mixture at 25 °C for 18 hours.

    • Self-Validation (IPC): Analyze an aliquot via qNMR or GC-MS. Do not proceed until unreacted 2,6-dichlorobenzonitrile is <2% to prevent the carryover of unbrominated impurities.

    • Quench by pouring the mixture into ice-cold water (15 volumes).

      • Causality: Rapid dilution in ice water crashes out the highly hydrophobic brominated intermediate while keeping the water-soluble succinimide by-product and acid in the aqueous phase.

    • Filter and wash the precipitate with water to afford 3-bromo-2,6-dichlorobenzonitrile (76–81% yield)[3].

Step 2: Heterocycle Formation via SNAr and Cyclization
  • Objective: Displace the C2-chloro group with hydrazine and cyclize onto the nitrile to form the 3-aminoindazole core.

  • Procedure:

    • Charge a pressure-rated reactor (e.g., Parr reactor) with 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), hydrazine hydrate (4.0 eq), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).

      • Causality: 2-MeTHF is chosen for its higher boiling point and excellent phase-separation properties during workup. A pressure reactor is required because the reaction temperature exceeds the atmospheric boiling point of the solvent mixture.

    • Heat the mixture to 105 °C and stir for 18 hours.

      • Causality: The chloro group is a significantly poorer leaving group for SNAr compared to a fluoro group. Elevated temperatures (105 °C) are thermodynamically required to drive the displacement.

    • Self-Validation (IPC): Monitor via LC-MS. The displacement of the chloro group is sluggish; ensure the intermediate is fully consumed before cooling to avoid co-precipitation of the starting material.

    • Cool to 25 °C, add water (3 volumes), and extract with ethyl acetate.

    • Wash the organic layer with brine, concentrate, and precipitate the product to afford 7-bromo-4-chloro-1H-indazol-3-amine (50–56% yield, 98% purity)[3].

      • Causality: Direct precipitation avoids costly and unscalable column chromatography, making the process commercially viable.

References

  • Jin, L., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules / MDPI, 2024.
  • Gilead Sciences, Inc. "WO2020084491A1 - Inhibitors of human immunodeficiency virus replication.
  • ScienceFeatured. "Cost-effective Technique Brings HIV Treatment Within Everyone's Reach.

Sources

Comparative

Evaluating the Isoform Selectivity of Novel hMAO-B Inhibitors: A Preclinical Comparison Guide

Introduction: The Imperative of Isoform Selectivity Monoamine oxidase (MAO) is a flavin adenine dinucleotide (FAD)-dependent mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Isoform Selectivity

Monoamine oxidase (MAO) is a flavin adenine dinucleotide (FAD)-dependent mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. It exists in two distinct isoforms sharing approximately 70% sequence identity: hMAO-A and hMAO-B [1]. While hMAO-A preferentially metabolizes serotonin and norepinephrine, hMAO-B is the primary driver of dopamine catabolism in the human brain[2]. In the context of Parkinson's Disease (PD) and other neurodegenerative disorders, the selective inhibition of hMAO-B is a first-line therapeutic strategy designed to prolong dopaminergic signaling in the striatum[3].

The clinical viability of any novel MAO-B inhibitor hinges entirely on two pharmacological pillars: isoform selectivity and reversibility . Non-selective inhibition or irreversible binding to hMAO-A in the gastrointestinal tract prevents the breakdown of dietary tyramine. This leads to a potentially fatal sympathomimetic reaction known as the "cheese effect" (tyramine-induced hypertensive crisis)[4]. Consequently, modern drug development has shifted away from first-generation irreversible inhibitors, prioritizing the discovery of highly selective, reversible hMAO-B candidates[3][5].

Mechanistic Framework: Dopaminergic Signaling & MAO-B

To understand the structural goals of novel inhibitors, we must first map the biological pathway they target. By blocking the active site of the hMAO-B enzyme, these compounds prevent the degradation of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC) and neurotoxic hydrogen peroxide (H₂O₂)[2].

MAOB_Pathway Dopa L-DOPA DA Dopamine (Synaptic Cleft) Dopa->DA DOPA Decarboxylase MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) DA->MAOB Reuptake & Catabolism Receptor Postsynaptic Dopamine Receptors DA->Receptor Signal Transduction Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidative Deamination Inhibitor Novel MAO-B Inhibitor (Reversible Binding) Inhibitor->MAOB Blocks Active Site

Caption: Diagram 1: Dopaminergic signaling and the mechanism of action of reversible MAO-B inhibitors.

Comparative Performance: Established vs. Novel Inhibitors

The following table synthesizes experimental data comparing clinically established MAO-B inhibitors against highly promising novel pipeline derivatives.

CompoundChemical ClassBinding KineticshMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (SI)
Rasagiline [4]PropargylamineIrreversible14> 700~ 50
Safinamide [4]Alpha-aminoamideReversible79 - 98> 79,000~ 1,000
Flavonoid 1c [3]Acacetin derivativeReversible37> 37,000> 1,000
Coumarin 7 [2]Alkyl-substitutedReversible8> 800> 100
TR16 [6]PyridazinoneReversible170> 40,000> 235

Data Analysis & Causality: First- and second-generation drugs like rasagiline are highly potent but irreversible, forming covalent bonds with the FAD cofactor[4]. This irreversibility dictates that as the drug accumulates in the system, selectivity can degrade, risking hMAO-A inhibition at higher doses[4]. Conversely, third-generation clinical benchmarks like safinamide, alongside novel pipeline candidates (e.g., Flavonoid 1c and TR16), utilize reversible, competitive binding[3][4][6]. For instance, computationally optimized derivatives like Flavonoid 1c achieve an exceptional Selectivity Index (SI) of >1000 by exploiting the bipartite nature of the hMAO-B binding cavity, specifically interacting with residues like Tyr326 and Ile199 which are absent or structurally divergent in hMAO-A[3][5][7].

Experimental Methodologies: The Self-Validating Selectivity Assay

To objectively evaluate the isoform selectivity of novel candidates, laboratories must employ a highly controlled fluorometric assay.

The Causality Behind the Protocol: Historically, radiometric assays required distinct substrates for each isoform (e.g., radiolabeled serotonin for MAO-A and benzylamine for MAO-B). This introduced inherent substrate-affinity bias into the SI calculation. The modern gold standard utilizes kynuramine , a non-selective substrate equally metabolized by both hMAO-A and hMAO-B[2][7]. The oxidative deamination of kynuramine yields 4-hydroxyquinoline, a highly fluorescent byproduct. Because both enzymes act on the exact same substrate to produce the same fluorophore, this method provides a direct, unbiased, and high-throughput comparison of enzyme kinetics[2][7].

Assay_Workflow Prep 1. Enzyme Preparation Recombinant hMAO-A & hMAO-B Incubate 2. Inhibitor Pre-incubation (0.003 - 100 µM, 20 min at 37°C) Prep->Incubate Substrate 3. Substrate Addition 50 µM Kynuramine Incubate->Substrate Reaction 4. Enzymatic Reaction Cleavage to 4-hydroxyquinoline Substrate->Reaction Measure 5. Fluorometric Detection Ex: 310 nm | Em: 400 nm Reaction->Measure Analysis 6. Data Analysis Calculate IC50 & Selectivity Index Measure->Analysis

Caption: Diagram 2: Fluorometric assay workflow for evaluating hMAO-A and hMAO-B isoform selectivity.

Step-by-Step Fluorometric Protocol
  • Enzyme Preparation: Adjust recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells) to obtain an identical maximum velocity (

    
     pmol/min) for both isoforms in a 50 mM sodium phosphate buffer (pH 7.4)[7].
    
  • Inhibitor Pre-Incubation: Dispense serial dilutions of the novel inhibitor (ranging from 0.003 to 100 µM) into a 96-well microplate. Incubate with the enzymes at 37°C for 20 minutes to allow steady-state binding[2].

    • Self-Validating System: You must include Clorgyline (an hMAO-A specific irreversible inhibitor) and Rasagiline (an hMAO-B specific irreversible inhibitor) as positive controls on every plate to validate the structural integrity and baseline activity of the recombinant enzymes[7].

  • Substrate Addition: Initiate the reaction by adding kynuramine to a final concentration of 50 µM (which approximates

    
     for both isoforms)[2][7].
    
  • Reaction & Termination: Incubate for exactly 30 minutes at 37°C. Terminate the enzymatic reaction by adding 2N NaOH.

  • Detection & Analysis: Measure the fluorescence of the 4-hydroxyquinoline metabolite using a microplate reader set to an excitation wavelength of 310 nm and an emission wavelength of 400 nm[2]. Calculate the

    
     using non-linear regression, and derive the Selectivity Index (
    
    
    
    )[2].

Evaluating Reversibility: The Dilution Recovery Method

The Causality Behind the Protocol: Proving that a novel inhibitor has a high SI is insufficient; you must also prove it does not covalently bind to the enzyme. If an inhibitor is reversible, a rapid dilution of the enzyme-inhibitor complex will shift the equilibrium, causing the inhibitor to detach and restoring enzymatic activity[3][6].

Step-by-Step Reversibility Protocol
  • Complex Formation: Pre-incubate hMAO-B with the novel inhibitor at a concentration equal to

    
     for 30 minutes to ensure >95% enzyme inhibition.
    
  • Rapid Dilution: Dilute the incubation mixture 100-fold into an assay buffer containing the kynuramine substrate.

  • Activity Measurement: Measure the recovery of enzymatic activity over 30 minutes.

    • Self-Validating System: The recovery percentage must be calculated relative to an uninhibited enzyme control that undergoes the exact same 100-fold dilution step. This controls for any loss of enzyme activity due to mechanical handling or temperature fluctuations.

  • Interpretation: Irreversible inhibitors (e.g., rasagiline) will show ~0% recovery of activity post-dilution. Reversible inhibitors (e.g., safinamide, TR16) will demonstrate a rapid recovery of >80% of baseline activity[4][6].

References

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL:[Link]

  • Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors Source: MDPI URL:[Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration Source: MDPI URL:[Link]

  • Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity Source: Semantic Scholar URL:[Link]

  • Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors Source: IMIST URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to 7-Chloro-2,3-dihydro-1H-inden-1-amine Disposal

Topic: 7-Chloro-2,3-dihydro-1H-inden-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Laboratory Guide[1] Executive Summary: Immediate Act...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Chloro-2,3-dihydro-1H-inden-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Laboratory Guide[1]

Executive Summary: Immediate Action Card

STOP. Before handling waste, confirm the state of the material.

  • Waste Class: Halogenated Organic / Basic Amine.[1]

  • Critical Prohibition: Do NOT mix with strong acids (exothermic reaction) or strong oxidizers.[1][2]

  • Primary Disposal Stream: Halogenated Solvent Waste (Liquid) or Hazardous Solid Waste (Solid).[1]

  • Spill Response: Do not flush. Absorb with inert material (vermiculite).[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile.[1] "7-Chloro-2,3-dihydro-1H-inden-1-amine" (often an intermediate in pharmaceutical synthesis) presents a dual-hazard profile: it is both a halogenated aromatic and a primary amine .[1]

PropertyDescriptionDisposal Implication
Functional Groups Aryl Chloride, Primary AmineRequires Halogenated waste stream.[1] Basic nature requires segregation from acids.[1]
Physical State Solid (typically) or OilSolids go to solid waste; solutions go to liquid waste.[1]
Reactivity Basic (pKa ~9-10 for conjugate acid)Incompatible with Acids: Mixing with acid waste streams can generate heat and fumes.[1]
Toxicity Acute Tox. 4 (Oral), Irritant (Skin/Eye)PPE is mandatory.[1] Dust control is critical for solids.[1]
Environmental Aquatic Chronic Toxicity (Likely)Zero Discharge: Never pour down the drain.[1]

Note on CAS Numbers: Depending on stereochemistry (R/S) and salt form (Free base vs. HCl), CAS numbers may vary (e.g., 1336225-50-3 for specific isomers).[1] The disposal protocols below apply universally to the 7-chloro-1-indanamine scaffold regardless of chirality.

Waste Stream Segregation Logic

Proper segregation is the single most effective safety measure in chemical disposal.[1] You must separate this compound from incompatible streams to prevent fire, explosion, or toxic gas generation.[1]

Decision Tree: Waste Classification

The following logic flow dictates where your waste container goes.

WasteSegregation Start Waste Material Containing 7-Chloro-2,3-dihydro-1H-inden-1-amine State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Solid Liquid Liquid (Solution) State->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck YesHalo Yes (Halogenated) SolventCheck->YesHalo NoHalo No (e.g., Methanol, Ethyl Acetate) SolventCheck->NoHalo HaloStream Halogenated Organic Waste (Red Label) YesHalo->HaloStream Warning CRITICAL: Do NOT mix with Acid Waste Streams HaloStream->Warning ContamCheck Does it contain >1-2% Halogenated Compound? NoHalo->ContamCheck ForceHalo Must treat as HALOGENATED Waste ContamCheck->ForceHalo Yes NonHaloStream Non-Halogenated Waste (Clear Label) ContamCheck->NonHaloStream No (Trace only) ForceHalo->HaloStream NonHaloStream->Warning

Figure 1: Decision logic for segregating 7-chloro-1-indanamine waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom on the molecule often necessitates "Halogenated" disposal protocols depending on local concentration thresholds.[1]

Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][2][3][4]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "7-Chloro-2,3-dihydro-1H-inden-1-amine"[1][5][6]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the jar into the lab's satellite accumulation area (SAA) bin designated for solids.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Identify the Solvent:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.[1]

    • If the solvent is Methanol or Ethyl Acetate :

      • Best Practice: Default to Halogenated waste.[1] Why? The chlorine atom on the indanamine molecule can form dioxins if incinerated in a non-halogenated kiln (which operates at lower temperatures).[1]

  • pH Check: Ensure the waste carboy does not contain concentrated acids.[1]

    • Risk:[1] Amines react with acids.[1] While usually not explosive, it generates heat and can pressurize the container.[1]

  • Pouring: Funnel the liquid into the carboy. Close the cap immediately.

  • Log It: Record the volume and concentration on the waste tag.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Rinsate Disposal: Pour the rinsate (the wash liquid) into the Halogenated Liquid Waste container.[1]

  • Defacing: Cross out the original label. Mark as "Empty".

  • Disposal: Place the clean, dry container in the glass/plastic recycling or trash, depending on facility rules.

Emergency Spill Response

If a spill occurs during disposal:

Solid Spill:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Use a dust mask (N95) if powder is fine.[1]

  • Clean: Gently cover with wet paper towels to prevent dust, then scoop into a bag.[1]

  • Decontaminate: Wipe the surface with a dilute surfactant (soap water) followed by ethanol.[1]

Liquid Spill:

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Do NOT use paper towels for large spills (fire risk if flammable solvent involved).[1]

  • Collect: Scoop absorbent into a heavy-duty plastic bag.

  • Label: Tag the bag as "Hazardous Waste: Debris contaminated with Halogenated Amine".[1]

Regulatory Compliance & "Why" It Matters
  • EPA (RCRA): While this specific compound may not have a specific "U" or "P" code, it is a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[1]

  • Incineration Physics: Halogenated compounds (containing Chlorine) require incineration at temperatures >1100°C with specific scrubbers to neutralize Hydrogen Chloride (HCl) gas and prevent the formation of Dioxins/Furans.[1] Putting this in a non-halogenated stream (often burned as fuel) releases toxic byproducts into the atmosphere.[1]

  • REACH/OSHA: Proper labeling ensures downstream handlers know to use the correct PPE.[1]

References
  • National Institutes of Health (PubChem). 7-chloro-1H-indole and related Indanamine structures. Retrieved from [Link]

  • Vanderbilt University. Laboratory Guide for Managing Chemical Waste (Halogenated vs Non-Halogenated). Retrieved from [Link][1]

  • Washington State University. Halogenated Solvents Disposal Guide. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 7-Chloro-2,3-dihydro-1H-inden-1-amine

CAS Number: 1213530-59-6 Chemical Class: Halogenated Aromatic Amine Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Potential Sensitizer.[1] Part 1: Executive Safety Directives Do not treat...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1213530-59-6 Chemical Class: Halogenated Aromatic Amine Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Potential Sensitizer.[1]

Part 1: Executive Safety Directives

Do not treat this compound as a generic organic intermediate. 7-Chloro-2,3-dihydro-1H-inden-1-amine combines the cytotoxicity of halogenated aromatics with the reactivity of primary amines.[1] It poses a "triple-threat" hazard profile: toxicity, corrosivity/irritation, and sensitization .[1]

Immediate Operational Rules:

  • Zero-Skin-Contact Policy: This compound is toxic in contact with skin (GHS Category 3).[1] Standard nitrile gloves may offer insufficient protection against prolonged exposure.

  • Inhalation Hazard: Vapors and dusts are potent respiratory irritants. All handling must occur within a certified chemical fume hood.

  • Segregation: Store under inert gas (Argon/Nitrogen) to prevent oxidation, which can generate toxic degradation byproducts.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification & Specifications
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®)Permeation Resistance: Halogenated amines can permeate standard latex rapidly.[1] Double nitrile provides a sacrificial outer layer and a visual breach indicator. Change Frequency: Every 30 mins or immediately upon splash.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield required for >100mL transfersVapor Defense: Safety glasses with side shields are insufficient due to the potential for amine vapors to bypass the lens and irritate the lacrimal glands.[1]
Respiratory Engineering Control First: Fume Hood.If outside hood: P100/OV Respirator Particulate & Vapor: The amine group reacts with moisture in the mucous membranes to form caustic hydroxide species.[1] P100 filters block dust; Organic Vapor (OV) cartridges neutralize fumes.
Body Defense Chemical-Resistant Lab Coat (Polypropylene or Tyvek®)+ Chemical ApronAbsorption Block: Cotton lab coats absorb liquids, holding the toxin against the skin.[1] Non-woven synthetic coats repel splashes.
Part 3: Operational Workflow & Safety Logic[2]

The following workflow integrates safety checkpoints directly into the experimental process.

Experimental Workflow Diagram

The logic below illustrates the "Closed-Loop" handling process designed to minimize exposure.

HandlingWorkflow cluster_safety Critical Control Points Storage 1. Storage Retrieval (Inert Atmosphere) Transfer 2. Weighing & Transfer (Fume Hood Only) Storage->Transfer Check Seals Reaction 3. Reaction Setup (Closed Vessel) Transfer->Reaction Double Glove Quench 4. Quench & Workup (Neutralize Amine) Reaction->Quench Cooling Required Waste 5. Waste Segregation (Halogenated Stream) Quench->Waste pH Check

Caption: Figure 1. Closed-loop handling workflow emphasizing containment at transfer and reaction stages.

Technical Rationale (The "Why")
  • Amine Basicity & Lipophilicity: The indane ring increases the lipophilicity (LogP) of the molecule compared to simple amines. This facilitates rapid absorption through the lipid bilayer of the skin, making dermal exposure a systemic toxicity risk, not just a local burn hazard [1].

  • Halogenation Effects: The chlorine substituent at the 7-position stabilizes the molecule metabolically but increases its persistence in biological systems.[1] This necessitates the Halogenated Waste stream requirement to prevent the formation of dioxins during improper incineration [2].

Part 4: Emergency Response & Disposal Protocols
Spill Management (Self-Validating Protocol)

If a spill occurs, follow the S.I.N. protocol:

  • S ecure the area (Evacuate immediate vicinity).[2][3][4][5][6][7][8]

  • I solate the spill (Close hood sash).

  • N eutralize (Apply adsorbent).

  • Minor Spill (<5 mL): Absorb with vermiculite or a dedicated amine spill kit. Do not use paper towels (rapid evaporation surface).

  • Major Spill (>5 mL): Evacuate lab. Contact EHS.

Waste Disposal[1][9][2][3][4][8][10][11]
  • Stream: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of exothermic reaction and toxic chloramine gas generation.

  • Labeling: Must explicitly state "Toxic" and "Corrosive".

References
  • PubChem. (2025). Compound Summary: 7-Chloro-2,3-dihydro-1H-inden-1-amine.[1][12] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link][1]

Sources

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